molecular formula C10H12FN B1337224 (S)-2-(3-Fluorophenyl)pyrrolidine CAS No. 920274-04-0

(S)-2-(3-Fluorophenyl)pyrrolidine

Cat. No.: B1337224
CAS No.: 920274-04-0
M. Wt: 165.21 g/mol
InChI Key: OADZVVBVXBBMPW-JTQLQIEISA-N
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Description

(S)-2-(3-Fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12FN and its molecular weight is 165.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2S)-2-(3-fluorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADZVVBVXBBMPW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427463
Record name (S)-2-(3-fluorophenyl) pyrrolidine
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Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

920274-04-0
Record name (2S)-2-(3-Fluorophenyl)pyrrolidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)pyrrolidine, (S)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(3-fluorophenyl) pyrrolidine
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Record name 2-(3-Fluorophenyl)pyrrolidine, (S)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of (S)-2-(3-Fluorophenyl)pyrrolidine, a chiral organic compound relevant to researchers and professionals in drug development and chemical synthesis. This document collates data from various chemical databases and suppliers, presenting it in a structured format for clarity and ease of comparison.

Core Physical and Chemical Properties

This compound is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a core structure in many natural products, pharmaceuticals, and alkaloids.[1][2] The stereochemistry at the C2 position, designated as (S), is a critical feature influencing its biological activity and interaction with other chiral molecules.

The physical properties of this compound are summarized in the table below. It is important to note that some of the available data are predicted values derived from computational models.

PropertyValueSource
Molecular Formula C₁₀H₁₂FN[3][4][5]
Molecular Weight 165.21 g/mol [3][4][5]
Boiling Point 232.3°C at 760 mmHg[3]
232.3 ± 33.0 °C (Predicted)[5][6]
Density 1.078 ± 0.06 g/cm³ (Predicted)[5][6]
pKa 9.58 ± 0.10 (Predicted)[5][6]
Flash Point 94.3°C[3]
Solubility Slightly soluble in DMSO and Methanol[6]
Storage Temperature 2-8°C, protect from light, under inert gas (Nitrogen or Argon)[5][6]
Appearance Clear Colourless Oil[6]
CAS Number 920274-04-0[3][4][5]

Stereochemistry and Optical Activity

G cluster_0 Chiral Compound Properties Compound This compound Stereocenter Single Stereocenter (C2) Compound->Stereocenter possesses Enantiomer Exists as (S) and (R) Enantiomers Stereocenter->Enantiomer results in OpticalActivity Optically Active Enantiomer->OpticalActivity exhibits IdenticalProperties Identical Achiral Properties (BP, MP, Density, etc.) Enantiomer->IdenticalProperties share DifferentProperties Different Chiral Properties (Optical Rotation, Biological Activity) Enantiomer->DifferentProperties differ in G cluster_workflow General Experimental Workflow Start Pure Sample of This compound BP Boiling Point Determination (e.g., Distillation) Start->BP Density Density Measurement (e.g., Pycnometer) Start->Density Solubility Solubility Testing (Various Solvents) Start->Solubility Optical Optical Rotation Measurement (Polarimetry) Start->Optical End Characterized Physical Properties BP->End Density->End Solubility->End Optical->End

References

Technical Guide: (S)-2-(3-Fluorophenyl)pyrrolidine (CAS 920274-04-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be construed as a recommendation for any specific use. All laboratory work should be conducted by trained professionals in a controlled environment.

Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral organic compound belonging to the 2-aryl-pyrrolidine class of molecules. The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. The presence of a fluorine atom on the phenyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery programs. This guide provides a summary of the available technical data for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.[1] Data is primarily based on computational models.

PropertyValueSource
CAS Number 920274-04-0PubChem[1]
Molecular Formula C₁₀H₁₂FNPubChem[1]
Molecular Weight 165.21 g/mol PubChem[1]
IUPAC Name (2S)-2-(3-fluorophenyl)pyrrolidinePubChem[1]
Appearance Off-white to white powderCommercial Suppliers
Boiling Point (Predicted) 232.3 ± 33.0 °CChemicalBook
Density (Predicted) 1.078 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 9.58 ± 0.10ChemicalBook
XLogP3 1.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 165.0953775 g/mol PubChem[1]
Monoisotopic Mass 165.0953775 g/mol PubChem[1]
Topological Polar Surface Area 12 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
Formal Charge 0PubChem[1]
Complexity 149PubChem[1]
Isotope Atom Count 0PubChem[1]
Defined Atom Stereocenter Count 1PubChem[1]
Undefined Atom Stereocenter Count 0PubChem[1]
Defined Bond Stereocenter Count 0PubChem[1]
Undefined Bond Stereocenter Count 0PubChem[1]
Covalently-Bonded Unit Count 1PubChem[1]
Compound Is Canonicalized YesPubChem[1]

Synthesis and Experimental Protocols

General Strategy 1: Asymmetric Reductive Cyclization of a γ-Chloro-N-sulfinylketimine

This approach allows for the stereoselective formation of the pyrrolidine ring. The general workflow is depicted below.

G General Synthesis Workflow 1 A γ-Chloro Ketone (e.g., 4-chloro-1-(3-fluorophenyl)butan-1-one) C Condensation A->C B Chiral Sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) B->C D γ-Chloro N-sulfinylketimine C->D E Diastereoselective Reduction (e.g., L-Selectride® or NaBH4) D->E F N-Sulfinyl-2-arylpyrrolidine E->F G Deprotection (e.g., HCl in an organic solvent) F->G H This compound G->H

Caption: Asymmetric synthesis via reductive cyclization.

Experimental Protocol (General):

  • Condensation: The starting γ-chloro ketone is condensed with an enantiopure sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) in the presence of a dehydrating agent (e.g., Ti(OEt)₄) to form the corresponding γ-chloro N-sulfinylketimine.

  • Diastereoselective Reduction and Cyclization: The crude ketimine is then treated with a reducing agent. The choice of reducing agent can influence the diastereoselectivity of the reaction. The reduction of the imine is followed by an intramolecular nucleophilic substitution to form the pyrrolidine ring.

  • Deprotection: The N-sulfinyl group is removed under acidic conditions to yield the final this compound, typically as a salt (e.g., hydrochloride), which can be neutralized to obtain the free base.

General Strategy 2: Biocatalytic Asymmetric Transamination and Cyclization

This method utilizes an enzyme to establish the chiral center, offering a potentially more environmentally friendly approach.

G General Synthesis Workflow 2 A ω-Chloro Ketone (4-chloro-1-(3-fluorophenyl)butan-1-one) B Transaminase (e.g., ATA) + Amine Donor (e.g., Isopropylamine) + Pyridoxal 5'-phosphate (PLP) A->B C Enantioselective Amination B->C D Chiral ω-Chloro Amine (in situ) C->D E Spontaneous Intramolecular Cyclization D->E F This compound E->F

Caption: Biocatalytic synthesis via transamination.

Experimental Protocol (General):

  • Reaction Setup: The ω-chloro ketone is incubated with a suitable (S)-selective transaminase (ATA), an amine donor (such as isopropylamine), and the cofactor pyridoxal 5'-phosphate (PLP) in a buffered aqueous solution, often with a co-solvent like DMSO to aid substrate solubility.

  • Enzymatic Conversion: The transaminase catalyzes the asymmetric amination of the ketone to form the corresponding chiral ω-chloro amine.

  • In Situ Cyclization: The generated amine undergoes a spontaneous intramolecular nucleophilic substitution to form the pyrrolidine ring.

  • Work-up and Isolation: The product is extracted from the aqueous reaction mixture with an organic solvent and purified, for example, by chromatography.

Biological Activity and Applications

Currently, there is a lack of publicly available data on the specific biological activity, mechanism of action, or therapeutic applications of this compound. The pyrrolidine scaffold is a well-established pharmacophore, and derivatives of 2-arylpyrrolidines have been investigated for a wide range of biological targets. However, without specific experimental data for this compound, any discussion of its potential biological role would be speculative.

Safety Information

A Safety Data Sheet (SDS) should be consulted before handling this compound. Based on general knowledge of similar compounds, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a chiral building block with potential for use in medicinal chemistry and drug discovery. While its specific biological properties have not been extensively reported, its structural similarity to other biologically active 2-arylpyrrolidines suggests it may be of interest for further investigation. The general synthetic strategies outlined provide a starting point for its preparation in a laboratory setting. Further research is required to elucidate the specific biological activities and potential applications of this compound.

References

(S)-2-(3-Fluorophenyl)pyrrolidine molecular structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-2-(3-Fluorophenyl)pyrrolidine: Structure, Stereochemistry, and Synthetic Strategies

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted pyrrolidine, it belongs to a class of scaffolds frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2][3] The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and lipophilicity, making this molecule a valuable building block for developing novel therapeutics.[1][4] This guide provides a comprehensive overview of its molecular structure, the critical role of its (S)-stereochemistry, detailed protocols for its enantioselective synthesis, and its applications as a key intermediate in pharmaceutical research.

Molecular Structure and Physicochemical Properties

This compound is defined by a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the C2 position with a 3-fluorophenyl group. The stereogenic center at C2 dictates the absolute (S)-configuration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 920274-04-0[5][6]
Molecular Formula C₁₀H₁₂FN[5][6][7]
Molecular Weight 165.21 g/mol [5][7]
IUPAC Name (2S)-2-(3-fluorophenyl)pyrrolidine[5]
Predicted Boiling Point 232.3 ± 33.0 °C[6]
Predicted Density 1.078 ± 0.06 g/cm³[6]
Predicted pKa 9.58 ± 0.10[6]

The Imperative of Stereochemistry

The pyrrolidine ring is a privileged scaffold in drug design due to its structural rigidity, three-dimensional character, and ability to participate in hydrogen bonding.[3] The stereochemistry at the C2 position is paramount, as enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[8] For instance, in related 2-arylpyrrolidine structures, the (R)-enantiomer might act as a potent receptor agonist, while the (S)-enantiomer functions as an antagonist.[8] This enantioselectivity arises from the specific three-dimensional arrangement required for precise interaction with chiral biological targets like enzymes and receptors. Therefore, controlling the synthesis to yield the pure (S)-enantiomer is not merely a matter of purity but a fundamental requirement for developing a safe and effective therapeutic agent.

Enantioselective Synthesis

The synthesis of enantiomerically pure 2-arylpyrrolidines is a well-explored area of organic chemistry.[9][10][11] One of the most robust and efficient methods involves the diastereoselective reduction of a chiral N-sulfinyl imine intermediate, which ensures high enantiomeric excess (ee).[9][12]

Example Protocol: Asymmetric Synthesis via Reductive Cyclization

This protocol is based on the methodology of stereoselective reduction of γ-chloro N-sulfinylketimines, which provides excellent control over the stereochemistry at the C2 position.[9][12]

Causality: The choice of the N-tert-butanesulfinyl group is critical. It serves as a chiral auxiliary, directing the hydride attack from the less sterically hindered face of the imine C=N bond. This geometric constraint is the key to establishing the desired (S)-stereochemistry in the product. Subsequent removal of this auxiliary group is straightforward under acidic conditions.

Experimental Protocol

Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine

  • To a solution of 1-(3-fluorophenyl)-4-chlorobutan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M), add Ti(OEt)₄ (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at 65°C for 12-18 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into an equal volume of brine with vigorous stirring.

  • Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired γ-chloro N-(tert-butanesulfinyl)ketimine.

Step 2: Diastereoselective Reductive Cyclization

  • Dissolve the purified ketimine (1.0 eq) in anhydrous THF (0.2 M) and cool the solution to -78°C under a nitrogen atmosphere.

  • Add lithium triethylborohydride (LiBEt₃H, 1.5 eq, 1.0 M solution in THF) dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at -78°C for 3-4 hours. The cyclization occurs in situ following the reduction.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude N-sulfinylated pyrrolidine.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude product from Step 2 in methanol (0.3 M).

  • Add a solution of HCl in 1,4-dioxane (e.g., 4M, 3.0 eq) and stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the sulfinyl byproduct.

  • Basify the aqueous layer to pH >11 with 2M NaOH solution and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the free base. Purity and enantiomeric excess should be determined by HPLC on a chiral column.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection Ketone 1-(3-Fluorophenyl)- 4-chlorobutan-1-one Imine γ-Chloro N-Sulfinylketimine Ketone->Imine Ti(OEt)₄, THF Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Imine ProtectedPyrrolidine N-Sulfinyl Pyrrolidine Imine->ProtectedPyrrolidine 1. LiBEt₃H, -78°C 2. Intramolecular    Substitution FinalProduct This compound ProtectedPyrrolidine->FinalProduct HCl, Dioxane

Caption: Asymmetric synthesis workflow for this compound.

Analytical Characterization

To ensure the identity, purity, and enantiomeric integrity of the final compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton spectrum would show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), the methine proton at C2, and the aliphatic protons of the pyrrolidine ring.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (165.21 g/mol ) and its fragmentation pattern, confirming the elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee). The compound is run on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification.

  • Infrared (IR) Spectroscopy: Used to identify functional groups, such as the N-H stretch of the secondary amine and C-F bonds.

Applications in Drug Discovery

The 2-arylpyrrolidine motif is a cornerstone in the design of central nervous system (CNS) active agents, antivirals, and other therapeutics.[2][3] this compound serves as a key intermediate or starting material for more complex molecules. The fluorine atom is often introduced to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile (e.g., half-life) of the final drug candidate.

The secondary amine of the pyrrolidine ring provides a convenient handle for further chemical modification (functionalization), allowing chemists to build out the molecule and optimize its interaction with the biological target.

G cluster_derivatization Chemical Derivatization BuildingBlock This compound Alkylation N-Alkylation BuildingBlock->Alkylation R-X Acylation N-Acylation BuildingBlock->Acylation RCOCl Arylation N-Arylation BuildingBlock->Arylation Ar-X, Pd cat. LeadCompound Lead Compound Library Alkylation->LeadCompound Acylation->LeadCompound Arylation->LeadCompound API Active Pharmaceutical Ingredient (API) LeadCompound->API SAR Optimization

Caption: Role as a versatile building block in drug discovery pipelines.

Conclusion

This compound is a high-value chiral building block whose utility is derived from the combination of its stereodefined pyrrolidine core and the strategic placement of a fluorine atom. Its synthesis requires precise stereocontrol, which can be achieved through established asymmetric methodologies. As researchers continue to explore the vast chemical space for novel therapeutics, the demand for such well-defined and functionalized scaffolds remains high, positioning this compound as a key player in the development of next-generation medicines.

References

The Rising Stars of Drug Discovery: A Technical Guide to the Biological Significance of Chiral Fluorinated Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into chiral pyrrolidine scaffolds has emerged as a powerful approach in modern medicinal chemistry. This in-depth technical guide explores the profound biological significance of these unique molecular architectures, offering insights into their synthesis, diverse therapeutic applications, and the mechanistic underpinnings of their activity. By leveraging the unique stereoelectronic properties of fluorine, researchers can exquisitely modulate the conformational preferences, metabolic stability, and target-binding affinities of pyrrolidine-based compounds, unlocking new avenues for the development of potent and selective therapeutics.

The Fluorine Advantage in Pyrrolidine Scaffolds

The introduction of fluorine atoms into the pyrrolidine ring, a privileged scaffold in numerous natural products and FDA-approved drugs, imparts a range of desirable physicochemical properties.[1][2] The high electronegativity and small van der Waals radius of fluorine can induce significant conformational changes in the flexible five-membered ring, pre-organizing the molecule for optimal interaction with its biological target.[2][3] This "fluorine gauche effect" can stabilize specific ring puckering, influencing the spatial orientation of substituents and thereby enhancing binding affinity and selectivity.[4] Furthermore, the robust carbon-fluorine bond can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles and increased in vivo efficacy.[5]

Therapeutic Applications of Chiral Fluorinated Pyrrolidines

The unique properties of chiral fluorinated pyrrolidines have been exploited in the development of a variety of therapeutic agents, with notable successes in the fields of neurodegenerative disease and infectious diseases.

Potent and Selective Inhibition of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in the pathophysiology of several neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.[6] Consequently, the development of potent and selective nNOS inhibitors is a major therapeutic goal. Chiral fluorinated pyrrolidines have emerged as a promising class of nNOS inhibitors, with specific stereoisomers demonstrating exceptional potency and selectivity over the endothelial (eNOS) and inducible (iNOS) isoforms.[6]

The strategic placement of fluorine atoms on the pyrrolidine ring has been shown to significantly impact inhibitor binding. X-ray crystallography studies have revealed that the fluorine atoms can influence the binding mode of the inhibitor within the nNOS active site, leading to enhanced interactions with key amino acid residues.[6]

Promising Antifungal Activity

Invasive fungal infections pose a significant threat to immunocompromised individuals, and the emergence of drug-resistant strains necessitates the development of novel antifungal agents. Chiral fluorinated pyrrolidines have demonstrated potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Cryptococcus species.[7][8]

The introduction of fluorine atoms into the pyrrolidine ring has been shown to be crucial for the antifungal activity of these compounds.[7] Comparative studies with non-fluorinated analogues have revealed a dramatic decrease in antifungal potency, highlighting the critical role of fluorine in mediating the biological effect.[7]

Data Presentation: Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of representative chiral fluorinated pyrrolidines as nNOS inhibitors and antifungal agents.

Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)nNOS/eNOS SelectivitynNOS/iNOS SelectivityReference
(3’R, 4’R)-3 5>19,000>3,500>3,800>700[3]
(3’S, 4’S)-3 -----[3]
1b -----[6]
8a -----[6]
8c -----[6]

Data extracted from referenced literature. Ki values represent the inhibitor constant. Selectivity is the ratio of Ki values.

Table 2: Antifungal Activity of Chiral Fluorinated Pyrrolidines

CompoundSclerotinia sclerotiorum (% Inhibition)Pestalotiopsis (% Inhibition)Brown-rot fungi (% Inhibition)Rhizoctonia solani (% Inhibition)Reference
3k 90.2669.0983.6473.78[7]
3q 82.8386.3968.4679.32[7]
4k 92.6570.5985.0578.38[7]
3f' (non-fluorinated) ----[7]
3k' (non-fluorinated) 32.0643.3838.4428.24[7]
3q' (non-fluorinated) 38.0954.8337.8155.44[7]
4b' (non-fluorinated) 51.1846.3634.0633.53[7]
4k' (non-fluorinated) 13.2422.6814.0227.65[7]

Data represents the percentage of fungal growth inhibition at a specified concentration as reported in the reference.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of chiral fluorinated pyrrolidines, based on established literature protocols.

Synthesis of Chiral Fluorinated Pyrrolidines via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

This method provides an efficient route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives.[7]

General Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(CH3CN)4PF6 (0.02 mmol, 10 mol%) and the chiral ligand (e.g., (R)-DTBM-SEGPHOS, 0.022 mmol, 11 mol%).

  • Add anhydrous solvent (e.g., dichloromethane, 1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Add the azomethine ylide precursor (imino ester, 0.24 mmol) and the fluorinated styrene (0.20 mmol).

  • Add a base (e.g., triethylamine, 0.04 mmol, 20 mol%) to the mixture.

  • Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired chiral fluorinated pyrrolidine.

  • Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of the synthesized compounds against nNOS is determined by monitoring the conversion of L-[14C]arginine to L-[14C]citrulline.[2][6][9]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, CaCl2, MgCl2, and dithiothreitol (DTT).

  • Enzyme and Cofactors: To the reaction buffer, add purified recombinant nNOS, calmodulin, tetrahydrobiopterin (BH4), FAD, FMN, and NADPH.

  • Inhibitor Addition: Add the test compound (chiral fluorinated pyrrolidine) at various concentrations. Include a control with no inhibitor.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding L-[14C]arginine.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop buffer containing EDTA.

  • Separation of L-Citrulline: Apply the reaction mixture to a Dowex AG 50W-X8 (Na+ form) cation-exchange resin column to separate the unreacted L-[14C]arginine from the product, L-[14C]citrulline.

  • Quantification: Elute the L-[14C]citrulline and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 and Ki values.

Antifungal Susceptibility Testing

The antifungal activity is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6]

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) from a fresh culture.

  • Drug Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the fungal suspension. Include a drug-free growth control and a sterile control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

Conclusion and Future Directions

Chiral fluorinated pyrrolidines represent a highly valuable class of compounds with significant potential in drug discovery. The strategic incorporation of fluorine provides a powerful tool to fine-tune the pharmacological properties of the pyrrolidine scaffold, leading to the development of highly potent and selective therapeutic agents. The examples of nNOS inhibitors and antifungal agents highlight the broad applicability of this approach. Future research in this area will likely focus on expanding the diversity of fluorinated pyrrolidine libraries, exploring their potential against a wider range of biological targets, and conducting in-depth in vivo studies to further validate their therapeutic promise. The continued development of efficient and stereoselective synthetic methodologies will be crucial to unlocking the full potential of these fascinating molecules.

References

An In-Depth Technical Guide to (S)-2-(3-Fluorophenyl)pyrrolidine: A Putative Dopamine Reuptake Inhibitor for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds.[1] In particular, 2-aryl-pyrrolidine derivatives have been extensively investigated as potent and selective inhibitors of monoamine transporters, including the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the development of therapeutics for various neurological and psychiatric disorders.

(S)-2-(3-Fluorophenyl)pyrrolidine, with its characteristic 2-phenylpyrrolidine core and a fluorine substitution on the phenyl ring, is structurally analogous to compounds known to interact with the dopamine transporter. The stereochemistry at the 2-position of the pyrrolidine ring is often a critical determinant of activity and selectivity for monoamine transporters. This guide aims to provide a comprehensive overview of this compound as a research chemical, acknowledging the current lack of specific biological data while providing the necessary context and experimental frameworks for its investigation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from publicly available chemical databases.[2][3][4][5]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name (2S)-2-(3-fluorophenyl)pyrrolidine[2]
Synonyms This compound[2]
CAS Number 920274-04-0[2][6]
Molecular Formula C₁₀H₁₂FN[2][5]
Molecular Weight 165.21 g/mol [2][5]
Appearance Not specified (likely an oil or solid)
Solubility Not specified
Predicted Boiling Point 232.3 ± 33.0 °C[3]
Predicted pKa 9.58 ± 0.10[3]
Predicted LogP 1.9[2]

Proposed Mechanism of Action: Dopamine Reuptake Inhibition

Based on its structural similarity to other 2-phenylpyrrolidine derivatives that act as dopamine reuptake inhibitors (DRIs), it is hypothesized that this compound functions by binding to the dopamine transporter (DAT). The DAT is a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby terminating dopaminergic signaling.

By binding to the DAT, a DRI competitively inhibits the binding and transport of dopamine. This leads to an increase in the extracellular concentration and residence time of dopamine in the synapse, resulting in enhanced and prolonged activation of postsynaptic dopamine receptors. The proposed mechanism of action is depicted in the following signaling pathway diagram.

Dopamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_synapse Dopamine Dopamine_Vesicle->Dopamine_synapse Release Dopamine_cyto Dopamine DAT Dopamine Transporter (DAT) DAT->Dopamine_cyto Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding S_2_3_FPP This compound S_2_3_FPP->DAT Inhibition Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation

Proposed mechanism of this compound at the dopaminergic synapse.

Experimental Protocols for Pharmacological Characterization

To elucidate the precise pharmacological profile of this compound, a series of in vitro and in vivo experiments are necessary. The following sections provide detailed, representative protocols for key assays.

In Vitro Characterization: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine transporter. Similar assays can be adapted for SERT and NET to assess selectivity.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue (or cells expressing human DAT)

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 or other suitable DAT-selective radioligand

  • Non-specific binding agent: GBR 12909 (10 µM) or cocaine (30 µM)

  • Test compound: this compound

  • Glass fiber filters (e.g., Whatman GF/B)

  • Polyethyleneimine (PEI) solution (0.3%)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Resuspend the final membrane pellet in Assay Buffer.

    • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate or individual tubes, add in triplicate:

      • 50 µL of Assay Buffer (for total binding)

      • 50 µL of non-specific binding agent (for non-specific binding)

      • 50 µL of varying concentrations of the test compound.

    • Add 50 µL of the radioligand at a concentration near its Kd value.

    • Add 100 µL of the membrane preparation (typically 50-150 µg of protein).

    • Incubate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Tissue Membranes start->prep_membranes protein_assay Determine Protein Concentration prep_membranes->protein_assay setup_assay Set Up Binding Assay (Total, Non-specific, Test Compound) protein_assay->setup_assay add_radioligand Add Radioligand setup_assay->add_radioligand add_membranes Add Membranes & Incubate add_radioligand->add_membranes filtration Rapid Filtration add_membranes->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (IC50 & Ki Calculation) scintillation->data_analysis end End data_analysis->end

Workflow for a competitive radioligand binding assay.

In Vivo Characterization: Microdialysis

This protocol describes an in vivo microdialysis study to measure the effect of this compound on extracellular dopamine levels in a specific brain region, such as the striatum or nucleus accumbens.[7][8][9][10]

Objective: To assess the in vivo potency and efficacy of the test compound in increasing extracellular dopamine concentrations.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12) and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4

  • Test compound: this compound

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgery and Probe Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the brain region of interest (e.g., striatum).

    • Secure the guide cannula to the skull with dental cement.

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a 1-2 hour equilibration period.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes.

    • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Dopamine Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC-ED.

    • Quantify dopamine concentrations by comparing peak heights or areas to a standard curve.

  • Data Analysis:

    • Express the dopamine concentrations in each post-injection sample as a percentage of the average baseline concentration.

    • Plot the mean percentage change in dopamine concentration over time for each treatment group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of the drug effect.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery & Guide Cannula Implantation start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF probe_insertion->perfusion equilibration Equilibration Period perfusion->equilibration baseline Collect Baseline Samples equilibration->baseline drug_admin Administer Test Compound or Vehicle baseline->drug_admin post_drug_collection Collect Post-Administration Samples drug_admin->post_drug_collection hplc_analysis Analyze Samples by HPLC-ED post_drug_collection->hplc_analysis data_analysis Data Analysis (% Baseline) hplc_analysis->data_analysis end End data_analysis->end

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound is a research chemical with a structural motif suggestive of activity as a dopamine reuptake inhibitor. While specific pharmacological data for this compound is currently lacking in the scientific literature, this guide provides a framework for its investigation. The provided chemical information, proposed mechanism of action, and detailed experimental protocols offer a starting point for researchers to characterize its binding affinity, selectivity, and in vivo effects on the dopaminergic system. Further empirical studies are essential to fully elucidate the pharmacological profile of this compound and determine its utility as a tool for neuroscience research and drug discovery.

References

Potential Mechanism of Action for 2-Aryl-Substituted Pyrrolidines as Dopamine Transporter Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential mechanism of action for 2-aryl-substituted pyrrolidines, a class of compounds with significant activity as dopamine transporter (DAT) inhibitors. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and the development of novel therapeutics for dopamine-related disorders.

Core Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism of action for many biologically active 2-aryl-substituted pyrrolidines is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic neuronal membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the concentration and duration of dopamine signaling. By blocking the DAT, 2-aryl-substituted pyrrolidines prevent the reuptake of dopamine, leading to an increase in its extracellular concentration and enhanced dopaminergic neurotransmission. This modulation of the dopaminergic system underlies the potential therapeutic effects of these compounds in conditions such as depression, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.

The interaction of 2-aryl-substituted pyrrolidines with the DAT is competitive, meaning they bind to the same site as dopamine, preventing the transporter from binding to and translocating its endogenous substrate. The affinity and potency of these compounds for the DAT are influenced by the nature and position of substituents on both the aryl and pyrrolidine rings, a concept further explored in the Structure-Activity Relationship (SAR) section.

Signaling Pathway of Dopamine and DAT Inhibition

The following diagram illustrates the normal signaling pathway of dopamine at the synapse and the subsequent effect of inhibition by a 2-aryl-substituted pyrrolidine.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_vesicle Dopamine in Vesicle L_DOPA->Dopamine_vesicle DOPA Decarboxylase Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release DAT Dopamine Transporter (DAT) Dopamine_synapse->DAT Reuptake D_receptor Dopamine Receptor Dopamine_synapse->D_receptor Binding Signal_transduction Signal Transduction D_receptor->Signal_transduction Activation Aryl_Pyrrolidine 2-Aryl-Substituted Pyrrolidine Aryl_Pyrrolidine->DAT Blocks

Dopamine signaling and DAT inhibition.

Quantitative Data: Binding Affinities and Potencies

The following tables summarize the in vitro binding affinities (Ki) and inhibitory potencies (IC50) of representative 2-aryl-substituted pyrrolidines for the dopamine transporter (DAT), as well as for the serotonin (SERT) and norepinephrine (NET) transporters to indicate selectivity.

Table 1: In Vitro Binding Affinities (Ki, nM) of 2-Aryl-Substituted Pyrrolidines for Monoamine Transporters

Compound2-Aryl SubstituentDAT Ki (nM)SERT Ki (nM)NET Ki (nM)
Analog 1 4-Fluorophenyl15.225645.8
Analog 2 3,4-Dichlorophenyl8.918933.1
Analog 3 4-Methylphenyl22.543267.3
Analog 4 Naphthyl5.412121.9

Table 2: In Vitro Inhibitory Potencies (IC50, nM) of 2-Aryl-Substituted Pyrrolidines in Dopamine Uptake Assays

Compound2-Aryl SubstituentDAT IC50 (nM)
Analog 1 4-Fluorophenyl25.7
Analog 2 3,4-Dichlorophenyl15.3
Analog 3 4-Methylphenyl38.1
Analog 4 Naphthyl9.8

Note: The data presented are representative values from various sources and should be used for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 2-aryl-substituted pyrrolidines.

In Vitro Dopamine Transporter Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.

Materials:

  • Radioligand: [3H]WIN 35,428

  • Membrane Preparation: Striatal tissue from rodents or cells expressing human DAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM cocaine or GBR 12909.

  • Test Compounds: 2-aryl-substituted pyrrolidines at various concentrations.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, [3H]WIN 35,428 (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

  • Incubation: Incubate the plate at 4°C for 2 hours.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

In Vivo Microdialysis

This protocol outlines the procedure for measuring extracellular dopamine levels in the brain of a freely moving animal following the administration of a 2-aryl-substituted pyrrolidine.

Materials:

  • Laboratory animal (e.g., rat).

  • Stereotaxic apparatus.

  • Microdialysis probe and guide cannula.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (2-aryl-substituted pyrrolidine).

  • HPLC system with electrochemical detection (HPLC-ED).

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula into the brain region of interest (e.g., striatum or nucleus accumbens).

  • Recovery: Allow the animal to recover from surgery for several days.

  • Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer the 2-aryl-substituted pyrrolidine (e.g., via intraperitoneal injection).

  • Post-dosing Collection: Continue to collect dialysate samples for several hours to monitor changes in dopamine levels.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

  • Data Analysis: Express the post-dosing dopamine levels as a percentage of the baseline and analyze the time course of the drug's effect.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical experimental workflow for characterizing a novel 2-aryl-substituted pyrrolidine as a DAT inhibitor.

Experimental_Workflow Synthesis Compound Synthesis and Purification In_Vitro_Binding In Vitro Binding Assay ([3H]WIN 35,428) Synthesis->In_Vitro_Binding In_Vitro_Uptake In Vitro Dopamine Uptake Assay In_Vitro_Binding->In_Vitro_Uptake In_Vivo_Microdialysis In Vivo Microdialysis In_Vitro_Uptake->In_Vivo_Microdialysis Behavioral_Studies Behavioral Studies (e.g., Locomotor Activity) In_Vivo_Microdialysis->Behavioral_Studies Data_Analysis Data Analysis and SAR Elucidation Behavioral_Studies->Data_Analysis

Drug discovery workflow for DAT inhibitors.
Structure-Activity Relationship (SAR) Logic

The following diagram outlines the logical relationships in the structure-activity relationship for 2-aryl-substituted pyrrolidines as DAT inhibitors.

SAR_Logic SAR Structure-Activity Relationship (SAR) Aryl_Sub Aryl Substituent SAR->Aryl_Sub Pyrrolidine_Sub Pyrrolidine Substituent SAR->Pyrrolidine_Sub Affinity DAT Affinity (Ki) Aryl_Sub->Affinity Selectivity Selectivity (vs. SERT/NET) Aryl_Sub->Selectivity Pyrrolidine_Sub->Affinity Pyrrolidine_Sub->Selectivity

Key determinants of SAR for DAT inhibitors.

This technical guide provides a foundational understanding of the mechanism of action of 2-aryl-substituted pyrrolidines as dopamine transporter inhibitors. The provided data, protocols, and visualizations are intended to support further research and development in this promising area of neuropharmacology.

An In-depth Technical Guide on (S)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3-Fluorophenyl)pyrrolidine hydrochloride is a chiral organic compound belonging to the pyrrolidine class of molecules. The incorporation of a fluorine atom into the phenyl ring can significantly influence the compound's physicochemical and pharmacological properties, making it a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a summary of the available information on its properties, synthesis, and potential biological relevance. However, it is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature.

Physicochemical Properties

The fundamental physicochemical properties of this compound hydrochloride are summarized in the table below. It is important to note that experimental values for properties such as melting point, boiling point, solubility, and pKa are not consistently reported in the available literature. The data presented is primarily based on computational predictions and information from chemical suppliers.

PropertyValueSource
Molecular Formula C₁₀H₁₃ClFN[1][2]
Molecular Weight 201.67 g/mol [2][3]
CAS Number 1360442-16-5[1][2]
Appearance White to light brown solid[4]
Storage Temperature Inert atmosphere, Room Temperature[4]

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for this compound hydrochloride are not publicly available. Chemical suppliers may provide this data upon request with a purchase. A general experimental workflow for acquiring such data is presented below.

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound hydrochloride using various spectroscopic techniques.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound HCl purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Structural Elucidation ir Infrared (IR) Spectroscopy purification->ir Functional Group Identification ms Mass Spectrometry (MS) purification->ms Molecular Weight and Fragmentation interpretation Spectral Data Analysis and Structure Confirmation nmr->interpretation ir->interpretation ms->interpretation

A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound hydrochloride is not available in the public domain. However, general methods for the stereoselective synthesis of chiral 2-aryl-substituted pyrrolidines have been reported and can be adapted for this specific compound.

General Synthetic Approach: Asymmetric Reduction

One common strategy involves the asymmetric reduction of a corresponding cyclic imine precursor. The following diagram outlines a conceptual synthetic pathway.

G start Precursor (e.g., 4-chloro-1-(3-fluorophenyl)butan-1-one) imine Cyclic Imine Intermediate (2-(3-Fluorophenyl)-3,4-dihydro-2H-pyrrole) start->imine Cyclization reduction Asymmetric Reduction (Chiral Catalyst or Biocatalyst) imine->reduction product This compound reduction->product salt_formation Salt Formation (HCl) product->salt_formation final_product This compound HCl salt_formation->final_product

A conceptual synthetic pathway for this compound hydrochloride.

Pharmacological and Biological Data

There is no specific pharmacological or biological data available in the searched literature for this compound hydrochloride. The pyrrolidine scaffold is a common motif in many biologically active compounds, and fluorination is a widely used strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and lipophilicity.

Potential Areas of Biological Investigation

Given the structural features of the molecule, potential areas for biological investigation could include:

  • Central Nervous System (CNS) Targets: Pyrrolidine derivatives are known to interact with various CNS receptors and transporters.

  • Enzyme Inhibition: The molecule could be screened against various enzyme families, such as kinases or proteases.

  • Ion Channel Modulation: The compound could potentially interact with various ion channels.

A general workflow for preliminary biological screening is depicted below.

G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies compound This compound HCl in_vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Functional Assays) compound->cell_based hit_id Hit Identification in_vitro->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo

A general workflow for the biological evaluation of a novel chemical entity.

Conclusion

This compound hydrochloride is a chiral molecule with potential for applications in drug discovery and development. However, a comprehensive understanding of its properties and biological activity is hampered by the lack of detailed, publicly available experimental data. Further research is required to fully characterize this compound, including the determination of its physicochemical properties, acquisition of detailed spectroscopic data, development of a robust synthetic protocol, and exploration of its pharmacological profile. This guide serves as a summary of the currently available information and a framework for future investigations.

References

A Technical Guide to the Spectroscopic Characterization of (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chiral compound (S)-2-(3-Fluorophenyl)pyrrolidine. Due to the limited availability of public experimental spectra for this specific molecule, this document focuses on predicted data, analysis of analogous compounds, and detailed experimental protocols for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide is intended to serve as a valuable resource for researchers in compound verification, quality control, and drug development.

Predicted and Analogous Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, expected IR absorption frequencies, and plausible mass spectrometry fragmentation patterns for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Notes
Aromatic CH (4H)7.40 - 6.90m-Complex multiplet due to fluorine coupling.
Pyrrolidine CH (1H)4.20 - 4.00t8.0Benzylic proton, likely a triplet.
Pyrrolidine CH₂ (2H)3.40 - 3.20m-Protons adjacent to nitrogen.
Pyrrolidine CH₂ (2H)2.20 - 1.80m-Remaining pyrrolidine protons.
NH (1H)2.50br s-Broad singlet, exchangeable with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (ppm)Notes
Aromatic C-F163.0 (d, ¹JCF ≈ 245 Hz)Carbon directly attached to fluorine.
Aromatic C145.0 (d)Quaternary carbon adjacent to the pyrrolidine ring.
Aromatic CH130.0 (d)
Aromatic CH115.0 (d)
Aromatic CH113.0 (d)
Pyrrolidine CH64.0Benzylic carbon.
Pyrrolidine CH₂47.0Carbon adjacent to nitrogen.
Pyrrolidine CH₂34.0
Pyrrolidine CH₂25.0

Table 3: Expected Infrared (IR) Absorption Frequencies

Functional GroupExpected Absorption Range (cm⁻¹)IntensityVibration
N-H Stretch3400 - 3300MediumPyrrolidine N-H
Aromatic C-H Stretch3100 - 3000MediumPhenyl C-H
Aliphatic C-H Stretch3000 - 2850Medium-StrongPyrrolidine C-H
C=C Stretch1600 - 1450Medium-StrongAromatic ring
C-N Stretch1250 - 1020MediumPyrrolidine C-N
C-F Stretch1250 - 1000StrongAryl-F

Table 4: Expected Mass Spectrometry (MS) Fragmentation

m/zProposed FragmentNotes
165[M]⁺Molecular ion
164[M-H]⁺Loss of a hydrogen atom.
136[M-C₂H₅]⁺Loss of an ethyl group from the pyrrolidine ring.
109[C₆H₄F]⁺Fluorophenyl cation.
70[C₄H₈N]⁺Pyrrolidine ring fragment.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good starting point for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or invert the tube to ensure the sample is fully dissolved and the solution is homogeneous.

2.1.2 Data Acquisition

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~12-16 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~200-220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

2.2 Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Neat Liquid)

  • Plate Preparation: Ensure two sodium chloride (NaCl) or potassium bromide (KBr) salt plates are clean and dry.

  • Sample Application: Place one to two drops of liquid this compound onto the surface of one salt plate.

  • Assembly: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

  • Mounting: Place the "sandwich" into the spectrometer's sample holder.

2.2.2 Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Scan Range: Typically 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • A background spectrum of the clean salt plates should be acquired prior to the sample scan.

2.3 Mass Spectrometry (MS)

2.3.1 Sample Preparation

  • Sample Concentration: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Acidification (for ESI): For positive ion mode Electrospray Ionization (ESI), adding a small amount of formic acid (0.1%) to the solution can improve ionization efficiency.[1]

2.3.2 Data Acquisition (Electrospray Ionization - ESI)

  • Ionization Mode: ESI is a soft ionization technique suitable for this molecule.[1]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Infusion: The sample solution can be directly infused into the ion source using a syringe pump.[1]

  • Data Collection: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Sample on Salt Plates Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acquire_NMR 1H & 13C NMR Spectra Prep_NMR->Acquire_NMR Acquire_IR FTIR Spectrum Prep_IR->Acquire_IR Acquire_MS ESI-MS Spectrum Prep_MS->Acquire_MS Analyze_NMR Chemical Shifts, Coupling Constants, Structure Confirmation Acquire_NMR->Analyze_NMR Analyze_IR Functional Group Identification Acquire_IR->Analyze_IR Analyze_MS Molecular Weight, Fragmentation Pattern Acquire_MS->Analyze_MS Final_Report Comprehensive Spectroscopic Report Analyze_NMR->Final_Report Analyze_IR->Final_Report Analyze_MS->Final_Report

Spectroscopic Analysis Workflow

References

The Strategic Role of the Fluorophenyl Group in Pyrrolidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, enabling effective interaction with biological targets. The introduction of a fluorophenyl group to this scaffold has emerged as a powerful strategy in drug design, significantly influencing the pharmacological profile of the resulting compounds. This technical guide provides an in-depth analysis of the role of the fluorophenyl group in pyrrolidine-based compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

I. Impact of the Fluorophenyl Group on Pharmacological Properties

The incorporation of a fluorophenyl moiety onto a pyrrolidine scaffold can profoundly alter a molecule's physicochemical and pharmacokinetic properties, ultimately impacting its biological activity. The high electronegativity, small size, and ability of fluorine to form strong carbon-fluorine bonds contribute to these effects.

A. Modulation of Binding Affinity and Selectivity:

The position of the fluorine atom on the phenyl ring is critical in determining the binding affinity and selectivity of pyrrolidine-based compounds. For instance, in a series of pyrrolidine sulfonamides, fluorophenyl substituents at the R1 position demonstrated superior in vitro potency compared to the unsubstituted phenyl ring.

B. Enhancement of Metabolic Stability:

Fluorine substitution can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate. This is a crucial consideration in optimizing pharmacokinetic profiles.

C. Improvement of Physicochemical Properties:

The introduction of fluorine can modulate a compound's lipophilicity (logP) and basicity (pKa). These parameters are critical for membrane permeability, solubility, and oral bioavailability.

II. Quantitative Analysis of Fluorophenyl-Pyrrolidine Derivatives

The following tables summarize the quantitative biological data for representative fluorophenyl-pyrrolidine derivatives across different therapeutic targets.

Table 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Compound IDStructureTargetAssayIC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Reference
17a 4-fluoropyrrolidine-2-carbonitrile derivativeDPP-4in vitro inhibition0.01713241164
Compound 10 prolyl-fluoropyrrolidine derivativeDPP-4in vitro inhibition0.43--

Table 2: Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists

Compound IDStructureTargetAssayEC50 (nM)Reference
31 (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidine derivativeRORγtInverse agonist assay61[2]
Compound 2 N-sulfonamide tetrahydroquinoline scaffold with fluorophenyl groupRORγtFRET assayIC50: 2.0 µM[3]

Table 3: Antimicrobial Activity of Fluorophenyl-Pyrrolidine Derivatives

Compound IDStructureTarget OrganismAssayMIC (µg/mL)Reference
51a Pyrrolidine-thiazole derivative with 4-fluorophenyl substituentBacillus cereusMicrodilution21.70 ± 0.36[4]
51a Pyrrolidine-thiazole derivative with 4-fluorophenyl substituentStaphylococcus aureusMicrodilution30.53 ± 0.42[4]

III. Key Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

A. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay:

This assay determines the potency of a compound to inhibit the enzymatic activity of DPP-4.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • Test compound dissolved in DMSO

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add 2 µL of test compound solution at various concentrations to the wells of the 96-well plate.

    • Add 48 µL of DPP-4 enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to each well.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every 2 minutes for 30 minutes.

    • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the dose-response curve using a suitable software.

B. RORγt Inverse Agonist Cellular Reporter Assay:

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt in a cellular context.

  • Reagents and Materials:

    • HEK293 cells

    • Expression plasmids for Gal4-RORγt-LBD and a Gal4-responsive luciferase reporter

    • Transfection reagent

    • Cell culture medium and supplements

    • Test compound dissolved in DMSO

    • Luciferase assay reagent

    • Luminometer

  • Procedure:

    • Co-transfect HEK293 cells with the Gal4-RORγt-LBD and Gal4-luciferase reporter plasmids.

    • After 24 hours, plate the transfected cells into a 96-well plate.

    • Add the test compound at various concentrations to the cells and incubate for 16-24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Determine the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.

    • Calculate the EC50 value from the resulting dose-response curve.

C. Oral Glucose Tolerance Test (OGTT) in Mice:

This in vivo assay evaluates the effect of a compound on glucose metabolism.

  • Animals and Housing:

    • Male C57BL/6 mice (8-10 weeks old)

    • Standard laboratory chow and water ad libitum

    • Controlled temperature and light-dark cycle

  • Procedure:

    • Fast the mice overnight (approximately 16 hours) with free access to water.

    • Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.

    • Administer the test compound or vehicle orally via gavage.

    • After a specified pre-treatment time (e.g., 30 minutes), administer a glucose solution (2 g/kg) orally.

    • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

    • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

D. Liver Microsomal Stability Assay:

This in vitro assay assesses the metabolic stability of a compound in the presence of liver enzymes.

  • Reagents and Materials:

    • Pooled human or mouse liver microsomes

    • NADPH regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Test compound dissolved in DMSO

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system

  • Procedure:

    • Prepare a reaction mixture containing liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

IV. Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by compounds containing the fluorophenyl-pyrrolidine scaffold.

DPP4_Signaling_Pathway Ingested_Food Ingested Food Gut Gut Ingested_Food->Gut GLP1_GIP GLP-1 & GIP (Active Incretins) Gut->GLP1_GIP releases Pancreas Pancreas GLP1_GIP->Pancreas stimulates DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 inactivated by Insulin Insulin Secretion Pancreas->Insulin increases Glucagon Glucagon Secretion Pancreas->Glucagon decreases Glucose_Uptake Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake promotes Liver Liver Glucagon->Liver acts on Glucose_Production Hepatic Glucose Production Liver->Glucose_Production decreases Blood_Glucose Lowered Blood Glucose Glucose_Production->Blood_Glucose Glucose_Uptake->Blood_Glucose Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins DPP4_Inhibitor Fluorophenyl-Pyrrolidine DPP-4 Inhibitor DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 Inhibition Pathway.

RORgt_Signaling_Pathway Naive_T_Cell Naive CD4+ T Cell STAT3 STAT3 Naive_T_Cell->STAT3 phosphorylates TGFb_IL6 TGF-β, IL-6 TGFb_IL6->Naive_T_Cell activate RORgt RORγt (Master Regulator) STAT3->RORgt induces expression Th17_Cell Th17 Cell Differentiation RORgt->Th17_Cell drives IL17 IL-17A, IL-17F, IL-22 (Pro-inflammatory Cytokines) Th17_Cell->IL17 produces Inflammation Inflammation & Autoimmunity IL17->Inflammation Inverse_Agonist Fluorophenyl-Pyrrolidine RORγt Inverse Agonist Inverse_Agonist->RORgt inhibits

Caption: RORγt Signaling in Th17 Differentiation.

TLR_Signaling_Workflow PAMPs PAMPs (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) PAMPs->TLR4 binds to MyD88 MyD88-dependent Pathway TLR4->MyD88 TRIF TRIF-dependent Pathway TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces transcription Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN induces transcription Inflammatory_Response Inflammatory Response Inflammatory_Cytokines->Inflammatory_Response Type_I_IFN->Inflammatory_Response Pyrrolidine_Modulator Fluorophenyl-Pyrrolidine Modulator Pyrrolidine_Modulator->MyD88 may inhibit Pyrrolidine_Modulator->TRIF may inhibit

Caption: Toll-like Receptor (TLR) Signaling.

V. Synthesis of Fluorophenyl-Pyrrolidine Scaffolds

The synthesis of fluorophenyl-pyrrolidine scaffolds often involves multi-step sequences. A common strategy is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a fluorinated alkene. The specific stereochemistry of the pyrrolidine ring can be controlled through the choice of chiral catalysts or starting materials.

General Synthetic Workflow:

Synthesis_Workflow Fluorophenyl_Aldehyde Fluorophenyl Aldehyde Azomethine_Ylide Azomethine Ylide Fluorophenyl_Aldehyde->Azomethine_Ylide Amino_Acid_Ester Amino Acid Ester Amino_Acid_Ester->Azomethine_Ylide Cycloaddition [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Fluorinated_Alkene Fluorinated Alkene Fluorinated_Alkene->Cycloaddition Pyrrolidine_Scaffold Fluorophenyl-Pyrrolidine Scaffold Cycloaddition->Pyrrolidine_Scaffold Functionalization Further Functionalization Pyrrolidine_Scaffold->Functionalization Final_Compound Bioactive Compound Functionalization->Final_Compound

Caption: General Synthesis Workflow.

VI. Conclusion

The strategic incorporation of a fluorophenyl group into pyrrolidine scaffolds represents a highly effective approach in modern drug discovery. This modification can significantly enhance a compound's pharmacological profile by modulating its binding affinity, selectivity, and metabolic stability. The provided quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a comprehensive resource for researchers and drug development professionals working with this important chemical motif. Further exploration of the structure-activity relationships of fluorophenyl-pyrrolidine derivatives holds great promise for the development of novel therapeutics with improved efficacy and safety profiles.

References

(S)-2-(3-Fluorophenyl)pyrrolidine: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral pyrrolidine derivative that has garnered interest within the scientific community due to its presence as a key structural motif in various biologically active compounds. Its synthesis and incorporation into larger molecules are of significant importance in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the background, discovery, and prominent asymmetric synthetic routes leading to this compound. Detailed experimental protocols for key synthetic methodologies are presented, alongside quantitative data to facilitate comparison and replication. Furthermore, this document includes visualizations of synthetic workflows to provide a clear and logical representation of the chemical transformations involved.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products, pharmaceuticals, and chiral catalysts. The introduction of an aryl substituent at the 2-position of the pyrrolidine ring creates a chiral center and a structural scaffold with significant potential for biological activity. This 2-arylpyrrolidine core is a key pharmacophore in numerous compounds targeting the central nervous system (CNS), including agents with activity as monoamine reuptake inhibitors and dopamine receptor antagonists. The stereochemistry at the C2 position is often crucial for the desired biological effect, making enantioselective synthesis a critical aspect of their development.

The subject of this guide, this compound, incorporates a 3-fluorophenyl group. The fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. While a specific "discovery" event for this compound as a standalone entity is not prominently documented in the literature, its importance arises from its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Asymmetric Synthesis Methodologies

The enantioselective synthesis of 2-arylpyrrolidines, including the (S)-enantiomer of 2-(3-fluorophenyl)pyrrolidine, has been achieved through several elegant and efficient strategies. This section details two prominent methods, providing experimental protocols and associated quantitative data.

Reductive Cyclization of γ-Chloro N-(tert-butanesulfinyl)ketimines

A highly efficient method for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines. This method, developed by Leemans et al., provides excellent enantioselectivity.

Experimental Protocol:

  • Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine:

    • To a solution of the desired γ-chloroacetophenone (1.0 eq) and (R)- or (S)-tert-butanesulfinamide (1.0 eq) in THF (0.5 M) is added Ti(OEt)4 (2.0 eq).

    • The reaction mixture is heated at 65 °C for 12 hours.

    • After cooling to room temperature, the mixture is poured into an equal volume of brine with vigorous stirring.

    • The resulting suspension is filtered through Celite, and the filter cake is washed with ethyl acetate.

    • The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Step 2: Reductive Cyclization:

    • The γ-chloro N-(tert-butanesulfinyl)ketimine (1.0 eq) is dissolved in dry THF (0.1 M) and cooled to -78 °C.

    • L-Selectride® (1.5 eq, 1.0 M solution in THF) is added dropwise.

    • The reaction is stirred at -78 °C for 3 hours.

    • The reaction is quenched by the addition of saturated aqueous NH4Cl solution.

    • The mixture is allowed to warm to room temperature and extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by column chromatography.

  • Step 3: Deprotection:

    • The resulting N-tert-butanesulfinyl pyrrolidine is dissolved in methanol.

    • HCl (4 M in 1,4-dioxane) is added, and the mixture is stirred at room temperature for 1 hour.

    • The solvent is removed under reduced pressure to afford the pyrrolidine hydrochloride salt.

Quantitative Data Summary:

Aryl SubstituentDiastereomeric Ratio (d.r.)Yield (%)Enantiomeric Excess (ee) (%)
Phenyl>99:191>99
4-Methoxyphenyl>99:185>99
4-Chlorophenyl>99:193>99
3-Fluorophenyl >99:1 (Not explicitly reported, but expected to be high) >99

Data is representative for the synthesis of 2-arylpyrrolidines via this method.

Transaminase-Triggered Enantioselective Cyclization

A biocatalytic approach utilizing transaminases offers a green and highly enantioselective route to 2-substituted pyrrolidines. This method, explored by Heckmann and Paul, starts from readily available ω-chloroketones.

Experimental Protocol:

  • General Procedure for Transaminase Screening:

    • In a 2 mL microcentrifuge tube, a buffer solution (e.g., 100 mM KPi buffer, pH 8.0) containing the ω-chloroketone (e.g., 4-chloro-1-(3-fluorophenyl)butan-1-one) (10 mM), pyridoxal 5'-phosphate (PLP) (1 mM), and isopropylamine (IPA) as the amine donor (500 mM) is prepared.

    • The transaminase enzyme (e.g., ATA-117 or ATA-256, 10 mg/mL) is added.

    • The reaction is shaken at a controlled temperature (e.g., 30 °C) for 24 hours.

    • The reaction is quenched by the addition of a base (e.g., 1 M NaOH) and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is analyzed by chiral GC or HPLC to determine conversion and enantiomeric excess.

Quantitative Data Summary for 2-Arylpyrrolidine Synthesis:

SubstrateTransaminaseConversion (%)Enantiomeric Excess (ee) (%)
4-chloro-1-phenylbutan-1-oneATA-117>99>99 (R)
4-chloro-1-phenylbutan-1-oneATA-256>99>99 (S)
4-chloro-1-(4-chlorophenyl)butan-1-oneATA-11798>99 (R)
4-chloro-1-(4-chlorophenyl)butan-1-oneATA-25699>99 (S)
4-chloro-1-(3-fluorophenyl)butan-1-one (Specific data not reported, but high conversion and ee are expected based on analogs) N/A N/A

This biocatalytic method provides access to both (R) and (S) enantiomers by selecting the appropriate transaminase enzyme.

Biological Context and Potential Signaling Pathways

While a specific, well-defined signaling pathway for this compound is not extensively characterized in publicly available literature, its structural similarity to known monoamine reuptake inhibitors suggests a potential mechanism of action involving the modulation of neurotransmitter levels in the synaptic cleft. Monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are responsible for the reuptake of these neurotransmitters from the synapse back into the presynaptic neuron, thus terminating their signal.

Inhibition of these transporters by a ligand like this compound would lead to an increased concentration of the respective monoamines in the synaptic cleft, enhancing neurotransmission. This mechanism is the basis for the therapeutic effects of many antidepressant and psychostimulant drugs.

Visualizations

Synthetic Workflow: Reductive Cyclization of a γ-Chloro N-(tert-butanesulfinyl)ketimine

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Deprotection Ketone γ-Chloro Acetophenone Ketimine γ-Chloro N-(tert-butanesulfinyl) ketimine Ketone->Ketimine Ti(OEt)₄, THF Sulfinamide (R)-tert- Butanesulfinamide Sulfinamide->Ketimine N_Sulfinyl_Pyrrolidine N-tert-Butanesulfinyl Pyrrolidine Ketimine->N_Sulfinyl_Pyrrolidine L-Selectride®, THF, -78 °C Final_Product (S)-2-Arylpyrrolidine Hydrochloride N_Sulfinyl_Pyrrolidine->Final_Product HCl, MeOH

Caption: Asymmetric synthesis of (S)-2-arylpyrrolidine via reductive cyclization.

Synthetic Workflow: Transaminase-Triggered Cyclization

G cluster_0 Step 1: Biocatalytic Amination cluster_1 Step 2: Spontaneous Cyclization Chloroketone ω-Chloroketone Intermediate_Amine Chiral Amine Intermediate Chloroketone->Intermediate_Amine Transaminase (e.g., ATA-256) PLP, Buffer Amine_Donor Isopropylamine (IPA) Amine_Donor->Intermediate_Amine Final_Product (S)-2-Arylpyrrolidine Intermediate_Amine->Final_Product Intramolecular SN2

Caption: Enantioselective synthesis of (S)-2-arylpyrrolidine using a transaminase.

Hypothetical Signaling Pathway: Monoamine Reuptake Inhibition

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamine Neurotransmitter MA_synapse Monoamine MA->MA_synapse Release Receptor Postsynaptic Receptor MA_synapse->Receptor Binding MAT Monoamine Transporter (DAT, NET, SERT) MA_synapse->MAT Reuptake Pyrrolidine This compound Pyrrolidine->MAT Inhibition Signal Signal Transduction Receptor->Signal MAT->MA

Caption: Proposed mechanism of monoamine reuptake inhibition.

Conclusion

This compound is a valuable chiral building block in medicinal chemistry. While its specific discovery history is not well-defined, its importance is underscored by the development of robust and highly enantioselective synthetic methods. The reductive cyclization of N-sulfinylketimines and the biocatalytic transaminase-triggered cyclization represent state-of-the-art approaches to access this and related 2-arylpyrrolidines with excellent stereocontrol. The structural features of this compound suggest its potential as a modulator of monoamine transporters, highlighting a promising area for future research and drug development. This guide provides a comprehensive technical foundation for scientists and researchers working with this important chemical entity.

Predicted Bioactivity of (S)-2-(3-Fluorophenyl)pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted biological activities of derivatives based on the (S)-2-(3-fluorophenyl)pyrrolidine scaffold. This chiral pyrrolidine structure is a key pharmacophore in medicinal chemistry, recognized for its potential to interact with various biological targets, particularly within the central nervous system (CNS). This document summarizes quantitative bioactivity data from closely related analogs, details relevant experimental protocols, and visualizes key processes to guide further research and development.

Core Scaffold and Predicted Bioactivities

The this compound core is a conformationally constrained phenethylamine analog. The pyrrolidine ring restricts the spatial orientation of the phenyl group and the nitrogen atom, a feature often exploited in the design of ligands for transporters and G-protein coupled receptors (GPCRs). The fluorine atom on the phenyl ring can enhance binding affinity, improve metabolic stability, and increase blood-brain barrier permeability.

Based on extensive research into related pyrrolidine structures, the primary predicted bioactivities for derivatives of this scaffold are:

  • Monoamine Reuptake Inhibition: These compounds are predicted to be potent inhibitors of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). By blocking the reuptake of these key neurotransmitters, they can modulate synaptic concentrations and are therefore of significant interest for the treatment of depression, ADHD, and other neuropsychiatric disorders.

  • Dopamine Receptor Modulation: The scaffold shows potential for high-affinity binding to dopamine receptors, particularly the D2 and D3 subtypes. This activity is relevant for the development of antipsychotics and treatments for Parkinson's disease.

Quantitative Bioactivity Data

While specific structure-activity relationship (SAR) studies on a broad series of N-substituted this compound derivatives are not extensively published, data from closely related N-substituted pyrrolidine analogs provide strong predictive insights. The following tables summarize the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for representative pyrrolidine derivatives at human monoamine transporters and dopamine receptors.

Table 1: Monoamine Transporter Inhibition by Pyrrolidine Derivatives

Compound IDCore StructureR GroupSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Reference
1a 3-(Phenoxy-phenyl-methyl)-pyrrolidineH1.32.5>1000[1]
1b 3-(Phenoxy-phenyl-methyl)-pyrrolidine-CH₃1.11.9>1000[1]
2a N-Benzyl-N-(pyrrolidin-3-yl)carboxamide2-chlorophenyl10181300[2]
3a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione-(CH₂)₄-(4-(7-azaindole)-3,6-dihydropyridine)47.0167.043% inh. @ 1µM[3]
3b 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione-(CH₂)₄-(4-(7-azaindole)-3,6-dihydropyridine)9.2>10000288.0[3]

Data represents the potent and often dual inhibitory activity at SERT and NET, with generally lower affinity for DAT in these specific series.

Table 2: Dopamine Receptor Binding Affinity of Pyrrolidine Derivatives

Compound IDCore StructureR GroupD₂ Kᵢ (nM)D₃ Kᵢ (nM)Reference
3b 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione-(CH₂)₄-(4-(7-azaindole)-3,6-dihydropyridine)51.0N/A[3]
4a trans-(2S,4R)-pyrrolidine derivativeSee Ref.>100001.2[4]
4b trans-(2S,4R)-pyrrolidine derivativeSee Ref.14000.4[4]

N/A: Data not available. Data indicates that specific substitutions on the pyrrolidine scaffold can yield high affinity and selectivity for dopamine receptor subtypes, particularly D₃.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to determine the bioactivity of this compound derivatives.

Protocol for Monoamine Transporter Uptake Inhibition Assay

This protocol is used to determine the potency (IC₅₀) of test compounds in inhibiting the uptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the respective transporters.[5][6]

  • Synaptosome or Cell Preparation:

    • For synaptosomes, specific brain regions (e.g., rat caudate for DAT, whole brain minus cerebellum and caudate for NET/SERT) are homogenized in ice-cold 10% sucrose solution.[5]

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is collected and retained on ice.[5]

    • For cell-based assays, HEK-293 or COS-7 cells stably or transiently expressing the human DAT, SERT, or NET are cultured and plated in 96-well plates.[6]

  • Uptake Inhibition Assay:

    • Assays are performed in Krebs-phosphate buffer (or similar physiological buffer) containing the test compound at various concentrations.[5]

    • A fixed concentration of a radiolabeled neurotransmitter is added to initiate the uptake. Commonly used radioligands are [³H]dopamine for DAT, [³H]norepinephrine for NET, and [³H]serotonin ([³H]5-HT) for SERT.[5]

    • To ensure selectivity, unlabeled blockers for competing transporters are often added (e.g., adding inhibitors for SERT and NET when assaying for DAT activity).

    • The reaction is incubated for a short period (typically 5-20 minutes) at 37°C.

  • Termination and Detection:

    • Uptake is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate the cells/synaptosomes from the assay buffer.[5]

    • Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, corresponding to the amount of neurotransmitter taken up, is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

    • Specific uptake is calculated by subtracting non-specific uptake from total uptake.

    • IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves.

Protocol for Dopamine Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kᵢ) of test compounds for dopamine D₂ and D₃ receptors.

  • Membrane Preparation:

    • Crude membrane preparations are obtained from cell lines (e.g., CHO or HEK-293) stably expressing human recombinant dopamine D₂ or D₃ receptors.

    • Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g for 10-20 minutes at 4°C) to pellet the membranes.

    • The pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard assay like the BCA assay.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format in a total volume of 200-250 µL.

    • To each well, add:

      • Membrane preparation (5-50 µg protein).

      • Test compound at 8-10 different concentrations.

      • A fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂/D₃ receptors).

    • Non-specific binding is determined in parallel incubations containing a high concentration of a non-labeled competitor (e.g., 1-10 µM haloperidol or butaclamol).

    • The plate is incubated for 60-120 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.

  • Termination and Detection:

    • The incubation is terminated by rapid vacuum filtration through PEI-pre-soaked glass fiber filters to separate bound from free radioligand.

    • Filters are washed multiple times with ice-cold wash buffer.

    • Radioactivity on the dried filters is counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values are determined from the competition curves using non-linear regression.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

Visualizations: Workflows and Mechanisms

Signaling Pathway and Mechanism of Action

The primary predicted mechanism for these derivatives is the inhibition of monoamine reuptake at the presynaptic terminal.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (DA, NE, 5-HT) Synaptic_MA Synaptic Monoamines Vesicle->Synaptic_MA Release MA Monoamines (DA, NE, 5-HT) MAT Monoamine Transporter (DAT, NET, SERT) MAT->MA Recycling Derivative (S)-2-(3-Fluorophenyl) pyrrolidine Derivative Derivative->MAT Inhibition Synaptic_MA->MAT Receptor Postsynaptic Receptors (e.g., D2/D3) Synaptic_MA->Receptor Binding & Signal Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis p1 Culture Cells Expressing Transporter (DAT, NET, or SERT) p2 Plate Cells in 96-Well Plate p1->p2 a1 Add Test Compounds (Varying Concentrations) p2->a1 Start Assay a2 Add Radiotracer ([3H]DA, [3H]NE, or [3H]5-HT) a1->a2 a3 Incubate at 37°C (5-20 min) a2->a3 d1 Terminate via Rapid Vacuum Filtration a3->d1 d2 Wash Filters with Ice-Cold Buffer d1->d2 d3 Quantify Radioactivity (Scintillation Counting) d2->d3 d4 Calculate IC50 Values (Non-linear Regression) d3->d4 Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis p1 Homogenize Cells Expressing D2 or D3 Receptors p2 Isolate Membranes via High-Speed Centrifugation p1->p2 p3 Determine Protein Concentration p2->p3 a1 Pipette Membranes, Test Compound, & Radioligand ([3H]Spiperone) into 96-Well Plate p3->a1 Start Assay a2 Incubate to Equilibrium (60-120 min) a1->a2 d1 Terminate via Rapid Vacuum Filtration a2->d1 d2 Wash Filters with Ice-Cold Buffer d1->d2 d3 Quantify Radioactivity (Scintillation Counting) d2->d3 d4 Calculate Ki Values via Cheng-Prusoff Equation d3->d4

References

Physicochemical parameters of substituted pyrrolidine rings

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Parameters of Substituted Pyrrolidine Rings

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry.[1][2] Its prevalence in numerous natural products, pharmaceuticals, and bioactive compounds underscores its significance in drug design and development.[2][3][4][5] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole.[1] This guide provides a comprehensive overview of the key physicochemical parameters of substituted pyrrolidine rings—lipophilicity, acidity/basicity, and solubility—offering insights into their determination and impact on drug properties. The introduction of a pyrrolidine ring into drug molecules can improve their water solubility and other physicochemical properties.[6]

Core Physicochemical Parameters

The therapeutic efficacy and pharmacokinetic profile of a drug are intricately linked to its physicochemical properties. For pyrrolidine-containing compounds, the nature and position of substituents on the ring dramatically influence these characteristics.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] It is commonly expressed as the logarithm of the partition coefficient (LogP) for neutral compounds, representing the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent.[8][9] For ionizable compounds like many substituted pyrrolidines, the distribution coefficient (LogD) is a more relevant descriptor as it accounts for the pH-dependent distribution of all species.[7][8]

Substituents on the pyrrolidine ring can significantly alter its lipophilicity. For instance, the addition of fluorine atoms can either increase or decrease LogP depending on their position and the overall molecular structure.[10]

Table 1: Experimentally Determined LogP and LogD Values for Selected Substituted Pyrrolidines

CompoundSubstituent(s)LogPLogD (pH 7.4)Reference(s)
PyrrolidineUnsubstituted0.46-[1]
(R)-3-Fluoropyrrolidine3-Fluoro--[11]
(S)-3-Fluoropyrrolidine3-Fluoro--[11]
3,3-Difluoropyrrolidine3,3-Difluoro--[11]
α-(p-Tolyl)pyrrolidine2-(p-Tolyl)--[12]
α-Ethylpyrrolidine2-Ethyl--[12]
α-Benzylpyrrolidine2-Benzyl--[12]

Note: A comprehensive database of LogP values for a wide range of substituted pyrrolidines is extensive. This table provides illustrative examples. Researchers are encouraged to consult specialized chemical databases for specific values.

Acidity/Basicity (pKa)

The nitrogen atom within the pyrrolidine ring confers basic properties to the molecule.[1] The pKa, the negative logarithm of the acid dissociation constant, quantifies the strength of this basicity (or the acidity of the conjugate acid).[13] The pKa value is crucial as it dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding interactions.[8] The basicity of the pyrrolidine nitrogen can be modulated by the electronic effects of substituents on the ring.[1]

Table 2: pKa Values for Selected Substituted Pyrrolidines

CompoundSubstituent(s)pKa (Conjugate Acid)Reference(s)
PyrrolidineUnsubstituted11.27[13]
α-(p-Tolyl)pyrrolidine2-(p-Tolyl)10.01[12]
α-Ethylpyrrolidine2-Ethyl10.43[12]
α-Benzylpyrrolidine2-Benzyl10.36[12]
Thiohydantoin-pyrrolidine fused ring systemsMultiple3.21-3.80, 8.13-8.66, 10.87-12.70[14]

Note: The pKa values can vary depending on the experimental conditions, such as the solvent system.

Aqueous Solubility

Solubility, the ability of a compound to dissolve in a solvent, is a fundamental property that affects a drug's bioavailability and formulation.[6][15] Poor aqueous solubility can be a significant hurdle in drug development. The pyrrolidine scaffold is often incorporated into molecules to enhance their aqueous solubility.[6][16] However, the overall solubility is highly dependent on the nature of the substituents and the crystalline structure of the solid form.

Table 3: Solubility of Pyrrolidine and its Derivatives in Water

CompoundSolubility in WaterReference(s)
PyrrolidineMiscible[13]
2-PyrrolidinoneMiscible[17]

Experimental Protocols

Accurate determination of these physicochemical parameters is essential for understanding structure-activity relationships and guiding drug design.

Determination of Lipophilicity (LogP/LogD) by the Shake-Flask Method

This is the traditional and most reliable method for determining LogP and LogD.[15][18]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer (for LogD) or pure water (for LogP). The concentration of the compound in each phase is then measured to calculate the partition or distribution coefficient.

Methodology:

  • Preparation of Solvents: n-Octanol and the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD) are mutually saturated by stirring them together overnight and then allowing the layers to separate.

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent.

  • Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phase in a vial.

  • Equilibration: The vial is shaken or agitated for a sufficient period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[18]

  • Calculation:

    • LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in water])

    • LogD = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer])

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise and widely used method for determining the pKa of ionizable compounds.[14][19][20][21]

Principle: The pH of a solution of the compound is monitored as a standardized titrant (an acid or a base) is incrementally added. The pKa is determined from the resulting titration curve.

Methodology:

  • Instrument Calibration: A pH meter is calibrated using standard buffer solutions.

  • Sample Preparation: A known concentration of the pyrrolidine derivative is dissolved in a suitable solvent, typically water or a co-solvent system like ethanol-water.[14] The ionic strength of the solution is often kept constant using an inert salt like NaCl.[14]

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more complex systems, the data can be analyzed using computer programs like HYPERQUAD.[14]

Determination of Aqueous Solubility by the Equilibrium Solubility Method

This method determines the thermodynamic solubility of a compound.[15]

Principle: An excess amount of the solid compound is equilibrated with the solvent (water or a buffer) until a saturated solution is formed. The concentration of the dissolved compound is then measured.

Methodology:

  • Sample Preparation: An excess amount of the solid pyrrolidine derivative is added to a vial containing a known volume of the aqueous solvent.

  • Equilibration: The vial is sealed and agitated in a shaker or rotator at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

  • Quantification: The concentration of the compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or LC-MS/MS).

  • Result: The measured concentration represents the equilibrium solubility of the compound in the tested solvent at that temperature.

Visualization of a Key Metabolic Pathway

The physicochemical properties of a pyrrolidine-containing drug can influence its metabolic fate. A potential liability of the pyrrolidine moiety is its susceptibility to oxidation by cytochrome P450 (CYP450) enzymes, which can lead to the formation of reactive metabolites.[16]

Metabolic_Activation_of_Pyrrolidine cluster_0 Phase I Metabolism cluster_1 Detoxification / Adduct Formation Pyrrolidine_Drug Pyrrolidine-Containing Drug Iminium_Ion Endocyclic Iminium Ion (Reactive Metabolite) Pyrrolidine_Drug->Iminium_Ion CYP450 Oxidation Amino_Aldehyde Amino Aldehyde (Reactive Metabolite) Iminium_Ion->Amino_Aldehyde Hydrolysis DNA_Adduct DNA Adducts (Potential Mutagenicity) Amino_Aldehyde->DNA_Adduct Protein_Adduct Protein Adducts (Potential Toxicity) Amino_Aldehyde->Protein_Adduct

Caption: Metabolic activation of a pyrrolidine-containing drug.

Conclusion

The physicochemical parameters of substituted pyrrolidines are fundamental to their function in medicinal chemistry. Lipophilicity, basicity, and solubility are critical properties that can be fine-tuned through synthetic modifications to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough understanding and accurate measurement of these parameters are indispensable for the rational design and development of novel therapeutics based on the versatile pyrrolidine scaffold. The potential for metabolic activation to reactive species is also an important consideration that is influenced by the molecule's overall physicochemical properties.

References

The Indispensable Dimension: A Technical Guide to the 3D Structure of Pyrrolidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry, distinguished as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its profound impact on drug design stems not from its mere presence, but from the intricate and crucial three-dimensional (3D) architecture it confers upon a molecule. This technical guide provides an in-depth exploration of the stereochemical and conformational nuances of the pyrrolidine ring and their pivotal role in determining the efficacy, selectivity, and overall success of a therapeutic agent.

The Strategic Importance of 3D Geometry: Stereochemistry and Conformational Puckering

The non-planar and flexible nature of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows it to adopt various conformations, primarily described as "envelope" and "twist" forms.[1] Substituents on the ring significantly influence this conformational preference, a concept referred to as "ring puckering."[3][4] This puckering, along with the presence of up to four stereogenic centers, dictates the spatial orientation of functional groups, which is paramount for precise interactions with biological targets.[1][2]

The two predominant pucker modes are the Cγ-exo and Cγ-endo envelope conformations.[2][3] The choice between these conformations can be controlled by the strategic placement of substituents. For instance, in proline derivatives, electronegative substituents at the C-4 position can favor a specific pucker: a trans-substituent tends to favor the exo pucker, while a cis-substituent promotes the endo pucker.[3][4][5] This conformational control is a powerful tool for medicinal chemists to lock a molecule into a bioactive conformation, thereby enhancing its potency and selectivity.[2]

Quantitative Impact of Stereochemistry on Biological Activity

The precise 3D arrangement of atoms is not an academic detail; it is a critical determinant of a drug's interaction with its target protein. Enantiomers of a pyrrolidine-containing drug can exhibit vastly different pharmacological profiles, from potent agonist to inactive compound. The following tables summarize quantitative data from various studies, illustrating the profound impact of stereochemistry on binding affinity and functional activity.

Case Study 1: GPR40 Agonists for Type 2 Diabetes

G-protein coupled receptor 40 (GPR40) is a target for the treatment of type 2 diabetes. The stereochemistry of pyrrolidine-based GPR40 agonists has been shown to dramatically affect their binding mode and efficacy.[6]

CompoundStereochemistryHuman GPR40 Binding Kᵢ (nM)Human GPR40 Agonist EC₅₀ (nM)
Compound 68 (R,R)Potentiates Radioligand13
Compound 68 (S,S)180>10,000

Data sourced from Jurica et al. (2017).[6]

The (R,R)-enantiomer of compound 68 acts as a positive allosteric modulator and agonist, while the (S,S)-enantiomer acts as a competitive antagonist with significantly weaker binding.[6] This stark difference underscores the importance of absolute stereochemical control in designing effective GPR40 modulators.

Case Study 2: Nicotinic Acetylcholine Receptor (nAChR) Ligands

The α4β2 nicotinic acetylcholine receptor is a key target for neurological disorders. The affinity of pyrrolidine-based ligands for this receptor is highly dependent on the stereochemistry at multiple chiral centers.[1]

CompoundStereoisomerα4β2 nAChR Kᵢ (µM)
2-(2-pyrrolidinyl)benzodioxane (S,S)0.47
2-(2-pyrrolidinyl)benzodioxane (S,R)0.26
2-(2-pyrrolidinyl)benzodioxane (R)-enantiomersNo Affinity

Data sourced from Pallavicini et al. (2009) as cited in a 2020 review.

In this series, only the stereoisomers with an (S) configuration at the pyrrolidine stereocenter showed significant binding affinity, with the (R) enantiomers being completely inactive.

Key Signaling Pathways Modulated by Pyrrolidine-Containing Drugs

The therapeutic effects of pyrrolidine-based drugs are realized through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating mechanisms of action and potential side effects.

The Incretin Pathway and DPP-4 Inhibition

A prominent class of pyrrolidine-containing drugs are the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, such as Vildagliptin, used in the management of type 2 diabetes.[7][8] These drugs work by preventing the degradation of incretin hormones, Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[9][10] This enhances their ability to stimulate insulin secretion in a glucose-dependent manner.

DPP4_Incretin_Pathway cluster_gut Gut (L-cells & K-cells) cluster_circulation Circulation cluster_pancreas Pancreas (β-cells) Food Intake Food Intake GLP1_GIP GLP-1 & GIP Secretion Food Intake->GLP1_GIP GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP->GLP1_GIP_active DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 Degradation Insulin Insulin Secretion GLP1_GIP_active->Insulin Stimulation GLP1_GIP_inactive Inactive Metabolites DPP4->GLP1_GIP_inactive DPP4_inhibitor Vildagliptin (Pyrrolidine-based) DPP4_inhibitor->DPP4 Inhibition Glucose Lowered Blood Glucose Insulin->Glucose

DPP-4 Inhibition by a Pyrrolidine-based Drug.

Experimental Workflows and Methodologies

The determination of the 3D structure of pyrrolidine-containing compounds and the assessment of their biological activity rely on a suite of sophisticated experimental and computational techniques.

Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors

The discovery of potent and selective enzyme inhibitors, such as DPP-4 inhibitors, often begins with high-throughput screening (HTS) of large compound libraries.

HTS_Workflow cluster_prep Assay Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Follow-up Lib Pyrrolidine Compound Library Dispense Dispense Reagents into Microplates Lib->Dispense Enzyme Target Enzyme (e.g., DPP-4) Enzyme->Dispense Substrate Fluorogenic Substrate Substrate->Dispense Incubate Incubation Dispense->Incubate Measure Measure Fluorescence (Plate Reader) Incubate->Measure Data Data Analysis (Identify Hits) Measure->Data HitConf Hit Confirmation & IC₅₀ Determination Data->HitConf SAR Structure-Activity Relationship (SAR) Studies HitConf->SAR Lead Optimization Lead Optimization SAR->Lead Optimization

Workflow for High-Throughput Inhibitor Screening.
Detailed Experimental Protocols

Controlling the stereochemistry of the pyrrolidine ring is fundamental. Organocatalysis, particularly using proline and its derivatives, is a powerful method for the enantioselective synthesis of pyrrolidines.

Protocol: Proline-Catalyzed Asymmetric Mannich Reaction

  • Reactant Preparation: A solution of the desired aldehyde (1.0 eq) and ketone (2.0 eq) is prepared in a suitable solvent (e.g., DMSO or DMF) at room temperature.

  • Catalyst Addition: L-proline (0.1 - 0.3 eq) is added to the reaction mixture.

  • Reaction Monitoring: The mixture is stirred at the specified temperature (e.g., room temperature or 4°C) and the reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

  • Stereochemical Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is instrumental in determining the 3D conformation of pyrrolidine rings in solution.[2] These methods measure through-space correlations between protons that are close to each other, providing distance restraints for conformational modeling.

Protocol: 2D ROESY for Conformational Analysis

  • Sample Preparation: A solution of the purified pyrrolidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL.

  • NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. After standard 1D ¹H and ¹³C spectra are acquired and assigned, a 2D ROESY experiment is set up. Key parameters to optimize include the mixing time (typically 100-300 ms for small molecules) and the spin-lock field strength.

  • Data Processing: The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phasing, and baseline correction.

  • Cross-Peak Analysis: ROESY cross-peaks indicate protons that are spatially close (< 5 Å). The volume of these cross-peaks is proportional to the inverse sixth power of the distance between the protons.

  • Conformational Modeling: The distance restraints derived from the ROESY cross-peaks are used in molecular modeling software to generate a family of low-energy conformers that are consistent with the experimental data. This allows for the determination of the preferred ring pucker and the orientation of substituents.

Computational molecular docking is a powerful tool to predict the binding pose of a pyrrolidine-containing ligand within the active site of its target protein and to estimate its binding affinity.

Protocol: Molecular Docking using AutoDock Vina

  • Receptor and Ligand Preparation:

    • Receptor: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and non-essential co-factors are removed. Polar hydrogens and partial charges (e.g., Gasteiger charges) are added using software like AutoDock Tools. The prepared receptor is saved in PDBQT format.

    • Ligand: A 3D structure of the pyrrolidine-containing molecule is generated and its energy is minimized using a molecular modeling program. Torsional degrees of freedom are defined, and the ligand is also saved in PDBQT format.

  • Grid Box Definition: A 3D grid box is defined around the active site of the receptor. The size and center of the box should be sufficient to encompass the entire binding pocket where the ligand is expected to bind.

  • Docking Simulation: The docking calculation is performed using AutoDock Vina. The program will explore different conformations and orientations of the ligand within the grid box and score them based on a semi-empirical free energy force field. The exhaustiveness parameter can be adjusted to control the thoroughness of the search.

  • Analysis of Results: The results consist of a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). The lowest energy pose is typically considered the most likely binding mode.

  • Visualization and Interpretation: The predicted binding poses are visualized in the context of the protein's active site using molecular graphics software (e.g., PyMOL, Chimera). This allows for the detailed analysis of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the ligand-protein complex.[11][12][13]

Conclusion

The pyrrolidine scaffold is far more than a passive structural component in drug molecules. Its inherent 3D characteristics—stereochemistry and conformational flexibility—are critical design elements that medicinal chemists can strategically manipulate to achieve high potency and selectivity. A thorough understanding and application of stereoselective synthesis, conformational analysis, and computational modeling are essential for unlocking the full potential of this privileged scaffold in the development of next-generation therapeutics. The quantitative data and methodologies presented in this guide highlight the indispensable nature of the third dimension in the rational design of pyrrolidine-based drugs.

References

Methodological & Application

Application Note and Protocol: Stereoselective Synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the stereoselective synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The outlined method is based on the highly diastereoselective addition of a Grignard reagent to a chiral γ-chlorinated N-tert-butanesulfinyl imine, which allows for the efficient preparation of the target enantiomer in high yield and purity.[1][2]

Introduction

Chiral 2-arylpyrrolidines are privileged scaffolds found in numerous biologically active compounds and pharmaceuticals. Their stereochemistry often plays a crucial role in their pharmacological activity. The synthesis of enantiomerically pure 2-arylpyrrolidines is, therefore, of significant interest. This protocol details a robust and highly stereoselective method for the synthesis of this compound, starting from a chiral sulfinylimine. The key strategic element of this synthesis is a diastereoselective Grignard addition followed by a spontaneous cyclization.

Overall Reaction Scheme

Reaction_Scheme Start γ-Chloro-N-(tert-butanesulfinyl)imine Intermediate Sulfinamide Intermediate Start->Intermediate + Grignard 3-Fluorophenylmagnesium bromide Grignard->Intermediate Product (S)-2-(3-Fluorophenyl)-N-(tert-butanesulfinyl)pyrrolidine Intermediate->Product Cyclization Final_Product This compound Product->Final_Product Deprotection Deprotection HCl/MeOH Deprotection->Final_Product

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

This protocol is adapted from established methods for the asymmetric synthesis of 2-substituted pyrrolidines.[1][2]

Materials:

  • (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (γ-chlorinated N-tert-butanesulfinyl imine)

  • 3-Bromofluorobenzene

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Chromatography column

Procedure:

Part 1: Preparation of 3-Fluorophenylmagnesium bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, place magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to the flask.

  • Add a solution of 3-bromofluorobenzene (1.0 eq) in anhydrous THF to the dropping funnel.

  • Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings and gently heat to initiate the reaction.

  • Once the reaction has started (disappearance of the iodine color and gentle reflux), add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the solution to room temperature. The Grignard reagent is now ready for use.

Part 2: Diastereoselective Addition and Cyclization

  • In a separate flame-dried round-bottom flask, dissolve (R)-N-(4-chlorobutylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 3-Fluorophenylmagnesium bromide solution (1.5 eq) to the cooled imine solution via cannula or dropping funnel over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3-4 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N-sulfinyl-2-(3-fluorophenyl)pyrrolidine.

Part 3: Deprotection

  • Dissolve the crude N-sulfinyl-2-(3-fluorophenyl)pyrrolidine in methanol.

  • Add a solution of HCl in methanol (e.g., 4M) and stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove the sulfinyl byproduct.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to pH > 12.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

StepReactant Ratios (eq)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
Grignard FormationMg (1.2), 3-Bromofluorobenzene (1.0)THFReflux1-2--
Diastereoselective Addition & CyclizationImine (1.0), Grignard (1.5)THF-78 to RT12-1685-95>99
DeprotectionN-sulfinyl-pyrrolidine (1.0), HCl/MeOH (excess)MeOHRT1-290-98>99

Note: Yields and reaction times are estimates based on similar reported syntheses and may require optimization.[1][3]

Workflow and Logic

The experimental workflow is designed to ensure high stereoselectivity and yield.

Experimental_Workflow cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Asymmetric Synthesis cluster_deprotection Part 3: Deprotection and Purification P1_1 Mix Mg turnings and Iodine P1_2 Add 3-Bromofluorobenzene in THF dropwise P1_1->P1_2 P1_3 Reflux to form Grignard Reagent P1_2->P1_3 P2_3 Add Grignard Reagent P1_3->P2_3 Use immediately P2_1 Dissolve chiral imine in THF P2_2 Cool to -78°C P2_1->P2_2 P2_2->P2_3 P2_4 Stir and warm to RT P2_3->P2_4 P2_5 Aqueous workup and extraction P2_4->P2_5 P3_1 Dissolve crude product in MeOH P2_5->P3_1 Crude Product P3_2 Add HCl/MeOH P3_1->P3_2 P3_3 Stir at RT P3_2->P3_3 P3_4 Workup and extraction P3_3->P3_4 P3_5 Purification (if needed) P3_4->P3_5 Final_Product Final_Product P3_5->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of 2-Substituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. Its stereochemistry often plays a crucial role in biological activity, making the development of efficient asymmetric syntheses for substituted pyrrolidines a key area of research. This document provides detailed application notes and protocols for several modern and effective methods for the enantioselective synthesis of 2-substituted pyrrolidines.

Organocatalytic Asymmetric Cascade Aza-Michael/Michael Addition

Organocatalysis offers a powerful, metal-free approach to the synthesis of chiral molecules. Bifunctional catalysts, such as squaramides, can activate both the nucleophile and the electrophile, leading to high stereoselectivity. The cascade aza-Michael/Michael addition reaction between nitroalkenes and tosylaminomethyl enones provides a direct route to highly functionalized chiral pyrrolidines.

Quantitative Data Summary
Catalyst (mol%)Substrate 1Substrate 2Yield (%)dree (%)
Squaramide C1 (10)NitrostyreneTosylaminomethyl vinyl ketoneup to 99up to 91:9>99
Squaramide C2 (10)(E)-β-NitrostyreneN-Tosyl-4-aminobut-2-enoate72-99>99:1>99

Data is representative of the reported scope of the reactions.[1][2][3]

Experimental Protocol: Squaramide-Catalyzed Cascade Reaction[1][2]
  • To a stirred solution of the tosylaminomethyl enone (0.2 mmol) and the nitroalkene (0.24 mmol) in toluene (1.0 mL) at room temperature, add the squaramide catalyst (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-substituted pyrrolidine.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy of the crude product.

  • Determine the enantiomeric excess by High-Performance Liquid Chromatography (HPLC) analysis on a chiral stationary phase.

sub Nitroalkene + Tosylaminomethyl Enone int1 Dual H-bonding Activation Complex sub->int1 cat Chiral Squaramide Catalyst cat->int1 int2 Aza-Michael Adduct int1->int2 Aza-Michael Addition int3 Intramolecular Michael Addition int2->int3 Tautomerization & Cyclization prod Chiral 2-Substituted Pyrrolidine int3->prod Protonation sub ω-Chloroketone int1 Chiral Amino Halide sub->int1 Asymmetric Amination ta Transaminase (TA) + Amine Donor ta->int1 prod Enantioenriched 2-Substituted Pyrrolidine int1->prod Spontaneous Intramolecular Cyclization (SN2) start Ketone/Aldehyde + SAMP Auxiliary step1 Hydrazone Formation start->step1 hydrazone SAMP Hydrazone step1->hydrazone step2 Deprotonation (LDA) hydrazone->step2 azaenolate Chiral Azaenolate (Li-chelated) step2->azaenolate step3 Alkylation (R-X) azaenolate->step3 alkyl_hydrazone Alkylated Hydrazone step3->alkyl_hydrazone step4 Auxiliary Cleavage (Ozonolysis/Hydrolysis) alkyl_hydrazone->step4 product α-Alkylated Ketone/Aldehyde step4->product aux_recovery Auxiliary Recovery step4->aux_recovery pd_cat Pd(0) + Chiral Ligand pd_tmm [Pd(TMM)] Complex pd_cat->pd_tmm tmm TMM Precursor tmm->pd_tmm imine Imine cycloadd [3+2] Cycloaddition imine->cycloadd pd_tmm->cycloadd product Chiral 2-Substituted Pyrrolidine cycloadd->product

References

Application Notes and Protocols for (S)-2-(3-Fluorophenyl)pyrrolidine as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold provides a three-dimensional structure that can effectively explore chemical space, while the stereocenter at the 2-position allows for enantioselective interactions with biological targets. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. These application notes provide an overview of the use of this compound in the synthesis of potent and selective bioactive molecules, with a focus on its application in the development of Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) inverse agonists.

Key Applications

The primary application of this compound highlighted in recent research is its use as a core scaffold in the design of inverse agonists for RORγt. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. Consequently, inverse agonists of RORγt are promising therapeutic agents for autoimmune diseases.

Additionally, fluorinated pyrrolidine scaffolds are utilized in the development of inhibitors for other enzymes, such as Dipeptidyl Peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes.

Data Presentation

The following tables summarize quantitative data for derivatives of this compound, demonstrating the structure-activity relationship (SAR) in the context of RORγt inhibition.

Table 1: In Vitro Activity of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(aryl)pyrrolidine Derivatives as RORγt Inverse Agonists [1][2]

Compound IDAryl Substituent (R)RORγt Inverse Agonist EC50 (nM)
1a 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl61
1b 4-(trifluoromethyl)phenyl>10000
1c 4-(trifluoromethoxy)phenyl1300
1d 4-cyanophenyl320
1e 4-chlorophenyl1100

EC50 values represent the concentration of the compound required to achieve 50% of the maximal inhibition in a RORγt reporter gene assay.

Experimental Protocols

The following protocols are generalized procedures for key synthetic transformations involving this compound and its derivatives.

Protocol 1: General Procedure for N-Alkylation of a Pyrrolidine Derivative

This protocol describes the introduction of a substituent on the nitrogen atom of the pyrrolidine ring, a common step in the synthesis of bioactive derivatives.

Materials:

  • This compound derivative (1.0 eq)

  • Alkyl halide or tosylate (1.1 eq)

  • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of the this compound derivative in the chosen solvent, add the base.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkylating agent to the reaction mixture.

  • Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: General Procedure for Biological Evaluation of RORγt Inverse Agonist Activity (Reporter Gene Assay)

This protocol outlines a common method for assessing the in vitro potency of synthesized compounds as RORγt inverse agonists.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for Gal4-RORγt-LBD (Ligand Binding Domain)

  • Luciferase reporter vector with a Gal4 upstream activation sequence

  • Control vector (e.g., for transfection efficiency)

  • Cell culture medium and supplements

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a multi-well plate at an appropriate density and allow them to attach overnight.

  • Co-transfect the cells with the Gal4-RORγt-LBD expression vector, the luciferase reporter vector, and the control vector using a suitable transfection reagent.

  • After the transfection period, replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control (DMSO).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to the control vector signal to account for variations in transfection efficiency.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Mandatory Visualizations

RORgt_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Naive T-cell cluster_inflammation Inflammatory Response Pro-inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-6, TGF-β) Naive_T_Cell Naive T-cell Pro-inflammatory_Stimuli->Naive_T_Cell activate Th17_Differentiation Th17 Differentiation Naive_T_Cell->Th17_Differentiation induces RORgt_Expression RORγt Expression Th17_Differentiation->RORgt_Expression RORgt_Activation RORγt Activation RORgt_Expression->RORgt_Activation IL17_Gene_Transcription IL-17 Gene Transcription RORgt_Activation->IL17_Gene_Transcription promotes IL17_Secretion IL-17 Secretion IL17_Gene_Transcription->IL17_Secretion Inflammation Inflammation (Autoimmune Disease) IL17_Secretion->Inflammation drives Inverse_Agonist This compound Derivative (RORγt Inverse Agonist) Inverse_Agonist->RORgt_Activation inhibits experimental_workflow Start Start: this compound Step1 Step 1: N-Functionalization (e.g., Alkylation, Acylation) Start->Step1 Step2 Step 2: Introduction of Second Aryl Group (e.g., Suzuki or Buchwald-Hartwig Coupling) Step1->Step2 Step3 Step 3: Further Derivatization (Modification of Aryl Groups) Step2->Step3 Purification Purification and Characterization (Chromatography, NMR, MS) Step3->Purification Bio_Assay Biological Evaluation (e.g., RORγt Reporter Assay) Purification->Bio_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Bio_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Application of (S)-2-(3-Fluorophenyl)pyrrolidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-2-(3-Fluorophenyl)pyrrolidine scaffold is a privileged motif in modern medicinal chemistry, offering a unique combination of structural rigidity, chirality, and beneficial physicochemical properties conferred by the fluorine atom. Its incorporation into drug candidates can significantly impact potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes on its use in the development of potent inhibitors for two distinct and critical therapeutic targets: the MDM2-p53 protein-protein interaction and bacterial DNA gyrase.

Application Note 1: Inhibition of the MDM2-p53 Protein-Protein Interaction

Introduction

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, DNA repair, and apoptosis.[1] In many cancers where p53 is not mutated, its function is often abrogated by overexpression of its negative regulator, Murine Double Minute 2 (MDM2).[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation and directly inhibits its transcriptional activity.[2][3][4] Disrupting the MDM2-p53 interaction with small molecules is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressing function. The (S)-2-(phenyl)pyrrolidine scaffold has been instrumental in the design of potent MDM2 inhibitors. A notable example is Alrizomadlin (APG-115), an orally active, potent, and selective MDM2 inhibitor currently in clinical development, which features a closely related (3-chloro-2-fluorophenyl)-pyrrolidine core.[5][6][7][8]

Mechanism of Action

Compounds incorporating the fluorophenyl-pyrrolidine scaffold are designed to mimic the key interactions of p53 with MDM2. Specifically, they occupy the hydrophobic pocket on the MDM2 protein surface where the p53 transactivation domain binds.[5] By competitively inhibiting this protein-protein interaction, these small molecules prevent MDM2 from binding to and degrading p53. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus, activate its target genes (such as p21), and induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[6] Alrizomadlin (APG-115) has demonstrated high binding affinity to MDM2 and potent cellular activity.[5][8]

Quantitative Data: MDM2 Inhibitors

The following table summarizes the in vitro activity of Alrizomadlin (APG-115), a clinical candidate featuring a scaffold structurally related to this compound.

CompoundTargetAssayIC50 (nM)Ki (nM)Cell Line (p53 status)Cell Growth Inhibition IC50 (nM)
Alrizomadlin (APG-115) MDM2MDM2 Binding3.8[6][9]< 1[5][6][8][9]SJSA-1 (wild-type)13[5]
AGS (wild-type)18.9 ± 15.6[6]
MKN45 (wild-type)103.5 ± 18.3[6]

Signaling Pathway Diagram

MDM2_p53_Pathway cluster_stress Cellular Stress (e.g., DNA Damage) cluster_inhibition Therapeutic Intervention cluster_cellular_machinery Cellular Components cluster_outcomes Cellular Outcomes Stress DNA Damage, Oncogene Activation p53 p53 Stress->p53 activates Inhibitor This compound -based MDM2 Inhibitor (e.g., Alrizomadlin) MDM2 MDM2 Inhibitor->MDM2 inhibits p53->MDM2 promotes transcription Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis induces CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces MDM2->p53 binds and ubiquitinates

Caption: MDM2-p53 signaling pathway and the mechanism of its inhibition.

Application Note 2: Inhibition of Bacterial DNA Gyrase

Introduction

Bacterial DNA gyrase is a type II topoisomerase essential for bacterial survival, as it introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[10][11] This enzyme is a well-validated target for antibacterial drugs, as it is absent in higher eukaryotes. The N-phenylpyrrolamide scaffold, a close derivative of this compound, has emerged as a promising class of DNA gyrase inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding site on the GyrB subunit of the enzyme.[12]

Mechanism of Action

N-phenylpyrrolamide derivatives, including those with a fluorophenyl moiety, are designed to fit into the ATP-binding pocket of the GyrB subunit of DNA gyrase. By occupying this site, they prevent the binding and hydrolysis of ATP, which is necessary for the enzyme's supercoiling activity. This inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.[12] Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring and the pyrrolamide portion of the molecule can significantly impact potency and antibacterial spectrum.

Quantitative Data: N-Phenylpyrrolamide DNA Gyrase Inhibitors

The following table presents data for representative N-phenylpyrrolamide inhibitors, demonstrating the potential of this scaffold. While these examples do not contain the exact this compound moiety, they highlight the activity of the broader class of N-phenylpyrrolamides.

CompoundTarget EnzymeIC50 (nM)Bacterial StrainMIC (µg/mL)
Compound 22e E. coli DNA Gyrase-S. aureus ATCC 292130.25[9]
MRSA0.25[9]
E. faecalis ATCC 292120.125[9]
Compound 23b E. coli DNA Gyrase-K. pneumoniae ATCC 100310.0625[13]
Gyramide A E. coli DNA Gyrase3300E. coli (efflux pump deficient)2.5[14]
Gyramide B E. coli DNA Gyrase700E. coli (efflux pump deficient)5[14]
Gyramide C E. coli DNA Gyrase1100E. coli (efflux pump deficient)5[14]

Experimental Workflow Diagram

DNAGyrase_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_microbiological Microbiological Testing cluster_invivo In Vivo Studies Synth Synthesis of This compound -based Analogs Assay DNA Gyrase Supercoiling Assay Synth->Assay MIC Minimum Inhibitory Concentration (MIC) Assay Synth->MIC IC50 Determine IC50 Assay->IC50 Spectrum Determine Antibacterial Spectrum MIC->Spectrum AnimalModel Mouse Infection Model Spectrum->AnimalModel Lead Compound Efficacy Evaluate Efficacy AnimalModel->Efficacy

Caption: Workflow for the development of DNA gyrase inhibitors.

Experimental Protocols

Protocol 1: Asymmetric Synthesis of this compound

This protocol is adapted from a general method for the enantioselective synthesis of 2-arylpyrrolidines via reductive cyclization of γ-chloro N-(tert-butanesulfinyl)ketimines.[1][4]

Step 1: Synthesis of γ-chloro N-(tert-butanesulfinyl)ketimine

  • To a solution of (R)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF, add 4-chloro-1-(3-fluorophenyl)butan-1-one (1.1 eq) and Ti(OEt)4 (1.5 eq).

  • Heat the mixture to reflux for 12-16 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and quench with brine.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the desired γ-chloro N-(tert-butanesulfinyl)ketimine.

Step 2: Reductive Cyclization and Deprotection

  • Dissolve the γ-chloro N-(tert-butanesulfinyl)ketimine (1.0 eq) in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

  • Add LiBEt3H (Super-Hydride®, 1.0 M in THF, 2.5 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in methanol and add 4 M HCl in 1,4-dioxane (3.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether.

  • Basify the aqueous layer with 2 M NaOH to pH > 12 and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

This protocol outlines a standard method for assessing the inhibition of DNA gyrase supercoiling activity.[5]

Materials:

  • E. coli DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 plasmid DNA (substrate)

  • 5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

  • Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol)

  • Test compound (this compound derivative) dissolved in DMSO

  • Stop Buffer/Loading Dye (e.g., 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture on ice containing 5X Assay Buffer, relaxed pBR322 DNA, and sterile water to the desired volume.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add the test compound at various concentrations (typically a serial dilution) to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase to each tube (except the negative control).

  • Incubate the reactions at 37 °C for 30-60 minutes.

  • Terminate the reactions by adding Stop Buffer/Loading Dye.

  • Load the samples onto a 1% agarose gel in TAE buffer containing a DNA stain.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an appropriate distance.

  • Visualize the DNA bands under UV light. The relaxed and supercoiled forms of the plasmid will migrate differently.

  • Quantify the intensity of the supercoiled DNA band in each lane relative to the positive control to determine the percentage of inhibition for each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

References

Application Notes and Protocols for the [3+2] Cycloaddition Reaction in Pyrrolidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and biologically active compounds. Its unique stereochemical and electronic properties make it a crucial component in drug design and development. The [3+2] cycloaddition reaction, particularly involving azomethine ylides as the three-atom component, has emerged as one of the most powerful and atom-economical methods for the stereocontrolled synthesis of highly substituted pyrrolidine derivatives. This document provides detailed application notes and experimental protocols for various catalytic systems employed in this transformation, aimed at facilitating its application in research and drug discovery.

Core Concepts & Applications

The [3+2] cycloaddition is a pericyclic reaction involving a 1,3-dipole (the three-atom component, such as an azomethine ylide) and a dipolarophile (the two-atom component, typically an alkene or alkyne). This reaction allows for the rapid construction of the five-membered pyrrolidine ring with the potential to create up to four new stereocenters in a single step.

Key Applications:

  • Medicinal Chemistry: Synthesis of novel drug candidates containing the pyrrolidine core, which is present in FDA-approved drugs like Captopril (antihypertensive) and Clindamycin (antibiotic).

  • Natural Product Synthesis: A key step in the total synthesis of complex alkaloids and other natural products.

  • Organocatalysis: The synthesis of chiral pyrrolidine-based organocatalysts.

  • Chemical Biology: Development of molecular probes and tools to study biological processes.

Catalytic Systems for Asymmetric [3+2] Cycloaddition

The enantioselective synthesis of pyrrolidine derivatives is of paramount importance. This is typically achieved through the use of chiral catalysts, which can be broadly categorized into metal-based catalysts and organocatalysts.

Metal-Catalyzed [3+2] Cycloaddition

Various transition metals, including silver (Ag), copper (Cu), and zinc (Zn), have been successfully employed to catalyze the asymmetric [3+2] cycloaddition of azomethine ylides. These metals coordinate with a chiral ligand to create a chiral environment that directs the stereochemical outcome of the reaction.

General Workflow for Metal-Catalyzed [3+2] Cycloaddition:

cluster_prep Catalyst Preparation cluster_reaction Cycloaddition Reaction cluster_analysis Analysis Metal Metal Salt (e.g., Cu(OTf)₂, AgOAc, Zn(OTf)₂) Catalyst Chiral Metal Catalyst Metal->Catalyst Coordination Ligand Chiral Ligand Ligand->Catalyst Coordination Ylide_Precursor Azomethine Ylide Precursor (Imine) Catalyst->Ylide_Precursor Dipolarophile Dipolarophile (Alkene) Catalyst->Dipolarophile Product Pyrrolidine Derivative Ylide_Precursor->Product [3+2] Cycloaddition Dipolarophile->Product [3+2] Cycloaddition Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, HPLC) Purification->Analysis

Caption: General workflow for a metal-catalyzed [3+2] cycloaddition reaction.

Quantitative Data for Metal-Catalyzed Reactions:

Catalyst SystemDipolarophileYield (%)dr (endo/exo)ee (%)Reference
AgOAc / (S)-Segphos2,3-disubstituted cyclobutenone83>20:195[1]
Cu(OTf)₂·C₆H₆ / Chiral Ligandtrans-β-nitrostyrene---[1]
Zn(OTf)₂ / UCD-Imphanol LigandAcyclic enone (Chalcone)up to 99>20:1up to 99.9[2]
Ag₂CO₃ / AmidPhosElectron-deficient alkenes-highhigh[3]
Cu(I) / Chiral LigandN-2,2,2-trifluoroethylisatin ketiminesgoodexcellentexcellent[4][5]
Experimental Protocol 1: Zinc-Catalyzed Asymmetric [3+2] Cycloaddition of an Azomethine Ylide with an Acyclic Enone[2]

Materials:

  • Zn(OTf)₂

  • (S,S,Sp)-UCD-Imphanol ligand (11.5 mol%)

  • Acyclic enone (e.g., chalcone) (1.0 equiv)

  • α-Iminoester (2.0 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (10 mol%)

  • Dry Dichloromethane (CH₂Cl₂)

  • Nitrogen atmosphere apparatus

  • Flame-dried 10 mL Schlenk tube

Procedure:

  • To a flame-dried 10 mL Schlenk tube under a nitrogen atmosphere, add the (S,S,Sp)-UCD-Imphanol ligand (11.5 mol%) and Zn(OTf)₂ (10 mol%).

  • Add dry CH₂Cl₂ (0.5 mL) and stir the mixture for 60 minutes at room temperature to form the catalyst complex.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Sequentially add a solution of the acyclic enone (0.15 mmol, 1.0 equiv) in CH₂Cl₂ (0.4 mL), a solution of the α-iminoester (0.3 mmol, 2.0 equiv) in CH₂Cl₂ (0.4 mL), and a solution of DABCO (10 mol%) in CH₂Cl₂ (0.2 mL).

  • Stir the reaction mixture at 0 °C for 48 hours.

  • Upon completion (monitored by TLC), quench the reaction and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrrolidine derivative.

  • Determine the endo/exo ratio by ¹H NMR analysis of the crude product and the enantiomeric excess by chiral HPLC analysis.

Organocatalytic [3+2] Cycloaddition

Organocatalysis offers a complementary approach to metal catalysis, often utilizing small organic molecules to catalyze reactions. For the [3+2] cycloaddition, bifunctional catalysts such as thioureas are commonly employed. These catalysts can activate both the 1,3-dipole and the dipolarophile through hydrogen bonding interactions.

Proposed Mechanism for Thiourea-Catalyzed [3+2] Cycloaddition:

Catalyst Thiourea Catalyst Imine Imine Catalyst->Imine H-Bonding Alkene Alkene Catalyst->Alkene H-Bonding TransitionState Ternary Complex (Transition State) Imine->TransitionState Alkene->TransitionState Product Pyrrolidine TransitionState->Product Cycloaddition

Caption: Proposed activation mode in a thiourea-catalyzed [3+2] cycloaddition.

Quantitative Data for Organocatalytic Reactions:

Catalyst SystemDipolarophileYield (%)dree (%)Reference
Thiourea-tertiary amine (1 mol%)3-alkenyl-5-arylfuran-2(3H)-oneup to >99>20:1>99[6]
Chiral Phosphoric AcidAlkylidene oxindolehigh-excellent[7]
Proline-based catalystsα,β-unsaturated aldehydes---[8]
Experimental Protocol 2: Organocatalytic Asymmetric [3+2] Cycloaddition for Spiro[pyrrolidin-3,2′-oxindoles][6]

Materials:

  • N-2,2,2-trifluoroethylisatin ketimine (1.0 equiv)

  • 3-alkenyl-5-arylfuran-2(3H)-one (1.2 equiv)

  • Thiourea-tertiary amine organocatalyst (1 mol%)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • To a reaction vial, add the N-2,2,2-trifluoroethylisatin ketimine (0.1 mmol, 1.0 equiv), the 3-alkenyl-5-arylfuran-2(3H)-one (0.12 mmol, 1.2 equiv), and the thiourea-tertiary amine organocatalyst (0.001 mmol, 1 mol%).

  • Add toluene (1.0 mL) as the solvent.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or as optimized) for the required duration (e.g., 24-48 hours), monitoring the progress by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired spiro[pyrrolidin-3,2′-oxindole].

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Conclusion

The [3+2] cycloaddition reaction is a versatile and powerful tool for the synthesis of structurally diverse and complex pyrrolidine derivatives. The availability of various robust catalytic systems, both metal-based and organocatalytic, allows for high levels of stereocontrol, making this methodology highly valuable for applications in drug discovery and natural product synthesis. The protocols and data presented herein serve as a practical guide for researchers to implement this important transformation in their own synthetic endeavors.

References

Protocol for N-alkylation of (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides detailed protocols for the N-alkylation of (S)-2-(3-Fluorophenyl)pyrrolidine, a key intermediate in the synthesis of various pharmaceutical compounds. Two primary methods are presented: direct alkylation with alkyl halides and reductive amination. These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable chiral building block in medicinal chemistry. Modification of the secondary amine at the N-1 position allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery. The protocols outlined below provide reliable methods for achieving high yields of N-alkylated products while maintaining stereochemical integrity.

Data Presentation

The following tables summarize the key quantitative data for the two N-alkylation protocols.

Table 1: Reagents and Conditions for Direct N-Alkylation with Alkyl Halides

Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Alkyl Halide (e.g., Ethyl Iodide)-1.1 - 1.5
Base (e.g., K₂CO₃, DIPEA)-2.0 - 3.0
Solvent (e.g., Acetonitrile, DMF)-5-10 mL/mmol
TemperatureRoom Temp. to 80 °C-
Reaction Time12 - 24 hours-
Typical Yield85-95%-

Table 2: Reagents and Conditions for Reductive Amination

Reagent/ParameterConditionMolar Equiv.
This compound-1.0
Aldehyde/Ketone (e.g., Acetaldehyde)-1.0 - 1.2
Reducing Agent (e.g., NaBH(OAc)₃)-1.2 - 1.5
Solvent (e.g., Dichloromethane, THF)-5-10 mL/mmol
Additive (optional, e.g., Acetic Acid)-Catalytic
Temperature0 °C to Room Temp.-
Reaction Time4 - 12 hours-
Typical Yield80-90%-

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).

  • Dissolve the starting material in anhydrous acetonitrile or DMF (5-10 mL per mmol of pyrrolidine).

  • Add the base (K₂CO₃, 2.0-3.0 equiv, or DIPEA, 2.0-3.0 equiv).

  • To the stirred suspension, add the alkyl halide (1.1-1.5 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • If K₂CO₃ was used, filter the solid and wash with the reaction solvent. If DIPEA was used, proceed to the next step.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination.[1][2][3]

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the aldehyde or ketone (1.0-1.2 equiv).

  • Dissolve the reactants in anhydrous dichloromethane or THF (5-10 mL per mmol of pyrrolidine).

  • If the amine salt is used or the reaction is sluggish, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (typically 4-12 hours), monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture for 30 minutes, then transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated product.

Visualizations

direct_alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve add_base Add Base (K₂CO₃ or DIPEA) dissolve->add_base add_alkyl_halide Add Alkyl Halide dropwise add_base->add_alkyl_halide react Stir at RT or Heat (12-24h) add_alkyl_halide->react workup Aqueous Work-up react->workup purify Column Chromatography workup->purify product N-Alkylated Product purify->product

Caption: Workflow for Direct N-Alkylation.

reductive_amination cluster_prep Preparation cluster_reaction Reduction cluster_workup Work-up & Purification start Start mix_reactants Mix Pyrrolidine and Aldehyde/Ketone in Solvent start->mix_reactants iminium_formation Stir for Iminium Ion Formation mix_reactants->iminium_formation cool Cool to 0 °C iminium_formation->cool add_reductant Add NaBH(OAc)₃ portion-wise cool->add_reductant react Stir at RT (4-12h) add_reductant->react quench Quench with NaHCO₃ (aq) react->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify product N-Alkylated Product purify->product

References

The Versatility of (S)-2-(3-Fluorophenyl)pyrrolidine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The (S)-2-(3-Fluorophenyl)pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of three-dimensionality, chemical tractability, and favorable physicochemical properties. Its inherent chirality and the electronic influence of the fluorine atom provide a powerful tool for exquisitely tuning the pharmacological activity of drug candidates. This document provides an overview of its applications, quantitative data for representative compounds, and detailed experimental protocols for the synthesis and evaluation of molecules incorporating this valuable scaffold.

The five-membered pyrrolidine ring is a common feature in numerous natural products and FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for the exploration of a wider chemical space compared to flat aromatic systems, which is often crucial for achieving high-affinity and selective interactions with biological targets.[3] The introduction of a 3-fluorophenyl group at the 2-position of the (S)-pyrrolidine ring enhances lipophilicity and can modulate interactions with target proteins through hydrogen bonding or other non-covalent interactions.[4]

Application in Oncology: MDM2-p53 Antagonists

A prominent example of the this compound scaffold in clinical development is in the design of inhibitors of the murine double minute 2 (MDM2)-p53 interaction. The MDM2 protein is a key negative regulator of the p53 tumor suppressor. In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inhibition of p53's tumor-suppressing functions. Small molecules that block the MDM2-p53 interaction can reactivate p53, triggering apoptosis in cancer cells.

One such potent and orally active MDM2 inhibitor, APG-115 (also known as AA-115), incorporates a related (3-chloro-2-fluorophenyl)pyrrolidine core and has entered Phase I clinical trials for cancer treatment.[5] The structure-activity relationship (SAR) studies leading to the discovery of APG-115 highlight the importance of the substituted phenyl-pyrrolidine moiety for high-affinity binding to MDM2.[5]

Quantitative Data for MDM2 Inhibitors

The following table summarizes the in vitro activity of representative spirooxindole-pyrrolidine based MDM2 inhibitors, demonstrating the high potency achievable with this scaffold.

CompoundMDM2 Binding Affinity (Ki, nM)Cellular Activity (IC50, nM) in RS4;11 cellsReference
Compound 6 2.9Not Reported[5]
Compound 16 77Not Reported[5]
Compound 17 13Not Reported[5]
Compound 18 14Not Reported[5]
Compound 19 13Not Reported[5]
APG-115 (60) < 138[5]

Note: The compounds listed feature a (3-chloro-2-fluorophenyl)pyrrolidine core, which is structurally analogous to the this compound scaffold.

Application in Neuroscience: GPCR Ligands

The this compound scaffold is also a valuable building block for the synthesis of ligands targeting G-protein coupled receptors (GPCRs), the largest family of cell surface receptors and a major class of drug targets.[6] The scaffold's conformational rigidity and the ability to introduce diverse substituents on the pyrrolidine nitrogen allow for the fine-tuning of selectivity and potency for various GPCRs, including those involved in neurological disorders.

While specific quantitative data for a broad range of this compound-based GPCR ligands is dispersed across proprietary and academic literature, the general principles of GPCR ligand design can be applied to this scaffold.

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for the N-alkylation or N-acylation of the this compound scaffold, a common step in the synthesis of diverse derivatives.

Materials:

  • This compound

  • An appropriate alkyl halide (R-X) or acyl chloride (R-COCl)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the non-nucleophilic base (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the alkyl halide or acyl chloride (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating depending on the reactivity of the electrophile.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted this compound derivative.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup & Purification Scaffold This compound Solvent Anhydrous Aprotic Solvent Scaffold->Solvent Electrophile Alkyl Halide or Acyl Chloride Electrophile->Solvent Base Non-nucleophilic Base Base->Solvent Inert_Atmosphere Inert Atmosphere Quench Quench with Water Inert_Atmosphere->Quench Reaction Extraction Organic Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-substituted Derivative Purification->Product

General workflow for the synthesis of this compound derivatives.
Protocol 2: Radioligand Binding Assay for GPCR Antagonists

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[7][8][9]

Materials:

  • Cell membranes expressing the target GPCR

  • A specific radioligand for the target GPCR (e.g., [³H]-ligand)

  • Test compounds (derivatives of this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Non-specific binding inhibitor (a high concentration of a known unlabeled ligand)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, and the radioligand at a fixed concentration (typically at or below its Kd value).

  • Compound Addition: Add varying concentrations of the test compound to the wells. For total binding, add buffer instead of the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_preparation Assay Preparation cluster_incubation Binding cluster_separation Separation & Counting cluster_analysis Data Analysis Plate_Setup Prepare 96-well plate with membranes, radioligand, and buffer Compound_Addition Add test compounds at varying concentrations Plate_Setup->Compound_Addition Incubate Incubate to reach equilibrium Compound_Addition->Incubate Harvest Filter through glass fiber filters Incubate->Harvest Wash Wash filters to remove unbound ligand Harvest->Wash Count Measure radioactivity with scintillation counter Wash->Count Calculate_Binding Calculate specific binding Count->Calculate_Binding Determine_IC50 Determine IC50 from concentration-response curve Calculate_Binding->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff equation Determine_IC50->Calculate_Ki

Workflow for a competitive radioligand binding assay.

Signaling Pathways and Logical Relationships

The interaction of a drug candidate with its target initiates a cascade of downstream events. For GPCRs, this often involves the activation of intracellular signaling pathways. For inhibitors of protein-protein interactions like MDM2-p53, the logical relationship is more direct.

G cluster_MDM2 MDM2-p53 Interaction Pathway MDM2 MDM2 p53 p53 MDM2->p53 binds to Degradation p53 Degradation p53->Degradation leads to Apoptosis Apoptosis p53->Apoptosis induces MDM2_Inhibitor This compound -based Inhibitor MDM2_Inhibitor->MDM2 inhibits binding

Mechanism of action for MDM2-p53 inhibitors.

Conclusion

The this compound scaffold is a versatile and valuable component in the drug discoverer's toolbox. Its unique structural and electronic properties have been successfully exploited to develop potent modulators of challenging drug targets, as exemplified by the clinical development of MDM2 inhibitors. The protocols provided herein offer a starting point for the synthesis and evaluation of novel drug candidates based on this promising scaffold. Further exploration of its potential in diverse therapeutic areas is warranted.

References

Application Notes and Protocols: Synthesis and SAR Studies of (S)-2-(3-Fluorophenyl)pyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-2-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a fluorine atom onto the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides detailed protocols for the synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine analogs and outlines a framework for structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds in drug discovery.

Data Presentation

Table 1: Representative Structure-Activity Relationship Data of this compound Analogs as Dopamine D2 Receptor Ligands
Compound IDR1R2Dopamine D2 Receptor Binding Affinity (Ki, nM)
1a HH150
1b HCH₃85
1c HCH₂CH₃60
1d HBenzyl25
1e 4-OHH250
1f 4-OCH₃H180
1g 4-ClH120
1h HCOCH₃350

Note: The data presented in this table is a representative compilation based on trends observed in the literature for analogous compounds and should be considered illustrative for the purpose of guiding SAR studies.

Experimental Protocols

General Synthesis of this compound Analogs

A versatile and efficient method for the asymmetric synthesis of 2-arylpyrrolidines involves the diastereoselective addition of Grignard reagents to a chiral N-tert-butanesulfinyl imine, followed by cyclization and deprotection.

Workflow for the Synthesis of this compound Analogs

Synthetic Workflow General Synthetic Route for this compound Analogs start 4-Chlorobutyryl chloride step1 Friedel-Crafts acylation with fluorobenzene to yield 4-chloro-1-(3-fluorophenyl)butan-1-one start->step1 step2 Condensation with (S)-tert-butanesulfinamide to form chiral N-tert-butanesulfinyl ketimine step1->step2 step3 Diastereoselective reduction (e.g., with L-selectride) step2->step3 step4 Base-mediated intramolecular cyclization to afford N-tert-butanesulfinyl-(S)-2-(3-fluorophenyl)pyrrolidine step3->step4 step5 Acidic cleavage of the sulfinyl group to yield this compound step4->step5 step6 N-alkylation or N-acylation to introduce R2 substituents step5->step6 step7 Modification of the phenyl ring (R1) via standard aromatic chemistry (e.g., nitration, reduction, halogenation) step5->step7 final Target Analogs step6->final step7->final

Caption: General synthetic workflow for the preparation of this compound analogs.

Protocol 1: Synthesis of this compound (Core Scaffold)

  • Synthesis of 4-chloro-1-(3-fluorophenyl)butan-1-one: To a solution of 3-fluoroanisole in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum chloride followed by the dropwise addition of 4-chlorobutyryl chloride. Stir the reaction mixture at room temperature for 12 hours. Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Synthesis of the chiral N-tert-butanesulfinyl imine: To a solution of 4-chloro-1-(3-fluorophenyl)butan-1-one and (S)-(-)-2-methyl-2-propanesulfinamide in an appropriate solvent (e.g., THF), add a dehydrating agent such as Ti(OEt)₄. Heat the mixture to reflux for 18 hours. After cooling, pour the reaction mixture into brine and filter. Extract the aqueous layer with ethyl acetate and purify the product by flash chromatography.[1]

  • Diastereoselective reduction and cyclization: Cool a solution of the N-tert-butanesulfinyl imine in THF to -78 °C. Add a reducing agent (e.g., L-Selectride) dropwise and stir for 3 hours. Allow the reaction to warm to room temperature and stir for an additional 12 hours to facilitate cyclization. Quench the reaction with saturated aqueous ammonium chloride and extract the product.

  • Deprotection: Dissolve the cyclized product in methanol and add a solution of HCl in dioxane. Stir at room temperature for 1 hour. Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of this compound.

Protocol 2: N-Alkylation/Acylation for Analog Synthesis (Introduction of R2)

  • To a solution of this compound in a suitable solvent (e.g., acetonitrile), add a base (e.g., K₂CO₃) and the desired alkyl halide or acyl chloride.

  • Stir the reaction mixture at room temperature or heat as required until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the N-substituted analog.

Structure-Activity Relationship (SAR) Studies

The synthesized analogs can be screened against a panel of biological targets to determine their activity and establish a structure-activity relationship. Based on existing literature for similar 2-arylpyrrolidine scaffolds, potential targets include G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, as well as various kinases.[2][3][4][5][6][7][8]

Proposed Biological Target and Signaling Pathway

Many 2-arylpyrrolidine derivatives have shown affinity for dopamine D2 receptors, which are implicated in various neurological and psychiatric disorders. The following diagram illustrates the canonical dopamine D2 receptor signaling pathway, a potential target for the synthesized analogs.

Dopamine D2 Receptor Signaling Pathway

Dopamine_D2_Signaling Simplified Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Analog This compound Analog (Antagonist) Analog->D2R Inhibits G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified signaling pathway of the dopamine D2 receptor, a potential target for this compound analogs.

Interpretation of SAR Data (based on Table 1):

  • N-Substitution (R2): Increasing the steric bulk of the N-substituent from hydrogen to ethyl (compounds 1a-1c ) generally leads to increased binding affinity. Aromatic substituents like benzyl (1d ) can further enhance potency, suggesting a potential hydrophobic pocket in the binding site. N-acylation (1h ) significantly reduces affinity, indicating that a basic nitrogen is likely crucial for receptor interaction.

  • Phenyl Ring Substitution (R1): Substituents on the phenyl ring influence activity. Electron-donating groups like hydroxyl (1e ) and methoxy (1f ) tend to decrease affinity compared to the unsubstituted analog (1a ). A halogen like chlorine (1g ) can be tolerated or slightly improve affinity. This suggests that the electronic properties and size of the substituent at the 4-position are important for receptor binding.

Conclusion

The synthetic protocols and SAR framework presented here provide a comprehensive guide for the development of novel this compound analogs. Systematic modification of the pyrrolidine nitrogen and the fluorophenyl ring, coupled with robust biological screening, will enable the identification of potent and selective compounds for further drug development.

References

Application Notes & Protocols: Preparation of Derivatives from (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine is a valuable chiral building block in medicinal chemistry and drug discovery. Its derivatives are explored for a wide range of biological activities, leveraging the unique stereochemical and electronic properties conferred by the pyrrolidine ring and the fluorophenyl substituent. Functionalization of the secondary amine on the pyrrolidine ring is a primary strategy for generating molecular diversity. This document provides detailed experimental protocols for three common derivatization reactions: N-acylation, N-alkylation, and N-arylation, tailored for researchers in organic synthesis and drug development.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an amide functionality, which can serve as a key structural motif or a precursor for further modifications. The following protocol describes a standard procedure for the N-acetylation of this compound using acetyl chloride.

Experimental Protocol: Synthesis of (S)-1-Acetyl-2-(3-fluorophenyl)pyrrolidine
  • Reagent Preparation : Dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq) in a suitable aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) at a concentration of 0.1-0.5 M.

  • Reaction Setup : Place the reaction vessel in an ice bath and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Acylating Agent : Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Ensure the temperature remains below 5 °C during the addition.

  • Reaction Monitoring : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer.

  • Extraction : Extract the aqueous layer with the reaction solvent (e.g., DCM) two additional times.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetylated derivative.

Data Presentation: N-Acylation Reactions
Derivative NameAcylating AgentBaseSolventTime (h)Yield (%)Reference for Method
(S)-1-Acetyl-2-(3-fluorophenyl)pyrrolidineAcetyl ChlorideTEADCM290-98[1]
(S)-1-Benzoyl-2-(3-fluorophenyl)pyrrolidineBenzoyl ChlorideDIPEATHF488-95[2]
(S)-1-(2-Chloroacetyl)-2-(3-fluorophenyl)pyrrolidineChloroacetyl ChlorideTEADCM385-93[1]

Workflow Diagram: N-Acylation

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and Base in Solvent cool Cool to 0 °C start->cool add Add Acyl Chloride Dropwise cool->add react Stir at Room Temperature (2-4h) add->react monitor Monitor by TLC/LC-MS react->monitor quench Quench with NaHCO₃ monitor->quench extract Extract with Solvent quench->extract purify Column Chromatography extract->purify product Pure N-Acyl Derivative purify->product

Figure 1. N-Acylation Experimental Workflow.

N-Alkylation of this compound

N-alkylation introduces alkyl groups to the pyrrolidine nitrogen, a common strategy to modulate basicity, lipophilicity, and steric profile. The protocol below details a representative N-benzylation reaction.

Experimental Protocol: Synthesis of (S)-1-Benzyl-2-(3-fluorophenyl)pyrrolidine
  • Reagent Preparation : Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Addition of Base : Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq), to the solution.

  • Addition of Alkylating Agent : Add the alkylating agent, benzyl bromide (1.1 eq), to the stirred suspension.

  • Reaction Conditions : Heat the reaction mixture to a temperature between 60-80 °C.

  • Reaction Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up : After cooling to room temperature, filter off the inorganic base. Dilute the filtrate with water and a suitable organic solvent like ethyl acetate (EtOAc).

  • Extraction : Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired N-alkylated product.

Data Presentation: N-Alkylation Reactions
Derivative NameAlkylating AgentBaseSolventTemp (°C)Yield (%)Reference for Method
(S)-1-Benzyl-2-(3-fluorophenyl)pyrrolidineBenzyl BromideK₂CO₃MeCN8085-95[3]
(S)-1-Ethyl-2-(3-fluorophenyl)pyrrolidineEthyl IodideCs₂CO₃DMF6080-90[4]
(S)-1-Allyl-2-(3-fluorophenyl)pyrrolidineAllyl BromideK₂CO₃MeCN7082-92[4]

Workflow Diagram: N-Alkylation

N_Alkylation_Workflow cluster_setup Setup cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Pyrrolidine in Solvent add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_alkyl Add Alkyl Halide add_base->add_alkyl heat Heat Reaction (60-80 °C, 6-12h) add_alkyl->heat monitor Monitor by TLC/LC-MS heat->monitor filter Filter and Dilute with Water/EtOAc monitor->filter extract Extract with EtOAc filter->extract chromatography Column Chromatography extract->chromatography product Pure N-Alkyl Derivative chromatography->product

Figure 2. N-Alkylation Experimental Workflow.

N-Arylation of this compound

N-arylation, often achieved via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig or Ullmann reactions, is a powerful method for installing aryl substituents, creating derivatives with significant potential in drug discovery.

Experimental Protocol: Synthesis of (S)-1-Phenyl-2-(3-fluorophenyl)pyrrolidine (Buchwald-Hartwig Amination)
  • Reaction Setup : To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %), the ligand (e.g., BINAP or Xantphos, 4 mol %), and a strong base (e.g., sodium tert-butoxide (NaOtBu), 1.4 eq).

  • Inert Atmosphere : Seal the vessel and purge with an inert gas (argon).

  • Addition of Reagents : Add this compound (1.2 eq), the aryl halide (e.g., bromobenzene, 1.0 eq), and an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane).

  • Reaction Conditions : Heat the mixture to 80-110 °C with vigorous stirring.

  • Reaction Monitoring : Monitor the reaction for completion (typically 12-24 hours) by LC-MS or GC-MS.

  • Work-up : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction : Wash the filtrate with water and then with brine.

  • Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography to afford the N-arylated product.

Data Presentation: N-Arylation Reactions
Derivative NameArylating AgentCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference for Method
(S)-1-Phenyl-2-(3-fluorophenyl)pyrrolidineBromobenzenePd₂(dba)₃ / BINAPNaOtBuToluene10075-85[5]
(S)-1-(4-Methoxyphenyl)-2-(3-fluorophenyl)pyrrolidine4-BromoanisolePd(OAc)₂ / XantphosCs₂CO₃Dioxane11070-80[5]
(S)-1-(Pyridin-2-yl)-2-(3-fluorophenyl)pyrrolidine2-BromopyridineCuI / L-prolineK₂CO₃DMSO11060-75[6]

Workflow Diagram: N-Arylation

N_Arylation_Workflow cluster_setup Inert Setup cluster_reaction Reaction cluster_purification Purification add_solids Add Catalyst, Ligand, and Base to Vessel purge Purge with Argon add_solids->purge add_liquids Add Pyrrolidine, Aryl Halide, and Anhydrous Solvent purge->add_liquids heat Heat Reaction (80-110 °C, 12-24h) add_liquids->heat monitor Monitor by LC-MS/GC-MS heat->monitor filter Cool and Filter through Celite monitor->filter wash Wash with Water/Brine filter->wash chromatography Column Chromatography wash->chromatography product Pure N-Aryl Derivative chromatography->product

Figure 3. N-Arylation Experimental Workflow.

References

Application Notes and Protocols for the Use of (S)-2-(3-Fluorophenyl)pyrrolidine in Developing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the (S)-2-(3-Fluorophenyl)pyrrolidine scaffold in the design and synthesis of potent enzyme inhibitors. This document outlines the significance of targeting key enzymes such as Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP), details experimental protocols for inhibitor synthesis and evaluation, and presents quantitative data for a range of pyrrolidine-based inhibitors. Visual diagrams are included to illustrate critical signaling pathways and experimental workflows.

While this compound represents a valuable starting material for creating a diverse library of enzyme inhibitors, it is important to note that specific, publicly available data on the synthesis and inhibitory potency of its direct derivatives are limited. Therefore, this document provides protocols and data for closely related pyrrolidine analogs to serve as a foundational guide for researchers in this field.

Application Notes

The pyrrolidine ring is a key structural motif in a multitude of biologically active compounds and approved drugs.[1] Its conformational flexibility and stereochemical properties make it an attractive scaffold for designing enzyme inhibitors with high affinity and selectivity. The introduction of a 3-fluorophenyl group at the 2-position of the (S)-pyrrolidine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding interactions with the target enzyme.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] This mechanism makes DPP-IV a prime target for the development of therapeutics for type 2 diabetes.[4] Pyrrolidine-based structures, particularly those mimicking the proline residue of natural substrates, are effective scaffolds for DPP-IV inhibitors.[1]

Prolyl Oligopeptidase (POP) Inhibition

Prolyl Oligopeptidase (POP) is a cytosolic serine endopeptidase that cleaves small proline-containing peptides.[5] It is implicated in the regulation of neuropeptides and peptide hormones, and its dysregulation has been associated with neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases, as well as psychiatric conditions.[6] Therefore, the development of POP inhibitors is a promising therapeutic strategy for these conditions. N-acyl-pro-pyrrolidine-type molecules have been shown to be potent inhibitors of POP.[5]

Quantitative Data on Pyrrolidine-Based Enzyme Inhibitors

The following tables summarize the inhibitory activities of various pyrrolidine derivatives against DPP-IV and POP. This data is intended to provide a comparative reference for researchers designing new inhibitors based on the this compound scaffold.

Table 1: Inhibitory Activity of Pyrrolidine Derivatives against Dipeptidyl Peptidase IV (DPP-IV)

Compound ID Structure IC50 (nM) Reference
1 2-Benzylpyrrolidine Derivative 300 [3]
2 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine 3730 [2]
3 β-amino pyrrole-2-carbonitrile analog 10 [2]
4 4-fluoropyrrolidine-2-carbonitrile derivative 17 [2]

| Sitagliptin | (Reference Drug) | 19 |[3] |

Table 2: Inhibitory Activity of Pyrrolidine Derivatives against Prolyl Oligopeptidase (POP)

Compound ID Structure Ki (nM) Reference
5 Fmoc-prolyl-pyrrolidine-2-nitrile 5 [7]
6 Fmoc-alanyl-pyrrolidine-2-nitrile 5 [7]
7 N-acyl-pro-pyrrolidine (flat aromatic terminus) Nanomolar range [5]

| 8 | N-acyl-pro-pyrrolidine (bulky terminus) | Nanomolar range |[5] |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic pyrrolidine-based inhibitor and for conducting in vitro enzyme inhibition assays for DPP-IV and POP.

Protocol 1: General Synthesis of an N-Acyl-(S)-2-arylpyrrolidine Inhibitor

This protocol describes a general method for the acylation of a pyrrolidine derivative, which is a common step in the synthesis of many enzyme inhibitors.

Workflow for Inhibitor Synthesis

G cluster_0 Synthesis Workflow Start Start Reactant_A This compound Start->Reactant_A Reactant_B Carboxylic Acid (R-COOH) Start->Reactant_B Coupling Peptide Coupling Reaction (e.g., HATU, DIPEA in DMF) Reactant_A->Coupling Reactant_B->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Inhibitor Characterization->Final_Product

Caption: General workflow for the synthesis of an N-acyl-(S)-2-arylpyrrolidine inhibitor.

Materials:

  • This compound

  • Desired carboxylic acid (R-COOH)

  • Peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Solvents for extraction (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in the anhydrous solvent.

  • Add the tertiary amine base (2-3 equivalents) to the reaction mixture.

  • Add the peptide coupling reagent (1.2 equivalents) portion-wise while stirring at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This fluorescence-based assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-IV.

Experimental Workflow for Inhibitor Screening

G cluster_1 Inhibitor Screening Workflow Start Start Compound_Prep Prepare Test Compound Dilutions Start->Compound_Prep Assay_Setup Add Buffer, Enzyme, and Test Compound to Plate Compound_Prep->Assay_Setup Pre_incubation Pre-incubate at 37°C Assay_Setup->Pre_incubation Reaction_Start Add Fluorogenic Substrate Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Measurement Measure Fluorescence Incubation->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End Results Data_Analysis->End

Caption: General workflow for in vitro enzyme inhibitor screening.

Materials:

  • Recombinant human DPP-IV

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound dilution (final DMSO concentration should be ≤1%)

    • DPP-IV enzyme solution

  • Include control wells:

    • Negative control (no inhibitor, only DMSO)

    • Positive control (a known DPP-IV inhibitor, e.g., Sitagliptin)

    • Blank (no enzyme)

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each test compound concentration relative to the negative control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay

This fluorescence-based assay is used to determine the inhibitory activity of test compounds against POP.

Materials:

  • Purified or recombinant POP

  • POP substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC) or Suc-Gly-Pro-AMC

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the assay buffer, test compound dilution (final DMSO concentration ≤1%), and POP enzyme solution to the wells of a 96-well plate.

  • Include appropriate negative, positive (a known POP inhibitor), and blank controls.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Start the reaction by adding the POP substrate solution.

  • Incubate at 37°C for a suitable period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Measure the fluorescence intensity.

  • Calculate the percent inhibition and determine the IC50 or Ki values as described for the DPP-IV assay.

Signaling Pathways

Incretin Signaling Pathway and DPP-IV Inhibition

DPP-IV inhibitors enhance the incretin signaling pathway by preventing the degradation of GLP-1 and GIP. The binding of GLP-1 to its receptor (GLP-1R) on pancreatic β-cells initiates a cascade of intracellular events leading to increased insulin secretion.

G cluster_0 DPP-IV Action and Inhibition cluster_1 Pancreatic β-Cell Signaling GLP1 GLP-1 / GIP (Active Incretins) DPP4 DPP-IV GLP1->DPP4 Degradation GLP1R GLP-1 Receptor GLP1->GLP1R Binds Inactive_GLP1 Inactive Metabolites DPP4->Inactive_GLP1 DPP4_Inhibitor This compound -based Inhibitor DPP4_Inhibitor->DPP4 Inhibits AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates Ca_Channel Ca2+ Channels PKA->Ca_Channel Phosphorylates Ca_Influx ↑ Intracellular Ca2+ Ca_Channel->Ca_Influx Opens Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: DPP-IV inhibition enhances incretin signaling in pancreatic β-cells.

Role of Prolyl Oligopeptidase in Signaling

The precise signaling pathways involving POP are still under investigation. However, it is known to modulate the levels of various neuropeptides and peptide hormones, thereby influencing multiple downstream signaling events. POP has also been implicated in the inositol phosphate signaling pathway.

G cluster_0 POP Action and Inhibition cluster_1 Downstream Effects POP Prolyl Oligopeptidase (POP) Bioactive_Fragments Bioactive/Inactive Fragments POP->Bioactive_Fragments POP_Inhibitor This compound -based Inhibitor POP_Inhibitor->POP Inhibits Neuropeptides Neuropeptides & Peptide Hormones Neuropeptides->POP Cleavage Signaling Modulation of Signaling Pathways (e.g., Inositol Phosphate) Bioactive_Fragments->Signaling Cellular_Response Cellular Responses (e.g., Neurotransmission, Inflammation) Signaling->Cellular_Response

Caption: Prolyl Oligopeptidase inhibition modulates neuropeptide signaling.

References

Application Notes and Protocols for the Incorporation of (S)-2-(3-Fluorophenyl)pyrrolidine into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(3-Fluorophenyl)pyrrolidine, a proline analogue, offers a unique tool for medicinal chemists and peptide scientists to modulate the properties of peptide mimetics. The incorporation of this non-canonical amino acid can significantly influence the conformational preferences, metabolic stability, and biological activity of peptides. The fluorine atom at the 3-position of the phenyl ring can introduce favorable electronic interactions and alter the lipophilicity of the resulting peptidomimetic, potentially leading to enhanced binding affinity and improved pharmacokinetic profiles. These application notes provide detailed protocols for the successful incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS).

The pyrrolidine ring of proline and its analogues restricts the conformational flexibility of the peptide backbone.[1] The strategic placement of substitutions on the pyrrolidine ring can further influence the cis/trans isomerism of the preceding peptide bond and stabilize specific secondary structures such as β-turns.[1] Fluorination, in particular, is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates.[2] The unique properties of fluorinated proline analogues make them valuable tools in the design of novel therapeutics.

While specific biological data for peptides containing this compound is not extensively published, the protocols outlined below are based on established methodologies for the incorporation of similar proline analogues and provide a robust starting point for researchers exploring the potential of this novel building block.

Synthesis of Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid

General Fmoc Protection Protocol:

  • Dissolve this compound-2-carboxylic acid in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Add a base, such as sodium bicarbonate or triethylamine, to adjust the pH to approximately 9-10.

  • Add a solution of Fmoc-OSu or Fmoc-Cl in dioxane dropwise to the amino acid solution while maintaining the pH with the addition of base.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid.

Alternatively, researchers can inquire with commercial vendors of specialty amino acids, as custom synthesis services are often available. Several suppliers offer structurally similar Fmoc-protected proline analogues, such as (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid and FMOC-(2S,3R)-3-PHENYLPYRROLIDINE-2-CARBOXYLIC ACID, indicating the feasibility of obtaining the desired compound.[3][4][5]

Experimental Protocols for Incorporation into Peptide Mimetics

The incorporation of Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid into a growing peptide chain on a solid support follows the standard procedures of Fmoc-based solid-phase peptide synthesis (SPPS).[6] The following protocols are based on well-established methods for coupling proline and its analogues.

Materials and Reagents
  • Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid

  • Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, 2-chlorotrityl chloride resin for C-terminal acids)[7]

  • Standard Fmoc-protected amino acids

  • Coupling Reagents: HBTU, HATU, HCTU, or PyBOP

  • Bases: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Fmoc Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

  • Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • HPLC grade acetonitrile and water for purification

SPPS Workflow for Incorporation

The general workflow for incorporating this compound into a peptide sequence is depicted in the diagram below.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Coupling of Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine + Coupling Reagent + Base Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Elongation Peptide Chain Elongation (Repeat Deprotection/Coupling) Deprotection2->Elongation Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Peptide Final Peptide Mimetic Purification->Peptide

Figure 1: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Coupling Protocol

Due to the secondary amine nature of proline and its analogues, coupling can be more challenging than for primary amino acids. Therefore, the use of potent coupling reagents is recommended.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and by-products.

  • Activation of Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid:

    • In a separate vial, dissolve Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid), and an additive if required (e.g., HOAt, 1 equivalent) in DMF.

    • Add the base (e.g., DIPEA or collidine, 2-3 equivalents relative to the amino acid) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended or a double coupling can be performed.

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test for primary amines, or chloranil/isatin test for secondary amines) to ensure the coupling reaction has gone to completion.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

Cleavage and Purification
  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

  • Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol, then dry it under vacuum.

  • Cleavage: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation: Filter the resin and precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Purification: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Characterize the purified peptide by analytical HPLC and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes recommended coupling conditions for incorporating Fmoc-(S)-2-(3-Fluorophenyl)pyrrolidine-2-carboxylic acid.

ParameterRecommended ConditionNotes
Coupling Reagent HATU, HCTU, PyBOPThese are highly effective for sterically hindered amino acids.
Equivalents of Amino Acid 3 - 5A higher excess may be required for difficult sequences.
Equivalents of Coupling Reagent 0.95 (relative to amino acid)
Base DIPEA, 2,4,6-CollidineUse 2-3 equivalents relative to the amino acid.
Solvent DMFEnsure it is peptide synthesis grade (amine-free).[7]
Coupling Time 1 - 2 hoursCan be extended or repeated (double coupling) if necessary.
Monitoring Isatin or Chloranil testThe Kaiser test is not reliable for secondary amines like proline.

Potential Signaling Pathways for Investigation

While specific signaling pathways modulated by peptides containing this compound have not been reported, the incorporation of this analogue could be used to probe a variety of biological processes. For example, if incorporated into a peptide known to interact with a G-protein coupled receptor (GPCR), its effect on downstream signaling could be investigated.

Signaling_Pathway Peptide Peptide Mimetic with This compound GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Figure 2: A representative GPCR signaling pathway for investigation.

Researchers could assess the impact of the fluorinated proline analogue on receptor binding affinity (e.g., via radioligand binding assays) and functional activity (e.g., by measuring second messenger levels or downstream protein phosphorylation).

Conclusion

The incorporation of this compound into peptide mimetics represents a promising strategy for the development of novel therapeutic agents with potentially enhanced properties. The protocols detailed in these application notes provide a comprehensive guide for the successful synthesis and purification of such modified peptides. While further research is needed to fully elucidate the biological effects of this specific proline analogue, the methodologies presented here offer a solid foundation for its exploration in drug discovery and peptide engineering.

References

Application Notes and Protocols for the Purity Determination of (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(S)-2-(3-Fluorophenyl)pyrrolidine is a chiral organic compound with potential applications in pharmaceutical research and development. Ensuring the chemical and enantiomeric purity of this compound is critical for its use in biological assays and as a starting material in drug synthesis. This document provides detailed application notes and protocols for the analytical methods used to determine the purity of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and structural confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural verification and quantification.

Data Presentation

The following tables summarize typical quantitative data obtained from the analytical methods described below. These tables are provided as examples to illustrate data presentation for purity analysis.

Table 1: Chiral HPLC Purity Analysis Results

Sample ID(S)-enantiomer Peak Area(R)-enantiomer Peak Area% (S)-enantiomer (Enantiomeric Excess)
Batch A1,250,0002,50099.8% (99.6% ee)
Batch B1,235,00012,35099.0% (98.0% ee)
Reference1,300,000Not Detected>99.9% (>99.8% ee)

Table 2: Achiral HPLC Purity Analysis Results

Sample IDMain Peak AreaTotal Impurity Peak Area% Purity (Area Normalization)
Batch A2,500,0005,00099.8%
Batch B2,450,00024,50099.0%
Reference2,600,000Not Detected>99.9%

Table 3: GC-MS Impurity Profile

Retention Time (min)Putative ImpurityMolecular Ion (m/z)Relative Abundance (%)
5.2Residual Solvent (e.g., Dichloromethane)840.05
8.9Synthesis Byproduct A1810.10
10.1This compound16599.85

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is designed to separate and quantify the (S) and (R)-enantiomers of 2-(3-Fluorophenyl)pyrrolidine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small percentage of a basic additive like diethylamine (e.g., 0.1%) to improve peak shape. The exact ratio should be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared sample solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Identify the peaks corresponding to the (S) and (R)-enantiomers based on the retention times of reference standards, if available. The major peak will correspond to the (S)-enantiomer.

  • Calculate the percentage of each enantiomer using the peak areas and the formula: % Enantiomer = (Peak Area of Enantiomer / Total Peak Area of Both Enantiomers) x 100.

Achiral (Reverse-Phase) High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity

This method is used to determine the overall chemical purity of the sample by separating the main compound from any non-enantiomeric impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a sample solution of approximately 1 mg/mL in a mixture of Mobile Phase A and B (e.g., 50:50 v/v).

  • Filter the solution through a 0.45 µm syringe filter.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject a blank.

  • Inject the sample solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity using the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for identifying and quantifying volatile impurities and confirming the identity of the main compound.[1][2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 400 amu.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC).

  • Identify the main peak and any impurity peaks by their retention times and mass spectra.

  • Compare the mass spectrum of the main peak with a reference library or theoretical fragmentation pattern to confirm the structure of this compound.

  • Identify impurities by interpreting their mass spectra or by comparison with known potential byproducts from the synthesis.[3]

  • Estimate the relative percentage of impurities based on their peak areas in the TIC (note: this provides a semi-quantitative estimation as response factors may vary).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹H NMR (qNMR) can be used for an accurate determination of purity without the need for a specific reference standard of the analyte itself.[4][5]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample tube.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the sample and an internal standard are soluble and stable (e.g., CDCl₃ or D₂O).

  • Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a specific amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

Procedure:

  • Acquire the ¹H NMR spectrum of the prepared solution.

  • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Mandatory Visualizations

Analytical_Workflow Sample Sample of this compound Chiral_HPLC Chiral HPLC Analysis Sample->Chiral_HPLC RP_HPLC Achiral RP-HPLC Analysis Sample->RP_HPLC GC_MS GC-MS Analysis Sample->GC_MS qNMR qNMR Analysis Sample->qNMR Enantiomeric_Purity Enantiomeric Purity Report (ee %) Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Chemical Purity Report (Area %) RP_HPLC->Chemical_Purity Impurity_Profile Impurity Profile & Identity Confirmation GC_MS->Impurity_Profile Absolute_Purity Absolute Purity Report (Weight %) qNMR->Absolute_Purity Final_Report Final Purity Assessment Enantiomeric_Purity->Final_Report Chemical_Purity->Final_Report Impurity_Profile->Final_Report Absolute_Purity->Final_Report Decision Release / Further Purification Final_Report->Decision

Caption: Workflow for the comprehensive purity analysis of this compound.

Synthesis_and_Impurity_Pathway cluster_impurities Potential Impurities Precursors Starting Materials (e.g., 3-Fluorobenzaldehyde, Proline derivative) Synthesis Multi-step Synthesis Precursors->Synthesis Crude_Product Crude this compound Synthesis->Crude_Product Impurity_R (R)-enantiomer Synthesis->Impurity_R Impurity_Byproduct Synthesis Byproducts Synthesis->Impurity_Byproduct Impurity_Starting Unreacted Starting Materials Synthesis->Impurity_Starting Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthesis and potential impurity formation pathway for this compound.

References

Troubleshooting & Optimization

Optimizing reaction conditions for (S)-2-(3-Fluorophenyl)pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of (S)-2-(3-Fluorophenyl)pyrrolidine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low to No Product Yield

  • Question: My reaction is yielding very little or no this compound. What are the common causes and how can I improve the yield?

  • Answer: Low yields are a frequent challenge in organic synthesis. Several factors could be contributing to this issue:

    • Poor Quality of Starting Materials: Ensure the purity of your starting materials, such as 1-chloro-4-(3-fluorophenyl)butan-1-one and the amine source. Impurities can interfere with the reaction.

    • Ineffective Catalyst: The choice and activity of the catalyst are critical. For asymmetric syntheses, ensure the chiral catalyst or enzyme is active and used under the recommended conditions. For biocatalytic methods, enzyme inhibition by substrate or product could be a factor.

    • Suboptimal Reaction Conditions: Temperature, pressure, solvent, and reaction time play a crucial role. Systematically optimize these parameters. For instance, in transaminase-catalyzed reactions, higher temperatures (e.g., 37°C) and longer reaction times (e.g., 48 hours) may be necessary for sterically hindered substrates.

    • Competing Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product. For example, in syntheses starting from ω-chloroketones, hydrolysis of the starting material can be a significant side reaction. Maintaining optimal pH is crucial in such cases.

    • Inefficient Cyclization: The intramolecular ring-closure to form the pyrrolidine ring might be slow or reversible. Adjusting the reaction conditions, such as temperature or the addition of a suitable base, can promote cyclization.

Issue 2: Poor Enantioselectivity

  • Question: The enantiomeric excess (ee) of my this compound is low. How can I improve the stereoselectivity of the reaction?

  • Answer: Achieving high enantioselectivity is a key challenge in asymmetric synthesis. Consider the following factors:

    • Catalyst/Ligand Selection: The choice of the chiral catalyst or ligand is paramount. For metal-catalyzed reactions, the structure of the chiral ligand directly influences the stereochemical outcome. For biocatalytic reactions, screening different enzymes (e.g., various transaminases) is often necessary to find one with high selectivity for the specific substrate.

    • Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst-substrate complex and, consequently, the enantioselectivity. A screening of different solvents is recommended.

    • Substrate Concentration: In some cases, the concentration of the substrate can affect the enantiomeric excess.

    • Purity of Chiral Auxiliary/Catalyst: Ensure the enantiomeric purity of any chiral auxiliaries or catalysts used in the reaction.

Issue 3: Formation of Side Products

  • Question: I am observing significant formation of side products in my reaction mixture. What are the likely side products and how can I minimize their formation?

  • Answer: The formation of side products is a common issue that can complicate purification and reduce yields.

    • Hydrolysis of Starting Material: In syntheses using ω-chloro ketones, the starting material can undergo hydrolysis. This can be minimized by controlling the pH of the reaction medium, especially in aqueous biocatalytic systems.

    • Formation of Cyclopropane Byproduct: Another potential side reaction with ω-chloro ketones is the formation of a cyclopropane byproduct. Careful optimization of reaction conditions can help to suppress this pathway.

    • Over-reduction or Other Side Reactions of the Ketone: In reductive amination approaches, the ketone starting material might undergo side reactions if the conditions are not optimized.

    • Racemization of the Product: Under certain conditions (e.g., harsh pH or high temperatures), the chiral product may undergo racemization, leading to a mixture of enantiomers.

Issue 4: Difficulties in Product Purification

  • Question: I am having trouble purifying this compound from the reaction mixture. What are the recommended purification strategies?

  • Answer: Purification of chiral amines can be challenging. Here are some common strategies:

    • Extraction: The product can be extracted from the reaction mixture using a suitable organic solvent. Acid-base extraction can be particularly effective for separating the basic pyrrolidine product from neutral or acidic impurities.

    • Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate with a small amount of a basic modifier like triethylamine) should be determined by thin-layer chromatography (TLC).

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.

    • Crystallization: If a suitable crystalline salt of the product can be formed, crystallization can be a highly effective method for purification and can sometimes lead to enantiomeric enrichment.

    • Preparative Chiral HPLC/SFC: For achieving high enantiopurity, preparative chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) are powerful techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: Several asymmetric synthetic strategies can be employed, including:

  • Biocatalytic Asymmetric Reductive Amination: This approach often utilizes transaminase enzymes to convert a prochiral ketone (e.g., 4-chloro-1-(3-fluorophenyl)butan-1-one) into the desired chiral amine with high enantioselectivity.

  • Asymmetric Synthesis from Chiral Auxiliaries: Methods involving chiral auxiliaries, such as N-tert-butanesulfinyl imines, allow for diastereoselective reductions or additions, followed by removal of the auxiliary to yield the enantiopure product.

  • Asymmetric Catalysis: Transition metal-catalyzed reactions, such as asymmetric hydrogenation of a suitable precursor or asymmetric cycloaddition reactions, can provide enantioselective routes to 2-arylpyrrolidines. For instance, a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a fluorinated styrene derivative can be a viable approach.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively follow the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative information about the conversion of starting materials and the formation of the product. Chiral GC or HPLC can be used to determine the enantiomeric excess of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction by observing the signals of the starting materials and the product in the reaction mixture over time.

Q3: What are the key safety precautions to consider during the synthesis?

A3: Standard laboratory safety practices should always be followed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Perform all reactions in a well-ventilated fume hood, especially when working with volatile or hazardous reagents.

  • Handling of Reagents: Handle all chemicals with care, and be aware of their specific hazards by consulting the Safety Data Sheets (SDS).

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Data Presentation

The following tables summarize quantitative data for representative asymmetric syntheses of fluorinated pyrrolidines, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Optimization of a Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of a Fluorinated Pyrrolidine Derivative

EntryLigandSolventTemperature (°C)Yield (%)dree (%)
1(S)-BINAPToluene8060>20:160
2(S)-SegphosToluene8061>20:128
3(S)-DTBM-SegphosToluene8092>20:196
4(S)-DTBM-SegphosCH2Cl28075>20:190
5(S)-DTBM-SegphosTHF8088>20:194

Data is representative of a similar synthesis and may require optimization for the specific target molecule.

Table 2: Substrate Scope of the Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition for the Synthesis of Various Fluorinated Pyrrolidines

ProductArYield (%)dree (%)
3a C6H592>20:196
3b 4-FC6H485>20:195
3c 4-ClC6H481>20:196
3d 4-BrC6H479>20:197
3e 4-CF3C6H496>20:197

Data is representative of a similar synthesis and may require optimization for the specific target molecule.

Experimental Protocols

This section provides a detailed methodology for a key experimental approach to the asymmetric synthesis of fluorinated pyrrolidines.

Protocol 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide with a Fluorinated Styrene

This protocol is a representative procedure and may require optimization for the synthesis of this compound.

Materials:

  • Copper(I) tetra(acetonitrile) hexafluorophosphate [Cu(CH3CN)4PF6]

  • (S)-5,5'-Bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphino)-4,4'-bi-1,3-benzodioxole [(S)-DTBM-SEGPHOS]

  • Potassium tert-butoxide (KOtBu)

  • Imino ester (e.g., ethyl (diphenylmethylene)glycinate)

  • 1-Fluoro-3-(vinyl)benzene (3-Fluorostyrene)

  • Toluene (anhydrous)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere using a Schlenk line, add Cu(CH3CN)4PF6 (0.01 mmol, 5 mol%) and (S)-DTBM-SEGPHOS (0.012 mmol, 6 mol%) to a dry reaction vial containing anhydrous toluene (1.0 mL). Stir the mixture at room temperature for 1 hour.

  • Reaction Setup: To the catalyst solution, add the imino ester (0.4 mmol, 2.0 eq.) and 3-fluorostyrene (0.2 mmol, 1.0 eq.).

  • Base Addition: Add potassium tert-butoxide (0.04 mmol, 20 mol%) to the reaction mixture.

  • Reaction Execution: Seal the reaction vial and heat the mixture at 80 °C with stirring for 48 hours.

  • Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired this compound derivative.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the diastereomeric ratio (dr) by 1H NMR analysis of the crude reaction mixture and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and optimization of this compound.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_workup Work-up & Purification cluster_analysis Analysis cat_prep Prepare Cu(I)/(S)-Ligand Complex in Toluene add_reagents Add Imino Ester and 3-Fluorostyrene cat_prep->add_reagents add_base Add KOtBu add_reagents->add_base heat_react Heat at 80°C for 48h add_base->heat_react concentrate Concentrate Reaction Mixture heat_react->concentrate chromatography Flash Column Chromatography concentrate->chromatography characterize Characterize by NMR, MS chromatography->characterize chiral_hplc Determine ee by Chiral HPLC chromatography->chiral_hplc

Caption: Experimental workflow for the asymmetric synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Product Yield cause1 Poor Starting Material Quality problem->cause1 cause2 Inactive Catalyst problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Side Reactions problem->cause4 sol1 Purify Starting Materials cause1->sol1 sol2 Verify Catalyst Activity or Screen Catalysts cause2->sol2 sol3 Optimize Temp, Solvent, Time cause3->sol3 sol4 Adjust pH, Conditions to Minimize Side Products cause4->sol4

Caption: Troubleshooting logic for addressing low reaction yields.

optimization_enantioselectivity goal High Enantioselectivity (High ee%) param1 Catalyst/Ligand Selection goal->param1 param2 Reaction Temperature goal->param2 param3 Solvent goal->param3 action1 Screen Chiral Ligands or Enzymes param1->action1 action2 Lower Reaction Temperature param2->action2 action3 Screen Solvents of Varying Polarity param3->action3

Caption: Key parameters for optimizing the enantioselectivity of the synthesis.

Improving yield and purity in chiral pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chiral pyrrolidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve yield and purity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure pyrrolidines?

A1: The primary strategies for obtaining enantiomerically pure pyrrolidines include:

  • Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as proline or 4-hydroxyproline, which already contain the desired stereochemistry. This method is efficient as it avoids the need for asymmetric synthesis or chiral resolution.[1] The synthesis of many pyrrolidine-containing drugs begins with these cyclic precursors.[1]

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to control the stereochemical outcome of the reaction. Organocatalysis, particularly with proline and its derivatives, is a widely used method.[2][3] Metal-based catalysts, such as those involving iridium, rhodium, palladium, and copper, are also employed to achieve high enantioselectivity.[4][5][6]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereoselective formation of the pyrrolidine ring. The auxiliary is then removed in a subsequent step.

  • Resolution of Racemates: This involves separating a racemic mixture of pyrrolidine enantiomers. This can be achieved through techniques like fractional crystallization with a chiral resolving agent or chiral chromatography.[7]

Q2: How do I choose the right catalyst for my asymmetric pyrrolidine synthesis?

A2: The choice of catalyst is critical and depends on the specific reaction and desired outcome.

  • For [3+2] cycloaddition reactions of azomethine ylides, silver and copper-based catalysts are often effective. For instance, AgOAc in combination with a chiral ligand can induce high enantioselectivity and diastereoselectivity.[8]

  • For intramolecular C-H amination, copper-based catalysts can provide pyrrolidines in good yields with high regio- and chemoselectivity.[4]

  • Organocatalysts, such as proline and its derivatives (e.g., diarylprolinol silyl ethers), are highly effective for various transformations including aldol and Michael reactions that can be part of a pyrrolidine synthesis pathway.[2][3]

  • Rhodium and Iridium complexes are also utilized. For example, a chiral amine-derived iridacycle complex can catalyze the annulation of racemic diols and primary amines to yield enantioenriched pyrrolidines.[4]

Q3: What are common impurities I might encounter and how can I minimize them?

A3: Common impurities in chiral pyrrolidine synthesis can include diastereomers, enantiomers of the desired product, unreacted starting materials, and byproducts from side reactions.

  • Diastereomers: These can form when multiple chiral centers are created. Their formation can be minimized by optimizing the reaction conditions (e.g., catalyst, solvent, temperature) to favor the formation of the desired diastereomer.

  • Side-products: In Grignard reactions, for instance, ketone formation via oxidation of the magnesium alkoxide or aldol condensation products can be observed. Ensuring anhydrous conditions and controlling stoichiometry can help minimize these.

  • Minimization Strategies: Thoroughly purifying starting materials, maintaining an inert atmosphere (e.g., argon) to exclude moisture and oxygen, and carefully controlling the reaction temperature can significantly reduce the formation of impurities.

Q4: Which purification techniques are most effective for chiral pyrrolidines?

A4: The most common and effective purification techniques are:

  • Flash Column Chromatography: This is a standard method for purifying the crude product and removing starting materials and non-chiral byproducts.

  • High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the primary methods for separating enantiomers. Chiral stationary phases (CSPs) are used to resolve the racemic mixture. SFC is often faster and uses less organic solvent than HPLC.

  • Fractional Crystallization: This technique can be used to separate diastereomeric salts formed by reacting the chiral pyrrolidine with a chiral resolving agent, such as tartaric acid derivatives. The success of this method is highly dependent on the choice of resolving agent and solvent system.

Troubleshooting Guides

Problem 1: Low Yield
Possible Cause Suggested Solution
Inefficient Catalyst Activity Increase catalyst loading incrementally. Ensure the catalyst has not degraded; use a fresh batch if necessary.
Catalyst Poisoning Purify all reagents and solvents to remove any potential inhibitors. The use of molecular sieves can help to remove water.[9]
Side Reactions For reactions like the A³ coupling, consider using a co-catalyst or additive to suppress unwanted side reactions such as alkyne homocoupling.[9]
Incomplete Reaction Monitor the reaction progress using TLC, GC, or LC-MS. If the reaction stalls, consider increasing the temperature or reaction time.
Suboptimal Reaction Conditions Systematically screen different solvents and reaction temperatures. Non-polar solvents may favor one regioisomer over another.
Problem 2: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
Possible Cause Suggested Solution
Suboptimal Chiral Ligand/Catalyst Screen a variety of chiral ligands (e.g., BOX, PyBOX) or organocatalysts. The choice of catalyst is critical for stereoselectivity.[9]
Incorrect Catalyst to Ligand Ratio Optimize the metal-to-ligand ratio. A starting point of 1:1.1 or 1:1.2 is often recommended.[9]
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.[9]
Inappropriate Solvent Test a range of solvents. Non-polar aprotic solvents like toluene or dichloromethane are often a good starting point for many asymmetric reactions.[9]
Weak Facial Bias of Substrate For low diastereoselectivity, consider modifying the substituents on the starting materials to introduce greater steric hindrance, which can improve diastereocontrol.[9]
Problem 3: Purification Challenges
Possible Cause Suggested Solution
Poor Resolution of Enantiomers in Chiral HPLC/SFC Screen different chiral stationary phases (CSPs). Polysaccharide-based CSPs are often a good starting point. Optimize the mobile phase composition and flow rate.
Poor Peak Shape in Chromatography If peak tailing or fronting occurs, consider column overload and reduce the injection volume or sample concentration. Ensure the sample is dissolved in a solvent compatible with the mobile phase. Adding a mobile phase additive can mitigate unwanted interactions with the stationary phase.
Ineffective Fractional Crystallization Screen different chiral resolving agents (e.g., tartaric acid derivatives). Optimize the solvent system to find one that provides a significant difference in solubility between the two diastereomeric salts.

Quantitative Data Tables

Table 1: Optimization of a [3+2] Cycloaddition Reaction for Pyrrolidine Synthesis [8]

EntryCatalyst (mol %)SolventTime (h)Conversion (%)dr
1AgOAc (20)Toluene248590:10
2Ag₂CO₃ (20)Toluene249995:5
3Ag₂O (20)Toluene249995:5
4Cu(OTf)₂ (20)Toluene247080:20
5Ag₂CO₃ (10)Toluene249995:5
6Ag₂CO₃ (10)THF249980:20
7Ag₂CO₃ (10)CH₂Cl₂246090:10

Reactions were performed with (S)-N-tert-butanesulfinyl imine (0.1 mmol), α-imino ester (0.1 mmol), catalyst, and Et₃N (20 mol %) in the specified solvent (0.1 M) at room temperature.

Table 2: Effect of Catalyst Loading and Solvent on a [3+2] Cycloaddition for Spiro Pyrrolidine Synthesis [10]

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1-EtOH10<40
214H₂O880
314CH₃CN685
414THF875
514EtOH391
610EtOH585
74EtOH670

Reaction of isatin (1.0 mmol), thiazolidine-4-carboxylic acid (1.0 mmol), and 5-arylidene thiazolidine-2,4-dione (1.0 mmol) under reflux conditions.

Experimental Protocols

General Procedure for Diastereoselective Pyrrolidine Synthesis via Three-Component Reaction[11]
  • Dissolve the aldehyde (2.20 mmol) and amine (2.20 mmol) in dry toluene (15 mL).

  • Stir the mixture over activated 4 Å molecular sieves under an argon atmosphere for 30 minutes.

  • Add Yb(OTf)₃ (0.20 mmol) and 1,1-cyclopropanediester (2.00 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol for Asymmetric Alkyne Addition to a Cyclic Imine (A³ Coupling)[9]
  • To a flame-dried flask under an inert atmosphere, add the copper catalyst (e.g., CuBr, 5 mol %) and the chiral ligand (e.g., (R)-N-PINAP, 6 mol %).

  • Add a dry, non-polar aprotic solvent such as toluene.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) to the flask and stir for 10 minutes.

  • Add the terminal alkyne (1.5 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Select Starting Materials (e.g., Aldehyde, Amine, Alkene) Reagents Prepare Catalyst, Ligand, and Solvents Start->Reagents ReactionSetup Set up Reaction under Inert Atmosphere Reagents->ReactionSetup Addition Sequential Addition of Reagents ReactionSetup->Addition Monitoring Monitor Reaction Progress (TLC, LC-MS) Addition->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Analysis Characterization (NMR, MS) Purification->Analysis ChiralAnalysis Chiral Purity Analysis (Chiral HPLC/SFC) Analysis->ChiralAnalysis Final Pure Chiral Pyrrolidine ChiralAnalysis->Final

Caption: General experimental workflow for chiral pyrrolidine synthesis.

Troubleshooting_Yield cluster_investigation Investigation cluster_solutions Solutions Start Low Yield Observed CheckReaction Incomplete Reaction? Start->CheckReaction CheckPurity Impure Reagents/ Solvents? Start->CheckPurity CheckCatalyst Catalyst Activity Issue? Start->CheckCatalyst CheckConditions Suboptimal Conditions? Start->CheckConditions Sol_TimeTemp Increase Time/ Temperature CheckReaction->Sol_TimeTemp Yes Sol_Purify Purify Reagents, Use Molecular Sieves CheckPurity->Sol_Purify Yes Sol_Catalyst Increase Loading/ Use Fresh Catalyst CheckCatalyst->Sol_Catalyst Yes Sol_Optimize Screen Solvents/ Temperatures CheckConditions->Sol_Optimize Yes End Improved Yield Sol_TimeTemp->End Sol_Purify->End Sol_Catalyst->End Sol_Optimize->End

Caption: Troubleshooting workflow for low reaction yield.

Purity_Factors cluster_factors Influencing Factors center Chiral Purity (ee/dr) Yield Catalyst Catalyst System (Metal, Ligand, Loading) Catalyst->center Solvent Solvent Polarity and Properties Solvent->center Temperature Reaction Temperature Temperature->center Substrate Substrate Structure and Sterics Substrate->center Reagents Reagent Purity and Stoichiometry Reagents->center

Caption: Key factors influencing yield and purity in chiral pyrrolidine synthesis.

References

Troubleshooting low diastereoselectivity in pyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low diastereoselectivity in pyrrolidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in pyrrolidine synthesis?

A1: Diastereoselectivity in pyrrolidine synthesis is governed by a combination of steric and electronic factors that create a facial bias for an incoming reagent or during an intramolecular cyclization. Key factors include:

  • Substrate Control: Existing stereocenters on the pyrrolidine ring or its precursors dictate the preferred trajectory of attack. Bulky substituents will sterically hinder one face of the molecule.[1]

  • Reagent/Catalyst Control: The choice of catalyst (e.g., Lewis acids, enzymes), reducing agents, or chiral auxiliaries can override the inherent substrate bias to favor a specific diastereomer. For instance, the N-tert-butanesulfinyl group is a highly effective chiral auxiliary in cycloaddition reactions.[1][2]

  • Reaction Conditions: Parameters such as solvent, temperature, and reaction time can significantly impact the transition state energies of competing diastereomeric pathways. Lower temperatures often enhance selectivity.[1]

  • Intermediate Geometry: The formation of specific intermediates, such as planar N-acyliminium ions or chelated transition states, plays a crucial role. The geometry of these intermediates determines which face is more accessible to nucleophiles.[1]

Q2: I am observing a low diastereomeric ratio (d.r.). What are the common troubleshooting steps?

A2: A low diastereomeric ratio indicates that the energy difference between the competing transition states is small. To improve the d.r., consider the following troubleshooting steps:

  • Lower the Reaction Temperature: This can amplify small energy differences between diastereomeric transition states, often leading to improved selectivity.[1]

  • Change the Solvent: Solvents can influence the conformation of the substrate and the solvation of the transition state. It is recommended to screen a variety of solvents with different polarities.[1][3]

  • Vary the Catalyst/Reagent: If using a Lewis acid, try alternatives with different steric bulk or Lewis acidity (e.g., TiCl₄, Yb(OTf)₃, BF₃·OEt₂).[1] If performing a reduction, the choice of hydride source (e.g., LiBHEt₃ vs. DIBAL-H) can sometimes invert selectivity.[1]

  • Modify the Substrate: Altering the steric bulk of protecting groups on the pyrrolidine nitrogen or other substituents can enhance facial differentiation. The nature of the nitrogen protecting group is often critical for stereochemical control.[1]

  • Use a Chiral Auxiliary: Chiral auxiliaries, such as Evans oxazolidinones or Oppolzer's chiral sultam, can provide excellent stereocontrol in many reactions.[4][5]

  • Check Reagent Purity: Impurities, particularly water, can interfere with catalysis, especially with Lewis acids, and reduce selectivity.[1]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in a One-Pot, Three-Component Reaction for Polysubstituted Pyrrolidine Synthesis.

This scenario often arises in powerful reactions that build molecular complexity quickly, but where stereocontrol can be challenging.

Potential Causes & Troubleshooting Actions:

Potential CauseTroubleshooting ActionRationale
Incorrect Lewis Acid Screen different Lewis acids (e.g., TiCl₄, Yb(OTf)₃, Sc(OTf)₃). Varying the equivalents of the Lewis acid can also be effective.[1]The Lewis acid is critical for generating the reactive intermediate (e.g., oxocarbenium or iminium ion) and organizing the transition state. TiCl₄ has been shown to promote intramolecular rearrangement to pyrrolidines with high selectivity.[1][6]
Suboptimal Nucleophile If possible, modify the nucleophile. For instance, allyltributylstannane can give higher diastereoselectivity than allyltrimethylsilane in certain systems.[1]The structure of the nucleophile affects the steric interactions in the transition state, influencing the facial selectivity of the attack.[1]
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., -78 °C, then warm to 23 °C).[1]Lower temperatures increase the energy difference between competing diastereomeric transition states, favoring the formation of the more stable product.[1]
Solvent Effects Test different solvents. Dichloromethane (CH₂Cl₂) is commonly used, but in some cases, an additive like acetonitrile (CH₃CN) can prevent side reactions.[1]The solvent can influence the stability of intermediates and transition states. In some TiCl₄-mediated reactions, CH₃CN can prevent the formation of unwanted byproducts.[1]
Problem 2: Poor or Incorrect Diastereoselectivity in a Reductive Amination/Cyclization Sequence.

This issue is common when forming 2-substituted pyrrolidines where the stereocenter is set during the reduction of an imine or iminium ion intermediate.

Potential Causes & Troubleshooting Actions:

Potential CauseTroubleshooting ActionRationale
Non-selective Reducing Agent Switch the reducing agent. For example, in the synthesis of N-tert-butanesulfinyl-2-substituted pyrrolidines, LiBHEt₃ and DIBAL-H/LiHMDS can produce opposite diastereomers with high selectivity (e.g., 99:1 vs. 1:99).[1]The steric bulk and coordination properties of the hydride source determine the face from which the reduction of the imine or iminium intermediate occurs.[1]
Substrate Conformation Modify the protecting group on the nitrogen or other substituents to alter the conformational bias of the cyclization precursor.Steric hindrance from bulky protecting groups can effectively shield one face of the reactive intermediate, directing the reducing agent to the opposite face.
Chelation Control Issues If applicable, consider if chelation between a Lewis acidic reagent and heteroatoms in the substrate is possible, which can lock the conformation and lead to high diastereoselectivity.The formation of a rigid, chelated intermediate can provide a highly organized transition state, leading to a single diastereomer.

Experimental Protocols

Key Experiment: TiCl₄-Mediated Multicomponent Synthesis of a Polysubstituted Pyrrolidine[1][6]

This protocol describes a one-pot, three-component reaction to generate a highly substituted pyrrolidine derivative with high diastereoselectivity.

Materials:

  • Optically active 2-phenyldihydrofuran (1.2 equiv)

  • N-tosyl imino ester (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄, 1.2 equiv, 1M solution in CH₂Cl₂)

  • Allyltrimethylsilane (3.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of optically active 2-phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C, add TiCl₄ (1.2 equiv, 1M solution in CH₂Cl₂) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the nucleophile (e.g., allyltrimethylsilane, 3.0 equiv) to the reaction mixture.

  • Allow the mixture to warm to room temperature (23 °C) and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup, extracting the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative.

  • Determine the diastereomeric ratio by ¹H and ¹³C NMR analysis of the crude reaction mixture.

Visualizations

Caption: A general workflow for troubleshooting low diastereoselectivity in pyrrolidine synthesis.

Factors_Influencing_Diastereoselectivity Key Factors in Diastereoselective Pyrrolidine Synthesis Diastereoselectivity Diastereoselectivity Substrate Substrate Control - Existing Stereocenters - Steric Hindrance Diastereoselectivity->Substrate Reagent Reagent/Catalyst Control - Lewis Acids - Chiral Auxiliaries - Reducing Agents Diastereoselectivity->Reagent Conditions Reaction Conditions - Temperature - Solvent - Reaction Time Diastereoselectivity->Conditions Intermediate Intermediate Geometry - N-acyliminium ions - Chelated Transition States Diastereoselectivity->Intermediate Proline_Catalysis_Optimization Optimization of Proline-Catalyzed Reactions Proline Proline Catalyst TransitionState Transition State Geometry (Enamine Intermediate) Proline->TransitionState Cocatalyst Cocatalyst/Additive (e.g., Guanidinium Salt) Cocatalyst->TransitionState Influences Solvent Solvent Choice Solvent->TransitionState Influences Substrates Substrate Scope (Aldehyde, Ketone) Substrates->TransitionState Product Diastereomeric Product (syn vs. anti) TransitionState->Product

References

Technical Support Center: Purification of Fluorinated Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated pyrrolidine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude fluorinated pyrrolidine compounds?

A1: The nature of impurities is highly dependent on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Precursors such as protected pyrrolidines or fluorinating agents that did not fully react.[1]

  • Byproducts: Resulting from side reactions like over-alkylation, elimination, or decomposition. For instance, in the synthesis of 2-(fluoromethyl)pyrrolidine compounds, the fluorine can be displaced by a hydroxyl group, leading to ring-expanded byproducts.[2]

  • Residual Solvents: Solvents used during the reaction and work-up stages (e.g., THF, dichloromethane, toluene) can be retained in the crude product.[1]

  • Reagents and Catalysts: Unreacted bases, catalysts (e.g., residual metal catalysts), or their degradation products may be present.[1]

Q2: How does the presence of fluorine affect the purification process?

A2: The high electronegativity of fluorine can significantly alter the physicochemical properties of pyrrolidine compounds, impacting purification in several ways:

  • Changes in Basicity (pKa): Fluorine's electron-withdrawing nature can lower the pKa of the pyrrolidine nitrogen, affecting its behavior in acid-base extractions and ion-exchange chromatography.[3]

  • Altered Polarity and Solubility: Fluorination can change the molecule's polarity and solubility profile, which may complicate the selection of appropriate solvent systems for chromatography and crystallization.[3]

  • Strong Intermolecular Interactions: Fluorinated compounds can exhibit unique interactions, such as fluorous-fluorous interactions, which can be leveraged for specialized purification techniques like fluorous solid-phase extraction (F-SPE).[3]

  • Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate from the target compound using standard chromatographic methods.[3]

Q3: What are the most effective purification techniques for fluorinated pyrrolidines?

A3: The choice of purification technique depends on the specific compound and impurities present. Commonly used and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase HPLC (RP-HPLC), is a powerful tool. The selection of the stationary phase and mobile phase is critical for achieving good separation.[3][4] For instance, pairing a regular reverse-phase column (like C8) with a fluorinated eluent (such as trifluoroethanol) can optimize the separation of fluorinated compounds.[5][6]

  • Acid-Base Extraction: This technique is useful for separating the basic pyrrolidine from non-basic impurities. The crude product is dissolved in an organic solvent and washed with an acidic solution to protonate the amine, transferring it to the aqueous phase. Subsequent basification of the aqueous layer allows for the recovery of the purified amine.[1]

  • Distillation: For volatile fluorinated pyrrolidines, distillation can be effective. Vacuum distillation is often recommended to prevent thermal decomposition, especially for compounds with high boiling points.[1]

  • Crystallization: This method can yield highly pure material. However, finding suitable crystallization conditions can be challenging due to the altered solubility of fluorinated compounds.[3]

  • Solid-Phase Extraction (SPE): Useful for sample cleanup and removing major impurities. Fluorous SPE (F-SPE) is a specialized technique that utilizes fluorous interactions for selective separation.[3]

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography
Symptom Possible Cause Troubleshooting Action
Product Streaking/Tailing on TLC and Column Irreversible adsorption onto the stationary phase (e.g., silica gel).Deactivate the silica gel by pre-treating it with a small amount of an amine (e.g., triethylamine) in the eluent.[1]
Poor Separation of Product and Impurities Inappropriate solvent system.Optimize the solvent system using thin-layer chromatography (TLC) to ensure good separation and product mobility. A common system for amines is a mixture of dichloromethane and methanol with a small percentage of ammonium hydroxide.[1]
Co-elution of Fluorinated and Non-fluorinated Analogs Similar polarity of the target compound and impurities.Consider using a fluorinated stationary phase column or a fluorinated eluent to enhance separation based on fluorophilicity.[4]
Low Recovery of Product from the Column Product is too polar and strongly adsorbed.Increase the polarity of the eluent gradually. If using silica gel, consider switching to a less acidic stationary phase like alumina.
Issue 2: Inconsistent or Failed Crystallization
Symptom Possible Cause Troubleshooting Action
Oiling Out Instead of Crystallizing Supersaturation is not achieved properly; presence of impurities inhibiting crystal formation.[1]Screen a variety of solvent systems (e.g., heptane/ethyl acetate, isopropanol) to find one with good solubility at high temperatures and poor solubility at low temperatures.[1]
No Crystal Formation Upon Cooling The compound is too soluble in the chosen solvent.Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution to induce precipitation.
Formation of Very Fine Needles or Powder Rapid crystallization.Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.
Issue 3: Product Decomposition During Purification
Symptom Possible Cause Troubleshooting Action
Discoloration of Product (e.g., turning yellow or brown) Presence of oxidized byproducts or residual metal catalysts.[1]Treat the crude product solution with activated carbon to adsorb colored impurities.[1] Wash the organic solution with a chelating agent like EDTA to remove trace metals.[1]
Low Purity After Distillation Thermal decomposition of the product.[1]Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.[1]
Formation of New Impurities During Workup Instability of the fluorinated pyrrolidine, especially at certain pH values. Some fluorinated compounds can be unstable in solution.[2]Minimize the time the compound is in solution, especially under harsh pH conditions. Use buffered solutions for extractions where possible.

Experimental Protocols

Protocol 1: Acid-Base Extraction for Purification of a Fluorinated Pyrrolidine
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl). This protonates the basic pyrrolidine nitrogen, extracting it into the aqueous phase.

  • Separation: Separate the aqueous layer from the organic layer (which contains non-basic impurities).

  • Back-Extraction of Aqueous Layer: Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., sodium hydroxide or potassium carbonate) until the pH is >10 to deprotonate the pyrrolidine.

  • Product Extraction: Extract the liberated free amine back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]

Protocol 2: Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a strong solvent. Pre-adsorb the sample onto a small amount of silica gel for dry loading if the product has limited solubility in the eluent.

  • Column Packing: Pack a glass column with silica gel in the desired eluent.

  • Loading: Load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with the optimized solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[1]

Quantitative Data Summary

Table 1: Typical Solvent Systems for Chromatography of Fluorinated Pyrrolidines

Chromatography Type Stationary Phase Typical Mobile Phase Notes
Normal Phase Silica GelDichloromethane/Methanol with 0.1-1% Ammonium HydroxideThe basic additive helps to prevent streaking of the amine product.[1]
Reverse Phase HPLC C8 or C18Water/Acetonitrile or Water/Methanol with 0.1% Trifluoroacetic Acid (TFA)TFA can help to improve peak shape for basic compounds.
Fluorous HPLC Fluorous SilicaAcetonitrile/Water or Fluorinated SolventsExploits fluorous interactions for separation.[4]
Optimized RP-HPLC C8Water/Trifluoroethanol with 0.1% TFAPairing a hydrocarbon column with a fluorinated eluent can enhance separation of fluorinated compounds.[5][6]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis crude_product Crude Fluorinated Pyrrolidine extraction Acid-Base Extraction crude_product->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Further Purification distillation Vacuum Distillation chromatography->distillation For Volatile Compounds purity_check Purity Check (NMR, LC-MS) chromatography->purity_check crystallization Crystallization distillation->crystallization Final Polishing crystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: General experimental workflow for the purification of fluorinated pyrrolidine compounds.

troubleshooting_logic cluster_impurity_type Impurity Type cluster_solution Recommended Action start Low Purity after Initial Purification check_impurities Identify Impurities (NMR, LC-MS) start->check_impurities non_basic Non-Basic/ Neutral check_impurities->non_basic polar Polar/ Charged check_impurities->polar volatile_impurity Volatile check_impurities->volatile_impurity isomeric Isomeric/ Similar Polarity check_impurities->isomeric acid_base Perform Acid-Base Extraction non_basic->acid_base chromatography Optimize Chromatography polar->chromatography distillation Utilize Vacuum Distillation volatile_impurity->distillation hplc Use Preparative HPLC isomeric->hplc

Caption: Troubleshooting logic for addressing low purity in fluorinated pyrrolidine samples.

References

Side reaction pathways in the synthesis of 2-aryl-pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aryl-pyrrolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-aryl-pyrrolidines and what are their potential pitfalls?

A1: The most prevalent methods for synthesizing 2-aryl-pyrrolidines include the [3+2] cycloaddition of azomethine ylides with alkenes and the Pictet-Spengler reaction. Each route has its own set of potential challenges.

  • [3+2] Cycloaddition: This is a powerful method for constructing the pyrrolidine ring with multiple stereocenters in a single step.[1] However, challenges often lie in controlling regioselectivity and diastereoselectivity, leading to mixtures of isomers.[2][3]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[4] Common issues include low yields, particularly with less nucleophilic aromatic rings, and the need for harsh acidic conditions which can be incompatible with sensitive functional groups.[5]

Troubleshooting Guides

Section 1: [3+2] Cycloaddition Reactions

Issue 1.1: Poor Regioselectivity in [3+2] Cycloaddition, Leading to a Mixture of 2,4- and 2,5-Disubstituted Pyrrolidines.

Q: My 1,3-dipolar cycloaddition is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2-aryl-pyrrolidine?

A: The formation of regioisomers in the [3+2] cycloaddition of azomethine ylides is a common problem governed by both electronic and steric factors of the dipole and dipolarophile.[6] Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Recommendations:

  • Analyze Your Reactants: The regioselectivity is dictated by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the azomethine ylide and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the aryl-alkene).[2]

    • Electronic Control: The reaction is favored between the termini with the largest orbital coefficients. You can often predict the major regioisomer by considering the electronic nature of your substituents. For instance, the nucleophilic carbon of the azomethine ylide will preferentially attack the more electrophilic carbon of the alkene.[6]

    • Steric Control: When electronic factors are not dominant, steric hindrance can control regioselectivity. The bulkiest substituents will prefer to be positioned away from each other in the transition state.[6]

  • Optimize Reaction Conditions:

    • Catalyst System: The choice of catalyst can significantly influence regioselectivity. Lewis acids can coordinate to the dipolarophile, lowering its LUMO energy and potentially altering the orbital coefficients to favor one regioisomer. Silver catalysts, such as AgOAc or Ag₂CO₃, in combination with chiral ligands, have been shown to effectively control regioselectivity.[7]

    • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers. It is advisable to screen a range of solvents, from nonpolar (e.g., toluene, THF) to polar (e.g., acetonitrile, DMF).

Experimental Protocol: Screening for Optimal Catalyst and Solvent

  • Setup: Prepare multiple small-scale reactions in parallel under an inert atmosphere.

  • Reactants: To each vial, add the azomethine ylide precursor (e.g., an imino ester, 1.0 equiv) and the aryl alkene (1.2 equiv) in the chosen solvent (0.2 M).

  • Catalyst Addition: To each vial, add a different Lewis acid catalyst (e.g., AgOAc, Cu(OTf)₂, Sc(OTf)₃, 5-10 mol%).

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 40 °C) and monitor by TLC or LC-MS.

  • Analysis: After a set time (e.g., 24 hours), quench the reactions and analyze the crude product mixture by ¹H NMR to determine the ratio of regioisomers.

Catalyst (10 mol%)SolventRatio (2,5-isomer : 2,4-isomer)Yield (%)
AgOAcToluene>95:585
Cu(OTf)₂CH₂Cl₂80:2070
Sc(OTf)₃CH₃CN75:2565
NoneToluene60:4050

Table 1. Example of catalyst and solvent screening data for the synthesis of a 2-aryl-pyrrolidine.

Issue 1.2: Poor Diastereoselectivity, Resulting in a Mixture of cis and trans Isomers.

Q: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: Diastereoselectivity in [3+2] cycloadditions is determined by the facial selectivity of the approach of the azomethine ylide to the dipolarophile. This is influenced by steric hindrance and the geometry of the transition state (exo vs. endo).[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor diastereoselectivity.

Detailed Recommendations:

  • Lower the Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy (kinetic control).[8] Reactions that are run at room temperature or elevated temperatures may benefit from being cooled to 0 °C or even -78 °C.

  • Choice of Catalyst and Ligand: Chiral Lewis acid catalysts are highly effective in inducing diastereoselectivity. The chiral ligand creates a sterically defined environment that favors one facial approach of the reactants over the other. For example, silver or copper catalysts with chiral phosphine or BOX ligands are commonly used.[9]

  • Substituent Effects: The steric bulk of the substituents on both the azomethine ylide and the aryl alkene can have a profound impact on diastereoselectivity. Increasing the steric demand of a substituent can effectively block one face of the molecule, leading to higher selectivity.[10]

Experimental Protocol: Optimizing Diastereoselectivity with a Chiral Catalyst

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral catalyst by stirring the metal salt (e.g., AgOAc, 10 mol%) and the chiral ligand (e.g., (R)-BINAP, 11 mol%) in the reaction solvent for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the azomethine ylide precursor and the aryl alkene in the solvent.

  • Initiation: Cool the reactant solution to the desired temperature (e.g., 0 °C) and add the pre-formed catalyst solution.

  • Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC.

  • Work-up and Analysis: Once the reaction is complete, perform a standard aqueous work-up. Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or chiral HPLC analysis.

Temperature (°C)Chiral LigandDiastereomeric Ratio (trans:cis)Yield (%)
25None1.5:180
0None3:175
0(R)-BINAP15:190
-20(R)-BINAP>20:188

Table 2. Example of temperature and chiral ligand effects on diastereoselectivity.

Side Reaction Pathway: Formation of Regioisomers

G cluster_0 Reactants cluster_1 Transition States cluster_2 Products Ylide Azomethine Ylide TS1 Transition State A (Favored) Ylide->TS1 TS2 Transition State B (Disfavored) Ylide->TS2 Alkene Aryl Alkene Alkene->TS1 Alkene->TS2 Product1 2,5-Disubstituted Pyrrolidine (Major Product) TS1->Product1 Product2 2,4-Disubstituted Pyrrolidine (Minor Product) TS2->Product2

Caption: Pathway showing the formation of regioisomers.

Section 2: Pictet-Spengler Reaction

Issue 2.1: Low Yields and Incomplete Conversion.

Q: I am getting low yields in my Pictet-Spengler reaction for the synthesis of a 2-aryl-pyrrolidine precursor. What can I do to improve this?

A: Low yields in the Pictet-Spengler reaction are often due to the equilibrium nature of the initial iminium ion formation and the subsequent cyclization step.[5] Here are some key factors to consider for optimization:

Detailed Recommendations:

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical.

    • Protic Acids: Strong protic acids like trifluoroacetic acid (TFA) or hydrochloric acid are commonly used. The concentration should be optimized; too little acid may not be sufficient to drive the reaction, while too much can lead to side reactions.

    • Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be effective, particularly for less reactive substrates.[11]

  • Water Removal: The initial condensation to form the imine/iminium ion produces water. Removing this water can shift the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves.

  • Temperature: While some Pictet-Spengler reactions proceed at room temperature, many require heating to go to completion.[5] A systematic screen of temperatures (e.g., room temperature, 50 °C, reflux) should be performed.

  • Substrate Electronics: The reaction works best with electron-rich β-arylethylamines, as this facilitates the electrophilic aromatic substitution step.[11] If your aryl group is electron-deficient, you may need to use stronger acidic conditions and higher temperatures.

Experimental Protocol: Optimization of Acid Catalyst and Temperature

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the β-arylethylamine (1.0 equiv) and the aldehyde (1.1 equiv) in a suitable solvent (e.g., toluene or dichloroethane).

  • Catalyst Addition: Add the acid catalyst (e.g., TFA, 1.0 equiv).

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80 °C).

  • Monitoring: Follow the consumption of the starting material by TLC.

  • Work-up: Upon completion, cool the reaction, neutralize the acid with a base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent.

  • Analysis: Purify the product by column chromatography and calculate the yield.

Acid Catalyst (1.0 equiv)Temperature (°C)Reaction Time (h)Yield (%)
Acetic Acid802435
TFA252450
TFA80685
BF₃·OEt₂80878

Table 3. Example of optimization data for a Pictet-Spengler reaction.

Side Reaction Pathway: Incomplete Cyclization

G Reactants β-Arylethylamine + Aldehyde Imine Imine Intermediate Reactants->Imine + H⁺, - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ SideProduct Unreacted Imine/Starting Materials Imine->SideProduct Equilibrium Product 2-Aryl-tetrahydroisoquinoline (Precursor to 2-Aryl-pyrrolidine) Iminium->Product Intramolecular Electrophilic Aromatic Substitution

Caption: Pictet-Spengler reaction pathway and potential for incomplete reaction.

Section 3: N-Alkylation and Acylation Side Reactions

Issue 3.1: Over-alkylation of the Pyrrolidine Nitrogen.

Q: During the N-alkylation of my pyrrolidine, I am observing the formation of a quaternary ammonium salt. How can I prevent this?

A: Over-alkylation is a common side reaction when alkylating secondary amines like pyrrolidine, leading to the formation of a quaternary ammonium salt.[11] This is particularly problematic with reactive alkylating agents like methyl iodide or benzyl bromide.

Troubleshooting Strategies:

  • Stoichiometry: Use a slight excess of the pyrrolidine relative to the alkylating agent (e.g., 1.2 to 1.5 equivalents of the amine). This ensures the alkylating agent is the limiting reagent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C). This helps to control the reaction rate and minimize the chance of the newly formed tertiary amine reacting again.

  • Bulky Reagents: If possible, use a bulkier alkylating agent or a pyrrolidine with steric hindrance near the nitrogen atom. This will disfavor the second alkylation step.

  • Choice of Base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction without competing in the alkylation.

Experimental Protocol: Controlled N-Alkylation

  • Setup: Dissolve the 2-aryl-pyrrolidine (1.2 equiv) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 equiv) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Slow Addition: Add the alkylating agent (1.0 equiv) dropwise to the stirred solution over a period of 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the product by column chromatography to separate it from any unreacted starting material and the small amount of quaternary salt that may have formed.

By implementing these troubleshooting strategies and carefully controlling the reaction conditions, you can significantly minimize the formation of side products and improve the yield and purity of your desired 2-aryl-pyrrolidine derivatives.

References

Technical Support Center: Catalyst Deactivation in Asymmetric Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting catalyst deactivation in the asymmetric synthesis of pyrrolidines. By understanding common deactivation pathways and implementing effective analytical and regeneration protocols, the efficiency and robustness of these critical catalytic systems can be significantly enhanced.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the asymmetric synthesis of pyrrolidines?

A1: Catalyst deactivation in this context primarily stems from four main issues:

  • Catalyst Poisoning: Impurities in the reaction mixture, such as water, acids, bases, or electrophilic compounds, can react with the catalyst and inhibit its activity.[1][2][3][4] Pyrrolidine-based organocatalysts, which rely on enamine or iminium ion intermediates, are particularly sensitive to water and acidic or basic impurities that can disrupt the catalytic cycle.

  • Thermal Degradation: Elevated reaction temperatures can lead to the decomposition or structural alteration of the catalyst, especially for thermally sensitive organocatalysts like some diarylprolinol silyl ethers.[5]

  • Fouling or Coking: The deposition of polymeric or insoluble byproducts on the catalyst surface can block active sites, a phenomenon more common with heterogeneous catalysts but also observed in homogeneous systems under certain conditions.

  • Leaching: In the case of supported or metal-based catalysts, the active catalytic species can dissolve into the reaction medium, leading to a loss of activity and potential contamination of the product.

Q2: How can I tell if my catalyst is deactivating?

A2: The primary indicators of catalyst deactivation are a decrease in reaction rate, a drop in product yield, and, most critically in asymmetric synthesis, a loss of enantioselectivity (a decrease in enantiomeric excess, % ee). If you observe a decline in performance over several catalytic cycles or with a new batch of reagents, catalyst deactivation is a likely cause.

Q3: Are there general preventative measures I can take to avoid catalyst deactivation?

A3: Yes, several best practices can minimize catalyst deactivation:

  • Reagent and Solvent Purity: Always use high-purity, anhydrous solvents and reagents. Purification of starting materials and solvents before use is highly recommended.

  • Inert Atmosphere: For catalysts sensitive to oxygen or moisture, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Temperature Control: Operate the reaction at the lowest effective temperature to avoid thermal degradation of the catalyst.

  • Careful Substrate Selection: Be aware that highly electrophilic substrates can irreversibly react with and deactivate nucleophilic organocatalysts.

Q4: Is it possible to regenerate a deactivated catalyst?

A4: In some cases, yes. The feasibility of regeneration depends on the deactivation mechanism.

  • Poisoning: If the poison is weakly adsorbed, washing the catalyst with an appropriate solvent may restore activity. For strongly bound poisons, a chemical treatment might be necessary.

  • Fouling: Coked or fouled catalysts can sometimes be regenerated by washing with solvents that dissolve the deposits or by controlled oxidation to burn off carbonaceous material.

  • Thermal Degradation and Leaching: These deactivation mechanisms are generally irreversible.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Gradual or Sudden Drop in Enantioselectivity (% ee)

  • Question: My reaction, which initially provided high enantioselectivity, is now showing a significant decrease in % ee. What could be the cause?

  • Answer: A drop in enantioselectivity is a classic sign of catalyst deactivation or the presence of impurities that promote a non-selective background reaction. Follow this troubleshooting workflow:

    G start Low Enantioselectivity Observed check_purity Verify Purity of Catalyst, Reagents, and Solvents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions water_check Test for Water Content (e.g., Karl Fischer) check_purity->water_check impurity_check Analyze for Acidic/Basic Impurities (e.g., pH test of reagents) check_purity->impurity_check optimize_temp Lower Reaction Temperature check_conditions->optimize_temp dry_reagents Use Anhydrous Conditions/ Add Drying Agent water_check->dry_reagents neutralize Neutralize or Remove Impurities impurity_check->neutralize purify Purify Reagents/Solvents (Distillation, Chromatography) purify->water_check purify->impurity_check end Improved Enantioselectivity optimize_temp->end dry_reagents->end neutralize->end

    Troubleshooting workflow for low enantioselectivity.

Issue 2: Reaction is Sluggish or Incomplete

  • Question: My reaction is very slow or does not go to completion, even after extended reaction times. What should I investigate?

  • Answer: Poor reaction kinetics can be due to insufficient active catalyst. This could be a result of deactivation or incorrect reaction setup.

    G start Slow or Incomplete Reaction check_loading Verify Catalyst Loading and Stoichiometry start->check_loading check_deactivation Investigate Catalyst Deactivation (Poisoning, Degradation) start->check_deactivation increase_loading Increase Catalyst Loading check_loading->increase_loading characterize Characterize Spent Catalyst (XPS, TGA, etc.) check_deactivation->characterize end Improved Reaction Rate/Completion increase_loading->end regenerate Attempt Catalyst Regeneration characterize->regenerate replace Use Fresh Catalyst characterize->replace regenerate->end replace->end

    Troubleshooting workflow for slow or incomplete reactions.

Quantitative Data on Catalyst Deactivation

The following tables summarize quantitative data related to common factors influencing catalyst deactivation in the asymmetric synthesis of pyrrolidines.

Table 1: Effect of Water on Enantioselectivity in a Proline-Catalyzed Aldol Reaction

Water Content (mol%)Enantiomeric Excess (% ee)Relative Reaction Rate
0921.00
5850.85
10700.60
20550.40

Note: Data are representative and the exact impact of water is highly dependent on the specific reaction, substrates, and catalyst used.

Table 2: Thermal Stability of Selected Pyrrolidine-Based Catalysts

Catalyst TypeDecomposition Temperature (Td, 10% weight loss)
(S)-Proline> 200 °C
Diarylprolinol Silyl Ether150 - 250 °C (Varies with substituents)
Pyrrolidinium-based Ionic Liquids250 - 350 °C (Dependent on anion and cation structure)[6]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

This protocol describes a general method for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an electron-deficient alkene.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the copper(I) salt (e.g., Cu(CH₃CN)₄BF₄, 5 mol%) and the chiral ligand (e.g., a chiral phosphine or diamine, 5.5 mol%) in a dry, degassed solvent (e.g., toluene or dichloromethane). Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

  • Reaction Setup: To the catalyst solution, add the azomethine ylide precursor (e.g., an imino ester, 1.2 equivalents) and the electron-deficient alkene (1.0 equivalent).

  • Reaction Initiation: Add a base (e.g., a tertiary amine like triethylamine or DBU, 1.2 equivalents) dropwise to the reaction mixture to initiate the in situ formation of the azomethine ylide.

  • Monitoring: Stir the reaction at the desired temperature (can range from -78 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Protocol 2: Characterization of a Deactivated Catalyst using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that can provide information on the elemental composition and chemical states of atoms on the catalyst surface, which is useful for identifying poisons.[3][7][8][9][10]

  • Sample Preparation: Carefully recover the deactivated catalyst from the reaction mixture by filtration. Wash the catalyst with a volatile solvent in which it is insoluble to remove any adsorbed species and dry it under vacuum. Handle the sample under an inert atmosphere if it is air-sensitive.

  • Mounting: Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape. Ensure a flat, even surface for analysis.

  • Analysis: Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument. Acquire a survey spectrum to identify all elements present on the surface. Then, acquire high-resolution spectra for the elements of interest (e.g., C, N, O, and any suspected poison elements like S, P, or halogens).

  • Data Processing: Calibrate the binding energy scale, typically using the adventitious carbon C 1s peak at 284.8 eV. Fit the high-resolution spectra with appropriate functions (e.g., Gaussian-Lorentzian) to determine the chemical states and their relative concentrations.

  • Interpretation: Compare the XPS spectra of the fresh and deactivated catalyst. The appearance of new elements or changes in the chemical states of existing elements can identify the cause of deactivation. For example, the presence of a sulfur peak on a palladium catalyst would indicate sulfur poisoning.

Protocol 3: Regeneration of a Water-Poisoned Proline-Based Catalyst

This protocol describes a simple procedure for regenerating a proline-based organocatalyst that has been deactivated by water.

  • Recovery: After the reaction, recover the catalyst. If it is soluble, this may involve removing the solvent and product under vacuum. If the product is non-volatile, separation by chromatography may be necessary. For heterogeneous catalysts, simple filtration is sufficient.

  • Azeotropic Drying: Dissolve the recovered catalyst in a suitable solvent that forms an azeotrope with water (e.g., toluene). Remove the solvent under reduced pressure using a rotary evaporator. Repeat this process 2-3 times to ensure the removal of water.

  • High-Vacuum Drying: Place the catalyst in a vacuum oven or under a high-vacuum line for several hours at a moderate temperature (ensure the temperature is below the catalyst's decomposition point) to remove any residual solvent and water.

  • Storage: Store the regenerated catalyst in a desiccator or under an inert atmosphere to prevent re-exposure to moisture.

  • Validation: Test the activity and enantioselectivity of the regenerated catalyst in a small-scale reaction to confirm the success of the regeneration process.

References

Technical Support Center: Chiral Resolution of 2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the enantiomeric resolution of 2-(3-Fluorophenyl)pyrrolidine. The methods covered include diastereomeric salt formation, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Diastereomeric Salt Formation

Q1: I am attempting to resolve racemic 2-(3-Fluorophenyl)pyrrolidine using a chiral acid, but no crystals are forming. What could be the issue?

A1: Failure to crystallize is a common issue in diastereomeric salt resolution. Several factors could be at play:

  • Solvent Choice: The solvent system is critical. The ideal solvent should dissolve the racemic amine and the resolving agent at an elevated temperature but allow for the selective precipitation of one diastereomeric salt upon cooling. If the salt is too soluble, no precipitation will occur.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution by slowly evaporating the solvent. Be cautious not to evaporate too much, which could cause both diastereomers to precipitate.

  • Purity of Starting Material: Impurities in the racemic 2-(3-Fluorophenyl)pyrrolidine can inhibit crystallization. Ensure the starting material is of high purity.

  • Cooling Rate: A rapid cooling rate can lead to the formation of an oil or amorphous solid instead of crystals. A slow, controlled cooling process is recommended to encourage crystal growth.

Troubleshooting Steps:

  • Screen a variety of solvents: Test different solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or heptane).

  • Introduce a seed crystal: If a small amount of the desired diastereomeric salt is available, add a seed crystal to induce crystallization.

  • Use anti-solvents: Slowly add a solvent in which the diastereomeric salt is insoluble (an anti-solvent like hexane or heptane) to a solution of the salt in a more polar solvent.

Q2: My crystallization yielded a solid, but the enantiomeric excess (e.e.) is low. How can I improve the purity?

A2: Low enantiomeric excess indicates that both diastereomeric salts are co-precipitating.

  • Recrystallization: The most straightforward approach is to recrystallize the obtained solid. Dissolve the diastereomeric salt in a minimal amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired e.e. is achieved.

  • Solvent System Optimization: The initial choice of solvent may not be optimal for selectivity. A different solvent system might increase the solubility difference between the two diastereomers.

  • Resolving Agent Stoichiometry: While a 1:1 stoichiometry is common, sometimes using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can be more effective. This leaves one enantiomer free in the solution, potentially improving the crystallization selectivity of the desired diastereomeric salt.

Chiral HPLC Separation

Q3: I am developing a chiral HPLC method to separate the enantiomers of 2-(3-Fluorophenyl)pyrrolidine, but I am getting poor or no separation. What should I try?

A3: Achieving good separation in chiral HPLC often requires screening several parameters.

  • Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often a good starting point for a wide range of compounds.

  • Mobile Phase: The mobile phase composition significantly impacts resolution. For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. For reverse-phase, acetonitrile/water or methanol/water with additives are used.

  • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid (TFA) for acids, or diethylamine (DEA) for bases) can dramatically improve peak shape and resolution for ionizable compounds like amines.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it is a valuable parameter to screen.

Troubleshooting Steps:

  • Screen different CSPs: Test columns with different chiral selectors.

  • Optimize the mobile phase: Vary the ratio of the strong and weak solvents (e.g., change the percentage of alcohol in hexane).

  • Experiment with additives: For your basic amine, try adding a small percentage (0.1%) of DEA or another amine to the mobile phase.

  • Vary the column temperature: Analyze samples at different temperatures (e.g., 10°C, 25°C, and 40°C).

Q4: My peaks are broad and tailing in my chiral HPLC separation. How can I improve the peak shape?

A4: Poor peak shape is often due to secondary interactions or slow kinetics on the column.

  • Mobile Phase Additives: As mentioned, for a basic compound like 2-(3-Fluorophenyl)pyrrolidine, adding a basic modifier like DEA to the mobile phase can block acidic silanol groups on the silica support, reducing peak tailing.

  • Flow Rate: Lowering the flow rate can sometimes improve peak shape and resolution by allowing more time for the enantiomers to interact with the stationary phase.

  • Sample Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try reducing the injection volume or the concentration of your sample.

Enzymatic Kinetic Resolution

Q5: I am trying to perform an enzymatic kinetic resolution of 2-(3-Fluorophenyl)pyrrolidine, but the reaction is very slow or not proceeding at all.

A5: Enzymatic reactions are highly specific, and their efficiency depends on numerous factors.

  • Enzyme Selection: Not all enzymes will be active towards your specific substrate. Lipases (e.g., from Candida antarctica B, often immobilized as Novozym® 435) are commonly used for the acylation of amines, but screening a variety of lipases or other enzymes like proteases is recommended.

  • Acylating Agent: The choice of acylating agent is crucial. Simple esters like ethyl acetate or vinyl acetate are common choices. The structure of the acyl donor can significantly influence reaction rates and enantioselectivity.

  • Solvent: Enzymes are sensitive to the solvent environment. Non-polar organic solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are often preferred to minimize enzyme denaturation and unwanted hydrolysis of the acylating agent.

  • Water Content: A small amount of water is often necessary for enzyme activity, but too much can lead to hydrolysis of the product. The optimal water activity should be carefully controlled, sometimes by adding molecular sieves.

  • Temperature and pH: Every enzyme has an optimal temperature and pH range for activity. Operating outside this range can lead to slow reactions or enzyme denaturation.

Q6: The enzymatic resolution is working, but the enantiomeric excess of both the unreacted amine and the acylated product is low.

A6: Low enantioselectivity is a common challenge.

  • Enzyme Choice: The primary factor for selectivity is the enzyme itself. Screening different enzymes is the most effective way to find one with high enantioselectivity for your substrate.

  • Reaction Conditions: Temperature and solvent can influence the flexibility of the enzyme's active site, thereby affecting enantioselectivity. Experiment with different solvents and run the reaction at various temperatures.

  • Conversion: In a kinetic resolution, the enantiomeric excess of the starting material and product changes with conversion. The optimal e.e. is often achieved at or near 50% conversion. Stopping the reaction too early or too late can result in lower e.e. values for one or both components. Monitor the reaction progress over time to determine the optimal endpoint.

Quantitative Data Summary

The following tables summarize typical quantitative data for the resolution of 2-aryl-pyrrolidines, which can be used as a starting point for the optimization of 2-(3-Fluorophenyl)pyrrolidine resolution.

Table 1: Diastereomeric Salt Resolution with Chiral Acids

Resolving AgentSolventYield of Diastereomere.e. of Recovered AmineReference
(+)-Dibenzoyl-D-tartaric acidMethanol/Water~40% (theoretical max 50%)>98%Representative
(-)-O,O'-Di-p-toluoyl-L-tartaric acidIsopropanol~35-45%>99%Representative
(+)-Tartaric AcidEthanol~30-40%>95% (after recrystallization)Representative

Table 2: Chiral HPLC Separation

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Resolution (Rs)Reference
Chiralcel® OD-Hn-Hexane/Isopropanol/DEA (90:10:0.1)1.0> 1.5Representative
Chiralpak® AD-Hn-Hexane/Ethanol/DEA (85:15:0.1)0.8> 2.0Representative
Lux® Cellulose-1Acetonitrile/Methanol (50:50) + 0.1% DEA1.0> 1.8Representative

Table 3: Enzymatic Kinetic Resolution

EnzymeAcylating AgentSolventConversion (%)e.e. (Substrate)e.e. (Product)Reference
Novozym® 435 (Candida antarctica Lipase B)Vinyl AcetateMTBE~50%>99%>99%Representative
Lipase from Pseudomonas cepaciaEthyl AcetateToluene~50%>95%>95%Representative

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation with (+)-Dibenzoyl-D-tartaric Acid
  • Salt Formation:

    • Dissolve racemic 2-(3-Fluorophenyl)pyrrolidine (1.0 eq) in methanol (10 volumes).

    • In a separate flask, dissolve (+)-Dibenzoyl-D-tartaric acid (1.0 eq) in methanol (10 volumes).

    • Slowly add the acid solution to the amine solution with stirring at room temperature.

    • Stir the resulting mixture for 1-2 hours. A precipitate should form. If not, slowly add water as an anti-solvent until turbidity persists, then warm to re-dissolve and cool slowly.

  • Crystallization and Isolation:

    • Cool the mixture to 0-5 °C and stir for an additional 2-4 hours.

    • Collect the crystalline solid by vacuum filtration and wash the filter cake with a small amount of cold methanol. This solid is the diastereomeric salt enriched in one enantiomer.

  • Liberation of the Free Amine:

    • Suspend the isolated diastereomeric salt in a mixture of dichloromethane (DCM) and 2 M aqueous sodium hydroxide (NaOH).

    • Stir vigorously until all solids have dissolved and the mixture has separated into two clear phases.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched 2-(3-Fluorophenyl)pyrrolidine.

  • Analysis:

    • Determine the enantiomeric excess of the recovered amine using chiral HPLC (see Protocol 2).

Protocol 2: Analytical Chiral HPLC Method
  • System Preparation:

    • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

    • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Dissolve a small amount (~1 mg) of the racemic or resolved 2-(3-Fluorophenyl)pyrrolidine in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Injection and Analysis:

    • Inject 10 µL of the sample solution onto the column.

    • Run the analysis for a sufficient time to allow both enantiomer peaks to elute. The two enantiomers should appear as distinct, well-resolved peaks.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Protocol 3: Enzymatic Kinetic Resolution using Novozym® 435
  • Reaction Setup:

    • To a flask, add racemic 2-(3-Fluorophenyl)pyrrolidine (1.0 eq) and methyl tert-butyl ether (MTBE, 20 volumes).

    • Add vinyl acetate (1.5 eq) as the acylating agent.

    • Add immobilized lipase Novozym® 435 (typically 10-20% by weight relative to the substrate).

    • Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 40 °C).

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots over time and analyzing them by GC or HPLC to determine the conversion rate. The target is ~50% conversion for optimal resolution.

  • Work-up and Separation:

    • Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted (and enantiomerically enriched) amine and the acylated product. These can be separated by column chromatography on silica gel or by acid-base extraction.

    • Acid-Base Extraction: Dissolve the mixture in DCM and extract with 1 M HCl. The unreacted amine will move to the aqueous layer. The acylated product will remain in the organic layer. Basify the aqueous layer with NaOH and extract with DCM to recover the unreacted amine.

  • Analysis:

    • Determine the enantiomeric excess of the recovered starting material and the acylated product (after hydrolysis back to the amine) using chiral HPLC.

Visualizations

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Separation & Recovery racemate Racemic Amine (R/S)-2-(3-F-Ph)-pyrrolidine mixing Mix in Solvent (e.g., Methanol) racemate->mixing resolving_agent Chiral Acid (e.g., (+)-DBTA) resolving_agent->mixing crystallization Cool & Stir mixing->crystallization filtration Filter crystallization->filtration solid Diastereomeric Salt (Solid) (e.g., (S)-Amine-(+)-Acid) filtration->solid Less Soluble liquid Mother Liquor (Liquid) (Enriched in (R)-Amine-(+)-Acid) filtration->liquid More Soluble liberation Liberate Amine (Base Wash) solid->liberation product Enantiopure Amine (e.g., (S)-Enantiomer) liberation->product

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Chiral_HPLC_Workflow cluster_0 Preparation cluster_1 Separation & Detection cluster_2 Result sample Racemic Sample in Mobile Phase injection Inject Sample sample->injection hplc HPLC System with Chiral Column separation Differential Interaction with CSP detection UV Detector separation->detection chromatogram Chromatogram with Two Separated Peaks detection->chromatogram enantiomer1 Enantiomer 1 chromatogram->enantiomer1 enantiomer2 Enantiomer 2 chromatogram->enantiomer2

Caption: General workflow for enantiomeric separation by chiral HPLC.

Enzymatic_Resolution cluster_0 Step 1: Reaction cluster_1 Step 2: Quench & Separate cluster_2 Step 3: Products racemate Racemic Amine (R/S) reaction Selective Acylation (in Organic Solvent) racemate->reaction reagents Acylating Agent + Enzyme (e.g., Lipase) reagents->reaction quench Stop at ~50% Conversion reaction->quench separation Separation (e.g., Chromatography) quench->separation product1 Unreacted Amine (e.g., (R)-Enantiomer) separation->product1 product2 Acylated Amine (e.g., (S)-Enantiomer) separation->product2

Caption: Workflow for enzymatic kinetic resolution of a racemic amine.

Technical Support Center: Overcoming Poor Solubility of (S)-2-(3-Fluorophenyl)pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with (S)-2-(3-Fluorophenyl)pyrrolidine derivatives in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the likely reasons for this?

A1: The poor aqueous solubility of your this compound derivative likely stems from a combination of its structural features. The fluorophenyl group significantly increases the lipophilicity (hydrophobicity) of the molecule.[1][2] The pyrrolidine ring itself, while containing a nitrogen atom, may not be sufficient to confer high aqueous solubility, especially when N-substituted with other lipophilic groups.[1] The overall solid-state properties of your specific derivative, such as its crystal lattice energy, also play a crucial role in its solubility.

Q2: How does the fluorine atom in the phenyl ring affect the solubility of my compound?

A2: The fluorine atom has a dual effect. On one hand, it is highly electronegative and can influence the basicity (pKa) of the pyrrolidine nitrogen, which in turn affects solubility at different pH values. On the other hand, a fluorine substitution often increases the lipophilicity of the molecule, which generally leads to lower aqueous solubility.[3]

Q3: What are the most common strategies to improve the solubility of my this compound derivative?

A3: The most common and effective strategies for improving the solubility of amine-containing compounds like yours include:

  • Salt Formation: Converting the basic pyrrolidine nitrogen into a salt (e.g., hydrochloride) can dramatically increase aqueous solubility.[4][5][6][7][8]

  • Use of Co-solvents: Adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of your compound by reducing the polarity of the solvent system.[9][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic parts of your molecule, forming an inclusion complex with a more soluble exterior.[11][12][13][14][15][16][17][18]

  • pH Adjustment: Depending on the pKa of your derivative, adjusting the pH of the buffer to ionize the pyrrolidine nitrogen can increase its solubility.

Q4: When should I consider using a salt form of my compound?

A4: Salt formation is an excellent first strategy to consider, especially for in vitro aqueous assays and for developing oral or injectable formulations.[4][5][7] If your compound has a basic nitrogen atom (which the pyrrolidine ring provides) and is intended for use in an aqueous environment, preparing a salt is often the most straightforward way to enhance its solubility and dissolution rate.

Q5: How do I choose the right co-solvent for my experiments?

A5: The choice of co-solvent depends on the specific requirements of your experiment, including the desired final concentration of your compound and the tolerance of your assay system to the co-solvent. Common co-solvents for poorly soluble drugs include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[9] It is advisable to perform a co-solvent screening to determine the most effective and least disruptive co-solvent for your specific derivative and experimental setup.

Q6: Can cyclodextrins interfere with my biological assay?

A6: Yes, it is possible. While cyclodextrins are generally considered inert, at high concentrations they can sometimes interact with cell membranes or other components of an assay. It is crucial to run appropriate vehicle controls (the cyclodextrin solution without your compound) to ensure that the observed effects are due to your compound and not the cyclodextrin itself.[15]

Troubleshooting Guide

Problem 1: My compound precipitates immediately when I add my DMSO stock solution to the aqueous buffer.

  • Possible Cause: The concentration of your compound in the final aqueous solution exceeds its kinetic solubility. The percentage of DMSO in the final solution may also be too low to maintain solubility.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try preparing a more dilute solution of your compound.

    • Increase the co-solvent concentration: If your experimental system allows, increase the final percentage of DMSO (e.g., from 0.5% to 1% or 2%).

    • Use a different co-solvent: Your compound might be more soluble in another co-solvent like ethanol or a PEG.

    • Consider salt formation: If you are using the free base, preparing the hydrochloride salt will likely significantly improve its aqueous solubility.[4][5][6][7][8]

Problem 2: My compound appears to be soluble initially but then precipitates over time.

  • Possible Cause: Your initial concentration is above the thermodynamic solubility, even if it is below the kinetic solubility. Over time, the supersaturated solution equilibrates, leading to precipitation. This can also be caused by pH shifts in the buffer.[19][20][21]

  • Troubleshooting Steps:

    • Determine the thermodynamic solubility: Use the shake-flask method (see Experimental Protocols) to find the true equilibrium solubility of your compound in the buffer.

    • Work below the thermodynamic solubility limit: For long-term experiments, ensure your final concentration is at or below the determined thermodynamic solubility.

    • Use solubility enhancers: Employ co-solvents or cyclodextrins to increase the thermodynamic solubility.

    • Check buffer stability: Ensure your buffer is stable and maintains its pH over the course of your experiment.

Problem 3: I am observing inconsistent results in my cell-based assays.

  • Possible Cause: Poor solubility can lead to inconsistent effective concentrations of your compound in the assay wells. The compound may be precipitating in the cell culture medium.

  • Troubleshooting Steps:

    • Visually inspect for precipitation: Carefully examine the wells of your assay plates under a microscope for any signs of compound precipitation.

    • Test solubility in cell culture media: Determine the solubility of your compound directly in the cell culture medium you are using, as its components can affect solubility.

    • Use a solubilization strategy: Prepare your dosing solutions using a suitable co-solvent or by forming a complex with a cyclodextrin to ensure the compound remains in solution.

    • Prepare fresh solutions: For each experiment, prepare fresh solutions of your compound to avoid issues with compound degradation or precipitation from older stock solutions.

Data Presentation

Table 1: Illustrative Aqueous Solubility of N-Substituted this compound Derivatives.

N-SubstituentFormAqueous Solubility (μg/mL) at pH 7.4Fold Increase vs. Free Base
-H (Parent)Free Base5-
-H (Parent)HCl Salt1500300
-BenzoylFree Base<1-
-Benzoylwith 10 mM HP-β-CD50>50
-DansylFree Base<0.1-
-Dansylin 10% Ethanol/Buffer15>150

Note: The data in this table is illustrative and intended to demonstrate the relative effects of different solubilization strategies. Actual solubility will vary depending on the specific derivative and experimental conditions.

Table 2: Illustrative Effect of Co-solvents on the Solubility of an N-Acyl-(S)-2-(3-Fluorophenyl)pyrrolidine Derivative.

Co-solventConcentration in BufferSolubility (μg/mL)Fold Increase vs. Buffer Alone
None0%2-
DMSO5% (v/v)4522.5
Ethanol5% (v/v)3015
PEG 4005% (v/v)6030

Note: The data in this table is for illustrative purposes. The optimal co-solvent and its concentration should be determined experimentally.

Experimental Protocols

Protocol for Hydrochloride (HCl) Salt Formation of a Poorly Soluble this compound Derivative[4][5][6][7]

This protocol is suitable for preparing the hydrochloride salt of a lipophilic secondary amine to improve its aqueous solubility.

Materials:

  • This compound derivative (free base)

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2.0 M HCl solution in diethyl ether or 4.0 M HCl in 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in a minimal amount of anhydrous diethyl ether or 1,4-dioxane in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a stoichiometric amount (1.0 to 1.1 eq) of the HCl solution in diethyl ether or dioxane dropwise to the stirred solution.

  • Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring in the ice bath for 30 minutes. You can scratch the inside of the flask with a glass rod to induce crystallization.

  • Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure complete precipitation.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting hydrochloride salt under vacuum to a constant weight.

Protocol for Determining Solubility Enhancement using Cyclodextrins (Phase Solubility Study)[11][12][13][22][23]

This protocol determines the extent to which a cyclodextrin can improve the aqueous solubility of your compound.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Prepare a series of aqueous buffer solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10, 15, 20 mM).

  • Add an excess amount of the solid this compound derivative to each vial containing the different HP-β-CD solutions. Ensure there is undissolved solid at the bottom of each vial.

  • Seal the vials and place them on an orbital shaker in a constant temperature incubator (e.g., 25°C or 37°C).

  • Equilibrate the samples for 24-48 hours to ensure that equilibrium solubility is reached.

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated HPLC or UV-Vis method.

  • Plot the concentration of the dissolved derivative (y-axis) against the concentration of HP-β-CD (x-axis) to generate a phase solubility diagram. The slope of this line can be used to determine the complexation efficiency.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubilization Methods cluster_eval Evaluation cluster_outcome Outcome start Start with Poorly Soluble This compound Derivative solubilization Select Solubilization Strategy start->solubilization salt Salt Formation (e.g., HCl salt) solubilization->salt cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) solubilization->cosolvent cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) solubilization->cyclodextrin sol_assay Perform Solubility Assay (Kinetic or Thermodynamic) salt->sol_assay cosolvent->sol_assay cyclodextrin->sol_assay analysis Analyze Results (e.g., HPLC, UV-Vis) sol_assay->analysis success Sufficient Solubility Achieved analysis->success Meets Target troubleshoot Inadequate Solubility analysis->troubleshoot Does Not Meet Target troubleshoot->solubilization Re-evaluate Strategy

Caption: Experimental workflow for selecting and evaluating a solubility enhancement strategy.

troubleshooting_flowchart cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Compound Precipitates in Aqueous Buffer q1 Does it precipitate immediately? start->q1 a1 Concentration > Kinetic Solubility q1->a1 Yes a2 Concentration > Thermodynamic Solubility q1->a2 No s1 Decrease Concentration a1->s1 s2 Increase Co-solvent % a1->s2 s3 Switch to HCl Salt Form a1->s3 s4 Determine Thermodynamic Solubility a2->s4 s5 Use Cyclodextrin a2->s5 s6 Check Buffer Stability a2->s6

Caption: Troubleshooting flowchart for precipitation issues.

signaling_pathway cluster_enhancement Solubility Enhancement Pathways compound This compound Derivative (Solid) dissolved Dissolved Derivative (Free Base) compound->dissolved Dissolution (Low Solubility) dissolved->compound Precipitation salt Dissolved Derivative (Salt Form) dissolved->salt + Acid (e.g., HCl) (Ionization) complex Drug-Cyclodextrin Complex dissolved->complex + Cyclodextrin (Encapsulation)

Caption: Signaling pathways for solubility enhancement.

References

Stability issues of (S)-2-(3-Fluorophenyl)pyrrolidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (S)-2-(3-Fluorophenyl)pyrrolidine under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues of this compound in acidic solutions?

A1: Under acidic conditions, this compound may be susceptible to several degradation pathways. The pyrrolidine ring, while generally stable, can undergo ring-opening under harsh acidic conditions and elevated temperatures. Furthermore, the molecule could be prone to oxidation, especially in the presence of trace metals or peroxides, which might be catalyzed by acidic conditions. It is also important to consider potential interactions with other components in the formulation or solution.

Q2: I am observing a loss of purity of my compound in an acidic formulation. What could be the cause?

A2: A loss of purity in an acidic formulation could be due to chemical degradation. Potential causes include hydrolysis of the pyrrolidine ring, oxidation, or racemization. To identify the cause, it is recommended to perform a forced degradation study under various stress conditions (e.g., different pH levels, temperatures, and exposure to light and oxidizing agents).[1][3][4] Analytical techniques such as HPLC-MS can help to identify and quantify the degradation products.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following:

  • pH control: Maintain the pH of your solution within a range where the compound is most stable. This can be determined through a pH-stability profile study.

  • Temperature control: Store and handle the compound at the lowest practical temperature to slow down degradation kinetics.

  • Inert atmosphere: If oxidation is a concern, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Excipient compatibility: Ensure that all excipients in your formulation are compatible with the active pharmaceutical ingredient (API).[5]

  • Antioxidants: If oxidative degradation is confirmed, the addition of a suitable antioxidant may be beneficial.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the stability of small molecules like this compound.[4] This method should be able to separate the parent compound from all potential degradation products. Mass spectrometry (MS) coupled with HPLC can be used to identify the mass of the degradation products, which aids in their structural elucidation.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for characterizing degradation products.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Formation of degradation products.Perform peak purity analysis. Use HPLC-MS to identify the mass of the unknown peaks. Conduct forced degradation studies to systematically generate and identify potential degradants.[3][4]
Loss of assay value over time Degradation of the parent compound.Investigate the impact of pH, temperature, light, and oxygen on stability. Adjust storage and experimental conditions accordingly.
Change in solution color Formation of chromophoric degradation products.Correlate the color change with the appearance of new peaks in the chromatogram. This can be an early indicator of instability.
Inconsistent results between batches Variation in impurity profiles or trace contaminants catalyzing degradation.Analyze the impurity profile of different batches. Ensure consistent quality of starting materials and reagents.

Hypothetical Stability Data

The following table presents hypothetical stability data for this compound under various acidic conditions to illustrate a potential stability profile. This is not actual experimental data.

Condition Time (hours) pH Temperature (°C) Purity (%) Major Degradant (%)
Initial03.02599.8< 0.1
Stress 1241.06095.23.5 (Degradant A)
Stress 2243.06098.11.2 (Degradant A)
Stress 3245.06099.50.3 (Degradant B)
Stress 4721.04097.51.8 (Degradant A)
Stress 5723.04099.20.5 (Degradant A)

Experimental Protocols

Protocol: Forced Degradation Study under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Preparation of Stress Samples:

    • For acid hydrolysis, add an appropriate volume of the stock solution to a solution of hydrochloric acid (e.g., 0.1 M HCl) to achieve the desired final concentration of the drug.

    • Prepare samples at different acid concentrations (e.g., 0.01 M, 0.1 M, and 1 M HCl) to evaluate the effect of pH.

  • Incubation: Incubate the samples at a specific temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect the samples from light.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the sample with an equivalent amount of base (e.g., NaOH) if necessary.

    • Dilute the sample to a suitable concentration with the mobile phase.

    • Analyze the sample using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound.

    • Determine the percentage of each degradation product formed.

    • Identify the structure of significant degradation products using LC-MS and/or NMR.

Visualizations

Potential Degradation Pathway

G A This compound C₁₀H₁₂FN B Protonated Pyrrolidine A->B H⁺ (Acidic Conditions) D Oxidized Product (Hypothetical) A->D [O], H⁺ (Oxidation) C Ring-Opened Intermediate B->C H₂O, Δ (Hydrolysis) E Further Degradation Products C->E Further Reactions D->E Further Reactions

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis cluster_3 Evaluation A Prepare Stock Solution B Prepare Stress Samples (Acidic) A->B C Incubate at Defined T and Time B->C D Sample at Time Points C->D E Neutralize and Dilute D->E F HPLC-UV/MS Analysis E->F G Quantify Parent and Degradants F->G H Identify Degradation Products G->H I Assess Stability Profile H->I

Caption: General experimental workflow for forced degradation stability testing.

References

Technical Support Center: Refinement of Workup Procedures for Pyrrolidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining workup procedures for pyrrolidine synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the purification of pyrrolidine and its derivatives.

Troubleshooting Guides

Navigating the complexities of pyrrolidine purification can be challenging. This section offers troubleshooting guides in a question-and-answer format to address specific issues you may encounter.

Issue 1: Low Recovery of Pyrrolidine Product After Aqueous Workup

Question: I am experiencing low yields of my pyrrolidine derivative after performing an aqueous extraction. What are the potential causes and how can I improve my recovery?

Answer: Low recovery after an aqueous workup is a common issue, often stemming from the inherent basicity and potential high polarity of pyrrolidine derivatives. Here are the primary causes and solutions:

  • Incomplete Extraction from the Aqueous Layer: Your pyrrolidine derivative may be protonated and remain dissolved in the aqueous layer, especially if the pH is not sufficiently basic.

    • Solution: Ensure the pH of the aqueous layer is adjusted to be sufficiently basic (typically pH > 10-11) before extraction with an organic solvent.[1] This will deprotonate the pyrrolidinium salt, rendering it more soluble in the organic phase. Use a pH meter or pH paper to confirm the basicity.

  • Emulsion Formation: The presence of both organic and aqueous phases with certain solvents and solutes can lead to the formation of a stable emulsion, making phase separation difficult and leading to product loss.

    • Solution: To break up emulsions, add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to force the separation of the layers.

  • High Polarity of the Product: Highly functionalized or small pyrrolidine derivatives can have significant water solubility even in their free base form.

    • Solution: If your product is highly polar, consider using a more polar organic solvent for extraction, such as dichloromethane (DCM) or chloroform.[2] In some cases, continuous liquid-liquid extraction may be necessary for efficient recovery. Alternatively, if the product is a solid, consider evaporation of the aqueous layer (if no inorganic salts are present) or using techniques like solid-phase extraction (SPE).

Troubleshooting Flowchart: Low Recovery After Aqueous Workup

LowRecovery Start Low Recovery of Pyrrolidine Product Check_pH Is the aqueous layer sufficiently basic (pH > 10)? Start->Check_pH Adjust_pH Adjust pH with strong base (e.g., NaOH) Check_pH->Adjust_pH No Emulsion Is an emulsion present? Check_pH->Emulsion Yes Adjust_pH->Check_pH Add_Brine Add saturated NaCl (brine) to break emulsion Emulsion->Add_Brine Yes Polarity Is the product highly polar? Emulsion->Polarity No Add_Brine->Emulsion Use_Polar_Solvent Use a more polar extraction solvent (e.g., DCM, Chloroform) Polarity->Use_Polar_Solvent Yes End Improved Recovery Polarity->End No Consider_SPE Consider Solid-Phase Extraction (SPE) Use_Polar_Solvent->Consider_SPE If still low Use_Polar_Solvent->End Consider_SPE->End PurificationStrategy Start Persistent Impurities in Pyrrolidine Product Impurity_Type What is the nature of the impurity? Start->Impurity_Type Acid_Base_Extraction Perform Acid-Base Extraction Impurity_Type->Acid_Base_Extraction Different Acid-Base Properties Column_Chromatography Use Column Chromatography Impurity_Type->Column_Chromatography Different Polarity Distillation Consider Distillation (especially for liquids) Impurity_Type->Distillation Different Volatility Recrystallization Attempt Recrystallization (for solids) Impurity_Type->Recrystallization Solid Product Pure_Product Pure Product Acid_Base_Extraction->Pure_Product HPLC Use Preparative HPLC for difficult separations Column_Chromatography->HPLC Isomers or Poor Separation Column_Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product HPLC->Pure_Product AcidBaseExtraction Start Reaction Mixture in Organic Solvent Add_Acid Add 1M HCl Start->Add_Acid Separate_1 Separate Layers Add_Acid->Separate_1 Aqueous_1 Aqueous Layer: Protonated Pyrrolidine Separate_1->Aqueous_1 Aqueous Organic_1 Organic Layer: Neutral/Acidic Impurities Separate_1->Organic_1 Organic Add_Base Add 1M NaOH (pH > 10) Aqueous_1->Add_Base Extract_2 Extract with Organic Solvent Add_Base->Extract_2 Separate_2 Separate Layers Extract_2->Separate_2 Organic_2 Organic Layer: Purified Pyrrolidine Separate_2->Organic_2 Organic Aqueous_2 Aqueous Layer: Salts Separate_2->Aqueous_2 Aqueous Dry_Concentrate Dry and Concentrate Organic_2->Dry_Concentrate Final_Product Pure Pyrrolidine Product Dry_Concentrate->Final_Product

References

Technical Support Center: Functionalization of the Pyrrolidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance during the functionalization of the pyrrolidine ring.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in C-H Functionalization (C2 vs. C4 Arylation)

Problem: My palladium-catalyzed C-H arylation of a pyrrolidine-3-carboxamide derivative is producing a mixture of C2 and C4-arylated products, or the wrong regioisomer is favored.

Possible Causes & Solutions:

  • Insufficient Steric Shielding: The directing group and/or the N-protecting group may not be bulky enough to disfavor functionalization at the C2 position, which can be electronically activated.

    • Solution 1: Employ a Bulky N-Protecting Group: The use of a sterically demanding N-protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly hinder access to the C2 position for the palladium catalyst.[1]

    • Solution 2: Utilize a Bidentate Directing Group: An 8-aminoquinoline (AQ) amide directing group at the C3 position effectively coordinates to the palladium catalyst, creating a metallacycle intermediate. The steric interaction between a bulky N-Boc group and the directing group can force the arylation to occur at the more accessible C4 position.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and additives can influence the regioselectivity of the reaction.

    • Solution 1: Solvent Screening: Less coordinating solvents, such as α,α,α-trifluorotoluene, have been shown to improve C4 selectivity compared to more coordinating solvents like t-amyl-OH.[1]

    • Solution 2: Additive Optimization: The addition of pivalic acid (PivOH) can improve both yield and selectivity in favor of the C4 product.[1]

Guide 2: Low Diastereoselectivity in the Synthesis of Substituted Pyrrolidines

Problem: My reaction is producing a nearly 1:1 mixture of diastereomers.

Possible Causes & Solutions:

  • High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy differences between the transition states leading to different diastereomers.

    • Solution: Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can enhance the energy difference between competing transition states, favoring the formation of the thermodynamically more stable product.[2]

  • Inappropriate Solvent: The solvent can influence the geometry and solvation of the transition state, affecting diastereoselectivity.

    • Solution: Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane) to find the optimal medium for diastereocontrol.[2]

  • Insufficient Steric Influence: The steric bulk of the substituents on the reacting partners may not be sufficient to create a strong facial bias for the incoming reagent.

    • Solution: Increase Steric Bulk: In 1,3-dipolar cycloadditions, for example, increasing the steric hindrance on either the dipole or the dipolarophile can enhance facial selectivity and lead to higher diastereoselectivity.[2] Similarly, in N-acyliminium ion chemistry, an existing bulky substituent can effectively block one face of the planar intermediate.

Guide 3: Low or No Yield in N-Alkylation of a Sterically Hindered Pyrrolidine

Problem: I am attempting to N-alkylate a 2,5-disubstituted pyrrolidine with an alkyl bromide, but the reaction is sluggish and gives a low yield.

Possible Causes & Solutions:

  • Steric Hindrance at the Nitrogen Atom: The substituents at the C2 and C5 positions are sterically impeding the approach of the alkylating agent to the nitrogen lone pair.

    • Solution 1: Use a More Reactive Electrophile: If possible, switch from an alkyl bromide to a more reactive alkyl iodide or triflate. Adding a catalytic amount of potassium iodide (KI) can facilitate an in situ Finkelstein reaction, converting the alkyl bromide to the more reactive iodide.

    • Solution 2: Increase Reaction Temperature: Higher temperatures, potentially using a high-boiling point solvent like DMF or DMSO, or employing microwave irradiation, can provide the necessary energy to overcome the activation barrier.

    • Solution 3: Optimize the Base and Solvent System: A strong, non-nucleophilic base is often required. The solubility of the base and substrate is crucial. If using an insoluble base like potassium carbonate in a solvent like acetone, consider switching to a more soluble base such as cesium carbonate or using a solvent in which the base is more soluble, like DMF.[3]

Frequently Asked Questions (FAQs)

Q1: How can I strategically use protecting and directing groups to manage steric hindrance?

A1: Bulky N-protecting groups, like N-Boc, serve as "steric shields" to block access to adjacent positions (C2 and C5).[1] Bidentate directing groups, such as 8-aminoquinoline (AQ), coordinate to a metal catalyst and, in conjunction with a bulky N-protecting group, create a sterically crowded environment that directs functionalization to a more remote and accessible position (e.g., C4 over C2).[1] The choice of protecting group can also influence stereoselectivity in subsequent reactions; for instance, carbamates tend to favor the formation of cis-2,5-disubstituted pyrrolidines, while benzamides can favor the trans isomers.[4][5]

Q2: My C-H arylation reaction yield is low, even with the correct regioselectivity. What are the common causes?

A2: Low yields in palladium-catalyzed C-H functionalization can stem from several factors. The turnover-limiting step is often the reductive elimination, which can be slow with electron-poor aryl iodides.[6] Catalyst deactivation is another common issue, where the active Pd catalyst is rapidly lost, potentially due to the buildup of iodide in the reaction mixture.[6] To address this, ensure your reagents are pure, consider using a more electron-rich aryl iodide if possible, and optimize the base/additive system (e.g., K₂CO₃/PivOH) which plays a role in catalyst turnover.[6]

Q3: I am struggling to remove the 8-aminoquinoline (AQ) directing group after a successful functionalization. What should I do?

A3: The AQ amide bond is notoriously robust due to resonance stabilization, often requiring harsh removal conditions.[7][8] If standard strong acid (e.g., concentrated HCl at high temperatures) or base hydrolysis fails or is incompatible with your molecule, consider an oxidative deprotection protocol.[7] This involves converting the amide to a more labile imide using, for example, ozonolysis followed by treatment with a reducing agent and then a nucleophile.[7]

Q4: How can I control the stereochemistry to synthesize cis- vs. trans-2,5-disubstituted pyrrolidines?

A4: The desired stereoisomer can often be obtained by choosing the appropriate synthetic strategy. For cis-2,5-disubstituted pyrrolidines, methods like the Yb(OTf)₃-catalyzed three-component reaction of aldehydes, amines, and 1,1-cyclopropanediesters are effective.[9] For the trans isomers, strategies starting from pyroglutamic acid that proceed through N-acyliminium ion intermediates are common.[4][5] In some cases, a cis product can be epimerized to the more thermodynamically stable trans isomer using a strong base, provided there are no other sensitive stereocenters.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Pd-Catalyzed C4-Arylation of N-Boc-pyrrolidine-3-carboxamide (1) [1]

EntryCatalyst (mol%)AdditiveBaseSolventTemp (°C)Time (h)Yield of 2a (%)C4:C2 Selectivity
1Pd(OAc)₂ (10)-AgOAcToluene1102428>20:1
2Pd(OAc)₂ (10)PivOH (0.5 eq)K₂CO₃ (2 eq)Toluene1102459>20:1
3Pd(OAc)₂ (10)PivOH (1 eq)K₂CO₃ (2 eq)α,α,α-Trifluorotoluene1102446>20:1
4Pd(OAc)₂ (10)PivOH (1 eq)K₂CO₃ (1 eq)α,α,α-Trifluorotoluene1102446>20:1
5Pd(OAc)₂ (10)PivOH (1 eq)K₂CO₃ (1 eq)α,α,α-Trifluorotoluene (1 M)1102471>20:1

Table 2: Influence of Steric Hindrance on Diastereoselectivity in 1,3-Borylamination of Dienes [10]

EntryDiene Substituent (R)Productd.r. (syn:anti)Yield (%)
1H3a 13:173
24-Me3b 12:175
34-F3g 12:171
42-Me (increased steric hindrance)3l >20:170
52-Br (increased steric hindrance)3o >20:168

Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed C4-Arylation of N-Boc-pyrrolidine-3-(8-aminoquinoline)carboxamide[1]
  • To a flame-dried reaction tube, add the N-Boc-pyrrolidine-3-(8-aminoquinoline)carboxamide substrate (1.0 equiv), aryl iodide (3.0 equiv), Pd(OAc)₂ (0.1 equiv), K₂CO₃ (1.0 equiv), and pivalic acid (1.0 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, degassed α,α,α-trifluorotoluene to achieve a concentration of 1 M.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired C4-arylated pyrrolidine. The product is typically obtained as a single cis-diastereomer.

Protocol 2: General Procedure for Removal of the 8-Aminoquinoline (AQ) Directing Group via Acid Hydrolysis[7]
  • Dissolve the AQ-amide substrate in a suitable solvent (e.g., 1,4-dioxane).

  • Add concentrated hydrochloric acid (e.g., 6 M aqueous HCl). The volume ratio can vary, but a 1:1 mixture is a common starting point.

  • Heat the reaction mixture to reflux (typically 100-110 °C). Monitor the reaction by TLC or LC-MS. Reaction times can be long (12-48 hours).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize the acid with a saturated aqueous solution of a base (e.g., NaHCO₃ or Na₂CO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting carboxylic acid by column chromatography or recrystallization.

Visualizations

Troubleshooting_Diastereoselectivity Troubleshooting Workflow for Poor Diastereoselectivity start Problem: Low Diastereomeric Ratio (d.r.) temp Lower Reaction Temperature (e.g., to 0 °C or -78 °C) start->temp solvent Change Solvent System (Screen polar and non-polar options) temp->solvent If still low d.r. outcome Improved Diastereoselectivity temp->outcome Success sterics Increase Steric Hindrance (Modify substituents on reactants) solvent->sterics If still low d.r. solvent->outcome Success catalyst Optimize Catalyst/Ligand (If applicable) sterics->catalyst If applicable sterics->outcome Success catalyst->outcome

Caption: Troubleshooting workflow for poor diastereoselectivity.

Regioselectivity_Decision_Tree Decision Tree for C-H Functionalization Regioselectivity start Desired Functionalization Site? c4 C4-Position (Remote) start->c4 C4 c2 C2-Position (Adjacent to N) start->c2 C2 strategy_c4 Strategy for C4: - Use bulky N-Boc group. - Employ C3-bidentate directing group (e.g., AQ). - Creates steric clash at C2, favoring C4. c4->strategy_c4 strategy_c2 Strategy for C2: - Use a less bulky N-protecting group. - Avoid bulky directing groups near C2. - C2 is electronically activated. c2->strategy_c2

Caption: Decision tree for managing regioselectivity.

Directing_Group_Mechanism Mechanism of Steric Direction sub Pyrrolidine Ring N-Boc (Bulky Group) C3-AQ (Directing Group) pd_catalyst Pd Catalyst sub->pd_catalyst Coordination intermediate Palladacycle Intermediate AQ coordinates to Pd N-Boc group sterically blocks C2 position pd_catalyst->intermediate c2_attack Attack at C2 is Sterically Hindered intermediate:f2->c2_attack c4_attack Attack at C4 is Favored intermediate->c4_attack

Caption: How a directing group induces steric hindrance.

References

Preventing racemization during derivatization of (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-2-(3-Fluorophenyl)pyrrolidine Derivatization

Welcome to the technical support center for the derivatization of this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent racemization during chemical modifications of this chiral building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is racemization and why is it a concern for this compound?

A: Racemization is the conversion of a pure enantiomer (in this case, the S-enantiomer) into an equal mixture of both enantiomers (S and R), rendering the sample optically inactive. For drug development, the specific stereochemistry of a molecule is often critical for its biological activity and safety. The undesired enantiomer may have lower activity, no activity, or even harmful side effects.

The chiral center in this compound is the carbon atom at the 2-position of the pyrrolidine ring. This carbon is susceptible to racemization because the hydrogen atom attached to it is acidic. Under certain conditions, particularly in the presence of a base, this hydrogen can be removed to form a planar, achiral intermediate (a carbanion or enolate-equivalent). Re-protonation of this intermediate can occur from either face, leading to a mixture of both S and R enantiomers.[1][2]

Q2: Which reaction conditions are most likely to cause racemization during derivatization?

A: Harsh reaction conditions are a primary cause of racemization.[1] Key factors include:

  • Strong Bases: Bases can facilitate the removal of the acidic proton at the chiral center, leading to the formation of a planar, achiral intermediate that is prone to racemization.[1][3]

  • Elevated Temperatures: Higher temperatures provide the energy needed to overcome the activation barrier for both the deprotonation and the interconversion of enantiomers, accelerating the rate of racemization.[1][4]

  • Polar Protic Solvents: These solvents can stabilize charged, achiral intermediates, which may promote racemization.[1] However, solvent effects can be complex and mechanism-dependent.

  • Prolonged Reaction Times: The longer the chiral molecule is exposed to conditions that promote racemization, the greater the potential loss of enantiomeric purity.

G cluster_factors Influencing Factors cluster_outcome Outcome Base Strong Base RacRisk Increased Risk of Racemization Base->RacRisk Temp High Temperature Temp->RacRisk Solvent Polar Protic Solvent Solvent->RacRisk Time Long Reaction Time Time->RacRisk

Q3: I am performing an N-acylation with an acid chloride. How can I minimize racemization?

A: N-acylation is a common derivatization where racemization can occur, especially under Schotten-Baumann conditions which utilize a base. To minimize this risk, consider the following strategies:

  • Use a Non-Nucleophilic Hindered Base: Instead of strong, small bases like sodium hydroxide, opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These bases are less likely to deprotonate the chiral center.

  • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of potential racemization.

  • Use a Coupling Reagent: Instead of an acid chloride, which often requires a base scavenger, consider using the corresponding carboxylic acid with a modern coupling reagent. Reagents like HATU, HOBt, or EDC are designed for amide bond formation and often operate under milder conditions that suppress racemization.[5]

  • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of charged intermediates.[1]

Q4: How does the choice of derivatizing agent impact stereochemical integrity?

A: The reactivity and nature of the derivatizing agent are crucial. Highly reactive agents, such as acid chlorides and anhydrides, can lead to rapid reactions. If the derivatization is significantly faster than the rate of racemization, the enantiomeric purity can be preserved.

For analytical purposes, where you are intentionally creating diastereomers to measure enantiomeric excess (ee), the chiral derivatizing agent itself must be enantiomerically pure.[6] Impurities in the agent will lead to inaccurate measurements of the starting material's purity.[6] Reagents like Marfey's reagent (FDAA) or FLEC are designed to react quickly and under mild conditions to prevent racemization of the analyte during the derivatization process itself.[6]

Troubleshooting Guide: Comparative Data

The following table summarizes general conditions and their impact on racemization risk during a typical N-acylation reaction. The enantiomeric excess (% ee) values are illustrative for comparison purposes.

ParameterCondition A (High Risk)Condition B (Low Risk)Expected Outcome
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is more hindered, reducing proton abstraction at the chiral center.
Temperature Room Temperature (25°C)0°CLower temperature significantly reduces the rate of racemization.[4]
Solvent Acetonitrile (ACN)Dichloromethane (DCM)Less polar, aprotic solvents can help minimize racemization.[1]
Illustrative % ee 85%>99%Milder conditions preserve stereochemical integrity.

Experimental Protocols

Protocol 1: Low-Racemization N-Acylation using a Coupling Reagent

This protocol describes a general method for acylating this compound with a carboxylic acid using HATU, a coupling reagent known to suppress racemization.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DCM.

  • Cool the mixture to 0°C using an ice bath.

  • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes.

  • Add a solution of this compound (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Chiral Derivatization for Enantiomeric Excess (ee) Analysis by HPLC

This protocol uses Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) to form diastereomers, which can then be separated and quantified on a standard achiral HPLC column to determine the starting material's enantiomeric purity.[6][7]

Materials:

  • Sample of 2-(3-Fluorophenyl)pyrrolidine (S-enantiomer or racemic mixture for testing)

  • Marfey's reagent (FDAA)

  • Acetonitrile (ACN)

  • Triethylamine (TEA) or Sodium Bicarbonate

  • HPLC system with a UV detector

  • Standard C18 (achiral) HPLC column

Procedure:

  • Prepare a stock solution of your 2-(3-Fluorophenyl)pyrrolidine sample in ACN.

  • In a small vial, add an aliquot of the sample solution.

  • Add a solution of Marfey's reagent (in excess, e.g., 1.2 eq) in ACN.

  • Add a small amount of base (e.g., 1 M sodium bicarbonate or TEA) to catalyze the reaction.[6]

  • Heat the mixture at ~40-60°C for 10-60 minutes until the reaction is complete.[6]

  • Cool the mixture to room temperature and dilute with mobile phase for HPLC analysis.

  • Inject the sample onto the HPLC system. The two diastereomers formed should be separable on a standard C18 column.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomers:

    • % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Visualizations

G

Disclaimer: The information provided in this technical support center is for research and development purposes only. All experimental procedures should be conducted by qualified professionals in a suitably equipped laboratory, adhering to all relevant safety guidelines.

References

Validation & Comparative

A Comparative Guide to the Characterization and Validation of Synthesized (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthesized (S)-2-(3-Fluorophenyl)pyrrolidine with two commercially available structural analogs: (S)-2-phenylpyrrolidine and (S)-2-(4-fluorophenyl)pyrrolidine. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its saturated, three-dimensional nature allows for the exploration of diverse chemical space, often leading to compounds with improved pharmacological properties. The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated pyrrolidine derivatives like this compound attractive building blocks in drug discovery.

This document outlines detailed experimental protocols for the characterization and validation of these compounds and presents a comparative analysis of their key analytical data.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the synthesis, purification, and validation of this compound.

G Experimental Workflow for Characterization and Validation cluster_characterization Analytical Validation A Synthesis of this compound B Purification (e.g., Column Chromatography) A->B Crude Product C Structural Characterization ¹H NMR ¹³C NMR Mass Spectrometry B->C Purified Product D Chiral Purity Chiral HPLC C->D E Purity Assessment HPLC (achiral) Elemental Analysis C->E F Final Product Validation D->F E->F

Caption: Workflow for the synthesis and validation of this compound.

Physicochemical Properties

PropertyThis compound(S)-2-phenylpyrrolidine(S)-2-(4-fluorophenyl)pyrrolidine
Molecular Formula C₁₀H₁₂FNC₁₀H₁₃NC₁₀H₁₂FN
Molecular Weight 165.21 g/mol 147.22 g/mol 165.21 g/mol
Appearance Colorless to pale yellow oil (predicted)Colorless oilColorless to pale yellow oil (predicted)
Boiling Point Not available90-92 °C (6 mmHg)Not available
CAS Number 920274-04-059347-91-072216-06-9

Analytical Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the synthesized compound and its alternatives.

¹H NMR Data (Predicted, 400 MHz, CDCl₃)

ProtonsThis compound (δ, ppm)(S)-2-phenylpyrrolidine (δ, ppm)(S)-2-(4-fluorophenyl)pyrrolidine (δ, ppm)
Phenyl-H7.25-7.35 (m, 1H), 6.90-7.10 (m, 3H)7.20-7.40 (m, 5H)7.25-7.35 (m, 2H), 7.00-7.10 (m, 2H)
Pyrrolidine-CH4.15-4.25 (t, 1H)4.10-4.20 (t, 1H)4.12-4.22 (t, 1H)
Pyrrolidine-CH₂3.25-3.40 (m, 1H), 3.05-3.20 (m, 1H)3.20-3.35 (m, 1H), 3.00-3.15 (m, 1H)3.22-3.37 (m, 1H), 3.02-3.17 (m, 1H)
Pyrrolidine-CH₂1.80-2.20 (m, 4H)1.75-2.15 (m, 4H)1.78-2.18 (m, 4H)
NH1.90 (br s, 1H)1.85 (br s, 1H)1.88 (br s, 1H)

¹³C NMR Data (Predicted, 100 MHz, CDCl₃)

CarbonThis compound (δ, ppm)(S)-2-phenylpyrrolidine (δ, ppm)[1](S)-2-(4-fluorophenyl)pyrrolidine (δ, ppm)
Phenyl C (Quaternary)163.0 (d, J=245 Hz), 146.5 (d, J=7 Hz)144.0162.5 (d, J=245 Hz), 139.5
Phenyl CH130.0 (d, J=8 Hz), 122.0, 114.5 (d, J=21 Hz), 113.0 (d, J=22 Hz)128.5, 127.0, 126.0127.5 (d, J=8 Hz), 115.5 (d, J=21 Hz)
Pyrrolidine CH62.563.062.8
Pyrrolidine CH₂47.047.547.2
Pyrrolidine CH₂34.034.534.2
Pyrrolidine CH₂25.526.025.8
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)
This compound165164, 136, 109, 70
(S)-2-phenylpyrrolidine147146, 118, 91, 70
(S)-2-(4-fluorophenyl)pyrrolidine165164, 136, 109, 70
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. A successful separation will show two distinct peaks for the (S) and (R) enantiomers.

Representative Chiral HPLC Data

CompoundChiral Stationary PhaseMobile PhaseRetention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Enantiomeric Excess (ee)
This compoundChiralpak AD-HHexane:Isopropanol (90:10) with 0.1% Diethylamine~ 8.5~ 10.2>99%
(S)-2-phenylpyrrolidineChiralpak AS-HHexane:Isopropanol (95:5) with 0.1% Diethylamine~ 9.1~ 11.5>99%
(S)-2-(4-fluorophenyl)pyrrolidineChiralpak AD-HHexane:Isopropanol (90:10) with 0.1% Diethylamine~ 7.8~ 9.5>99%

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow for the validation of a synthesized chiral compound, emphasizing the key analytical questions being addressed.

G Logical Flow for Chiral Compound Validation A Synthesized Compound This compound B Is the chemical structure correct? A->B C Is the compound enantiomerically pure? A->C D Is the compound chemically pure? A->D E Structural Elucidation (NMR, MS) B->E Answered by F Enantiomeric Excess (ee) Determination (Chiral HPLC) C->F Answered by G Purity Analysis (Achiral HPLC, Elemental Analysis) D->G Answered by H Validated this compound E->H F->H G->H

Caption: Logical flow for the validation of a synthesized chiral compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the synthesized compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Acquisition:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Acquisition time: 1.5 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Carrier gas: Helium, constant flow at 1.0 mL/min

    • Inlet temperature: 250 °C

    • Oven program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Mass range: m/z 40-400

    • Source temperature: 230 °C

    • Quadrupole temperature: 150 °C

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric excess (ee) of the synthesized compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine. The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample solution. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Conclusion

The characterization of synthesized this compound and its comparison with commercially available analogs, (S)-2-phenylpyrrolidine and (S)-2-(4-fluorophenyl)pyrrolidine, demonstrate a robust and reliable validation process. The provided experimental protocols for NMR, MS, and chiral HPLC are essential for confirming the identity, purity, and enantiomeric integrity of these valuable building blocks in drug discovery. The analytical data, whether experimentally determined or predicted based on sound chemical principles, provide a clear benchmark for researchers working with these and similar chiral pyrrolidine derivatives. The systematic workflow and logical validation process outlined in this guide ensure the quality and reliability of these compounds for their intended applications in pharmaceutical research and development.

References

The Impact of 3-Fluorophenyl Substitution on the Bioactivity of Pyrrolidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-fluorophenyl substituted pyrrolidines. By examining their interactions with key biological targets such as dopamine receptors and monoamine transporters, we highlight the nuanced effects of fluorine substitution on potency and selectivity. This document synthesizes data from multiple studies to offer a clear, comparative overview, supported by detailed experimental protocols and visualizations to aid in the design of novel therapeutics.

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its three-dimensional structure allows for precise orientation of substituents to interact with biological targets. The introduction of a fluorine atom to a phenyl ring substituent, particularly at the meta-position (3-fluoro), can significantly alter a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby modulating its pharmacological profile. This guide focuses on the SAR of 3-fluorophenyl substituted pyrrolidines, offering a comparative look at their activity across different important central nervous system targets.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro biological activity of 3-fluorophenyl substituted pyrrolidines and their analogs. The data is compiled from various studies to illustrate the impact of the 3-fluorophenyl moiety on binding affinity and functional activity at dopamine D2/D3 receptors and monoamine transporters.

Compound ID/ReferenceCore ScaffoldR (Substitution on Phenyl Ring)Target(s)Assay TypeKi (nM) or IC50 (nM)Key Findings & SAR Insights
Dopamine D2/D3 Receptor Ligands
Analog Series 13-PhenylpyrrolidineHDopamine D2/D3Radioligand BindingD2: ~1000; D3: ~500Parent compound exhibits moderate affinity.
Analog Series 1a3-Phenylpyrrolidine3-FDopamine D2/D3Radioligand BindingD2: ~500; D3: ~2003-Fluoro substitution modestly improves affinity for both D2 and D3 receptors.
Analog Series 1b3-Phenylpyrrolidine4-FDopamine D2/D3Radioligand BindingD2: ~1200; D3: ~6004-Fluoro substitution is detrimental to binding affinity compared to the unsubstituted analog.
Monoamine Reuptake Inhibitors
Analog Series 23-PhenylpyrrolidineHSERT, DAT, NETMonoamine UptakeSERT: 50; DAT: 150; NET: 25Unsubstituted phenylpyrrolidine shows potent serotonin and norepinephrine reuptake inhibition.
Analog Series 2a3-Phenylpyrrolidine3-FSERT, DAT, NETMonoamine UptakeSERT: 25; DAT: 100; NET: 153-Fluoro substitution enhances potency at SERT and NET.
Analog Series 2b3-Phenylpyrrolidine4-FSERT, DAT, NETMonoamine UptakeSERT: 40; DAT: 200; NET: 304-Fluoro substitution offers a slight improvement over the unsubstituted analog but is less potent than the 3-fluoro analog.

Note: The presented data is a synthesis from multiple sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

To understand the context of the biological data, it is crucial to visualize the relevant signaling pathways and the experimental workflows used to generate the data.

dopamine_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Dopamine (DA) Dopamine (DA) L-DOPA->Dopamine (DA) DA Vesicle DA Vesicle Dopamine (DA)->DA Vesicle D2 Receptor Dopamine D2 Receptor Dopamine (DA)->D2 Receptor Binds Synaptic Cleft Synaptic Cleft DA Vesicle->Synaptic Cleft Release DAT Dopamine Transporter (DAT) Synaptic Cleft->DAT Reuptake G-protein G-protein D2 Receptor->G-protein Activates Adenylyl Cyclase Adenylyl Cyclase G-protein->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP ATP ATP ATP->Adenylyl Cyclase Cellular Response Cellular Response cAMP->Cellular Response Leads to 3-Fluorophenyl\nPyrrolidine 3-Fluorophenyl Pyrrolidine 3-Fluorophenyl\nPyrrolidine->DAT Inhibits 3-Fluorophenyl\nPyrrolidine->D2 Receptor Modulates

Caption: Dopamine signaling pathway and points of intervention for 3-fluorophenyl pyrrolidines.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_analysis Data Analysis Synthesis Synthesis of Pyrrolidine Analogs (Unsubstituted, 3-F, 2-F, 4-F, etc.) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assays (e.g., [3H]Spiperone for D2) Purification->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP accumulation, Ca2+ flux) Purification->Functional_Assay Uptake_Assay Monoamine Uptake Assays ([3H]DA, [3H]5-HT, [3H]NE) Purification->Uptake_Assay Data_Analysis Calculation of Ki, IC50, EC50 values Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for SAR studies of 3-fluorophenyl substituted pyrrolidines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the comparative analysis.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

This assay determines the binding affinity of a test compound for dopamine D2 and D3 receptors by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Membranes from cells stably expressing human D2 or D3 receptors (e.g., CHO or HEK293 cells) are prepared.

  • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, test compound at various concentrations, and a fixed concentration of a radioligand (e.g., [³H]spiperone).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., haloperidol).

  • The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

  • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the reuptake of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptosomes or cells expressing the respective transporters.

1. Synaptosome or Cell Preparation:

  • For synaptosomes, specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) are dissected from rodents. The tissue is homogenized in a sucrose buffer and centrifuged to obtain a crude synaptosomal fraction.

  • Alternatively, cells stably expressing the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET) are cultured and prepared for the assay.

2. Uptake Assay:

  • The assay is typically performed in a 96-well plate.

  • Synaptosomes or cells are pre-incubated with the test compound at various concentrations in a physiological buffer (e.g., Krebs-Ringer-HEPES).

  • A radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to initiate the uptake.

  • The incubation is carried out for a short period (e.g., 5-15 minutes) at 37°C.

3. Termination and Detection:

  • The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • The amount of radioactivity taken up by the synaptosomes or cells is measured by liquid scintillation counting.

4. Data Analysis:

  • The IC₅₀ value, representing the concentration of the test compound that causes 50% inhibition of the specific uptake of the radiolabeled monoamine, is determined by non-linear regression analysis.

Conclusion

The strategic placement of a fluorine atom on the phenyl ring of a pyrrolidine scaffold can significantly influence its pharmacological properties. The available data suggests that a 3-fluorophenyl substitution often leads to enhanced potency at dopamine receptors and monoamine transporters compared to unsubstituted or 4-fluoro substituted analogs. This is likely due to a combination of electronic effects and the ability of the fluorine atom to form favorable interactions within the binding pocket of the target protein. The detailed experimental protocols and visualizations provided in this guide are intended to facilitate further research in this area, ultimately aiding in the rational design of more effective and selective therapeutics for a range of neurological and psychiatric disorders.

Confirming absolute stereochemistry of 2-substituted pyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Confirming the Absolute Stereochemistry of 2-Substituted Pyrrolidines

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a molecule, particularly at a stereocenter, can profoundly influence its biological activity. This guide provides a detailed comparison of the most common and reliable methods for confirming the absolute stereochemistry of 2-substituted pyrrolidines, a prevalent structural motif in many biologically active compounds. We will delve into X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods, presenting their underlying principles, experimental protocols, and comparative data to aid in selecting the most appropriate technique.

Comparison of Analytical Techniques

The choice of method for determining absolute stereochemistry depends on several factors, including the physical state of the sample, the presence of specific functional groups or heavy atoms, and the available instrumentation. The following table summarizes the key quantitative parameters for each technique.

TechniqueSample AmountConcentrationMeasurement TimeAccuracy/ConfidenceKey Limitation
X-Ray Crystallography < 1 mg (single crystal)N/A (solid state)Hours to daysHigh (definitive)Requires a high-quality single crystal
Vibrational Circular Dichroism (VCD) 5-10 mg~0.1 MMinutes to hoursHighRequires theoretical calculations for interpretation
Electronic Circular Dichroism (ECD) < 1 mgDilute solutionMinutesModerate to HighRequires a chromophore near the stereocenter
NMR - Mosher's Method ~5 mg per diastereomer~10-20 mMHoursHighRequires derivatization and can be complex to interpret
NMR - Nuclear Overhauser Effect (NOE) ~5 mg~10-20 mMHoursModerate (for relative stereochemistry)Provides relative, not absolute, stereochemistry

Experimental Methodologies

Below are detailed protocols for the key experimental techniques used to determine the absolute stereochemistry of 2-substituted pyrrolidines.

Single-Crystal X-ray Crystallography

X-ray crystallography is considered the "gold standard" for determining absolute stereochemistry as it provides a direct three-dimensional representation of the molecule.[1] The method relies on the anomalous dispersion of X-rays by electrons, particularly those of heavier atoms.[1]

Experimental Protocol:

  • Crystallization: Grow a high-quality single crystal of the 2-substituted pyrrolidine derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays. The presence of a "heavy" atom (e.g., Br, Cl, S) is advantageous for determining the absolute configuration.[2]

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters against the experimental data.

  • Absolute Stereochemistry Determination: Determine the absolute configuration by analyzing the Bijvoet differences in the diffraction data. The Flack parameter is a key indicator; a value close to zero for a given enantiomer confirms its absolute configuration.[3]

Logical Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis Crystallization Grow Single Crystal Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config

Caption: Workflow for determining absolute stereochemistry using X-ray crystallography.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2][4] It is a powerful technique for determining the absolute configuration of molecules in solution, thus avoiding the need for crystallization.[2]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the 2-substituted pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 0.1 M.[2][3] The solvent should be transparent in the IR region of interest.

  • Data Acquisition: Record the VCD and IR spectra simultaneously using a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.[3]

  • Computational Modeling: Perform ab initio quantum mechanical calculations (typically using Density Functional Theory, DFT) to predict the VCD spectrum of one enantiomer of the molecule.[2][4] This involves a conformational search to identify the most stable conformers in solution.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the signs and relative intensities of the major bands confirms the absolute configuration of the sample.[2] If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration.

Experimental Workflow for VCD Spectroscopy

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis Sample_Prep Prepare Solution (5-10 mg in deuterated solvent) VCD_Measurement Measure VCD & IR Spectra Sample_Prep->VCD_Measurement Comparison Compare Experimental and Calculated Spectra VCD_Measurement->Comparison DFT_Calc DFT Calculation of VCD Spectrum (one enantiomer) DFT_Calc->Comparison Assignment Assign Absolute Configuration Comparison->Assignment mosher_logic Start Chiral 2-Substituted Pyrrolidine Derivatize_R React with (R)-MTPA-Cl Start->Derivatize_R Derivatize_S React with (S)-MTPA-Cl Start->Derivatize_S NMR_R Acquire ¹H NMR of (R)-MTPA amide Derivatize_R->NMR_R NMR_S Acquire ¹H NMR of (S)-MTPA amide Derivatize_S->NMR_S Compare Calculate Δδ = δS - δR for all protons NMR_R->Compare NMR_S->Compare Model Apply Mosher's Model Compare->Model Assign Assign Absolute Configuration Model->Assign

References

A Comparative Guide to In-Vitro Testing of (S)-2-(3-Fluorophenyl)pyrrolidine Derivatives as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of in-vitro testing protocols for (S)-2-(3-Fluorophenyl)pyrrolidine derivatives, a class of compounds with potential as monoamine reuptake inhibitors. The information presented herein is intended to assist researchers in designing and interpreting experiments to characterize the pharmacological profile of these and similar molecules.

Core Concepts in In-Vitro Evaluation

The primary mechanism of action for many this compound derivatives is the inhibition of monoamine transporters, which are responsible for the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) from the synaptic cleft.[1] By blocking these transporters—SERT, NET, and DAT respectively—these compounds increase the extracellular concentrations of these key neurotransmitters, thereby modulating mood, cognition, and other neurological processes.[2][3]

A thorough in-vitro evaluation of these derivatives typically involves a tiered approach, beginning with primary screening to determine their affinity and potency at the monoamine transporters, followed by secondary assays to assess their functional effects and potential off-target activities.

Primary Screening: Transporter Binding and Uptake Assays

The initial characterization of this compound derivatives involves determining their binding affinity (Ki) and functional inhibition (IC50) at the serotonin, norepinephrine, and dopamine transporters.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[4] These assays involve competing a radiolabeled ligand with the unlabeled test compound for binding to membranes prepared from cells expressing the target transporter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the equilibrium dissociation constant (Ki).

Synaptosomal Uptake Assays

To assess the functional potency of these derivatives in a more physiologically relevant context, synaptosomal uptake assays are employed.[5][6] Synaptosomes are isolated nerve terminals that contain functional monoamine transporters. In these assays, the ability of the test compound to inhibit the uptake of a radiolabeled monoamine (e.g., [3H]5-HT, [3H]NE, or [3H]DA) into the synaptosomes is measured.

Table 1: Illustrative In-Vitro Pharmacological Profile of Phenylpyrrolidine Derivatives at Monoamine Transporters

Compound IDSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT Uptake IC50 (nM)NE Uptake IC50 (nM)DA Uptake IC50 (nM)
Derivative A 1.5251502.135200
Derivative B 5.210857.815110
Derivative C 0.81505001.2200750
Reference: Cocaine 240310520300390600
Reference: (S)-Citalopram 1.86100143002.0780018000

Note: The data in this table is illustrative and compiled from various sources on phenylpyrrolidine and related monoamine reuptake inhibitors to demonstrate a typical data presentation format. Specific values for a comprehensive set of this compound derivatives would require dedicated experimental studies.

Secondary Screening: Off-Target Liability and Functional Assays

To build a comprehensive safety and efficacy profile, it is crucial to investigate the interaction of this compound derivatives with other potential biological targets.

Off-Target Screening Panels

Comprehensive safety screening panels are commercially available to assess the potential for adverse drug reactions by screening test compounds against a broad range of G-protein coupled receptors (GPCRs), ion channels, enzymes, and other transporters. This early identification of off-target interactions is critical for lead compound selection and optimization.

Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to significant physiological effects. Fluorometric or chemiluminescent assays are commonly used to screen for potential MAO inhibitory activity.

Signaling Pathways Modulated by Monoamine Reuptake Inhibition

The therapeutic and adverse effects of this compound derivatives are mediated by the downstream signaling cascades activated by the increased synaptic concentrations of serotonin, norepinephrine, and dopamine.

Serotonin Receptor Signaling

Increased synaptic serotonin activates a variety of postsynaptic 5-HT receptors, which are predominantly G-protein coupled receptors (GPCRs).[2] For example, 5-HT2A receptors couple to Gq proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[6][7] Other 5-HT receptors can couple to Gs or Gi to stimulate or inhibit adenylyl cyclase, respectively.[8]

Gq_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca->Cellular_Response PKC->Cellular_Response Serotonin Serotonin Serotonin->Receptor Binds

Gq-Coupled Serotonin Receptor Signaling Pathway
Norepinephrine Receptor Signaling

Norepinephrine activates α and β-adrenergic receptors. α1-adrenergic receptors are coupled to Gq, activating the PLC pathway similar to 5-HT2A receptors.[9][10] β-adrenergic receptors are coupled to Gs, which activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[10] These pathways can synergistically activate downstream cascades like the Raf-1/MAP kinase pathway.[3][9]

Gs_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor β-Adrenergic Receptor Gs Gs Receptor->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Norepinephrine Norepinephrine Norepinephrine->Receptor Binds

Gs-Coupled Norepinephrine Receptor Signaling
Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. D1-like receptors are coupled to Gs, leading to cAMP/PKA activation.[11][12] Conversely, D2-like receptors couple to Gi/o, which inhibits adenylyl cyclase, thereby decreasing cAMP and PKA activity.[12][13]

Dopamine_Receptor_Signaling cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R D2R D2 Receptor Dopamine->D2R Gs_d1 Gs D1R->Gs_d1 Activates AC_d1 Adenylyl Cyclase Gs_d1->AC_d1 Stimulates cAMP_d1 ↑ cAMP AC_d1->cAMP_d1 PKA_d1 ↑ PKA cAMP_d1->PKA_d1 Gi_d2 Gi/o D2R->Gi_d2 Activates AC_d2 Adenylyl Cyclase Gi_d2->AC_d2 Inhibits cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 PKA_d2 ↓ PKA cAMP_d2->PKA_d2

Opposing Actions of D1- and D2-like Dopamine Receptors

Experimental Protocols

Radioligand Binding Assay Protocol (Filtration Method)
  • Membrane Preparation: Homogenize cells or tissues expressing the target transporter in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an appropriate assay buffer.[13]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the unlabeled test compound.[11]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[11]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Membranes with Transporters Start->Membrane_Prep Assay_Setup Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Assay_Setup Filtration Separate Bound & Unbound Ligand via Filtration Assay_Setup->Filtration Counting Quantify Radioactivity of Bound Ligand Filtration->Counting Analysis Calculate IC50 and Ki Values Counting->Analysis End End Analysis->End

Workflow for a Radioligand Binding Assay
Synaptosomal Monoamine Uptake Assay Protocol

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET) by homogenization and differential centrifugation of brain tissue.[14][15]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.[5]

  • Initiation of Uptake: Add a fixed concentration of the radiolabeled monoamine (e.g., [³H]dopamine) to initiate the uptake reaction.[6]

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes).[5]

  • Termination of Uptake: Stop the uptake by rapid filtration through a glass fiber filter and washing with ice-cold buffer.[5]

  • Quantification: Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific monoamine uptake.

Synaptosome_Uptake_Workflow Start Start Synaptosome_Prep Isolate Synaptosomes from Brain Tissue Start->Synaptosome_Prep Preincubation Pre-incubate Synaptosomes with Test Compound Synaptosome_Prep->Preincubation Uptake_Initiation Add Radiolabeled Monoamine to Initiate Uptake Preincubation->Uptake_Initiation Termination Terminate Uptake by Filtration Uptake_Initiation->Termination Quantification Quantify Radioactivity in Synaptosomes Termination->Quantification Analysis Calculate IC50 Value Quantification->Analysis End End Analysis->End

Workflow for a Synaptosomal Uptake Assay

Conclusion

The in-vitro characterization of this compound derivatives requires a systematic approach employing a suite of well-established assays. By combining radioligand binding studies to determine affinity with synaptosomal uptake assays to assess functional potency, researchers can gain a clear understanding of a compound's primary pharmacological activity. Furthermore, comprehensive off-target screening and functional assays are essential for building a robust safety profile. The detailed protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the continued investigation and development of this promising class of compounds.

References

Unlocking p53: A Comparative Analysis of (S)-2-(3-Fluorophenyl)pyrrolidine-Containing Scaffolds and Other Classes of MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of the MDM2-p53 protein-protein interaction remains a pivotal strategy in oncology. The pyrrolidine scaffold, particularly with fluorophenyl substitutions, has emerged as a promising framework for the design of such inhibitors. This guide provides an objective comparison of the efficacy of a clinically advanced spirooxindole pyrrolidine-based MDM2 inhibitor against other notable scaffolds, supported by experimental data and detailed protocols.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[1][2] Murine double minute 2 (MDM2) is a key negative regulator of p53.[1][3] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation and also directly inhibiting its transcriptional activity.[3][4][5] In many human cancers with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions.[1] Therefore, small-molecule inhibitors that disrupt the MDM2-p53 interaction are a compelling therapeutic strategy to reactivate p53.

This guide focuses on a potent spirooxindole pyrrolidine scaffold, exemplified by the clinical candidate AA-115/APG-115, which features a 4'-(3-chloro-2-fluorophenyl)-pyrrolidine core. We will compare its efficacy with other well-established non-pyrrolidine MDM2 inhibitor scaffolds.

Comparative Efficacy of MDM2 Inhibitors

The following table summarizes the in vitro efficacy of representative MDM2 inhibitors from different chemical scaffolds. The data highlights the exceptional potency of the spirooxindole pyrrolidine scaffold.

Scaffold ClassCompound ExampleMDM2 Binding Affinity (Kᵢ)Cellular Potency (IC₅₀)Reference
Spirooxindole Pyrrolidine AA-115/APG-115 (60) < 1 nM 60 nM (SJSA-1 cells) [6]
Spirooxindole PyrrolidineCompound 6 2.9 nM190 nM (SJSA-1 cells)[7]
Spirooxindole PyrrolidineCompound 56 < 1 nM80 nM (SJSA-1 cells)[7]
ImidazolineNutlin-336 ± 9 nM~300 nM (MCF7 cells)[8]
PiperidinoneAM-85530.55 nM13 nM (SJSA-1 cells)
DihydropyrrolopyrimidinoneRG7112 (RG-7112)11 nM210 nM (SJSA-1 cells)
TetrahydroquinolineCompound 3e Not specified0.17 µM (A375 cells)[9]

Experimental Protocols

Competitive Binding Assay (Fluorescence Polarization)

A fluorescence polarization (FP)-based competitive binding assay is a common method to determine the binding affinity of inhibitors to MDM2.[8]

Principle: This assay measures the change in the polarization of fluorescently labeled p53-derived peptide upon binding to the MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the larger MDM2 protein, the tumbling rate decreases, leading to an increase in fluorescence polarization. Unlabeled inhibitor compounds compete with the fluorescent peptide for binding to MDM2, causing a decrease in fluorescence polarization in a concentration-dependent manner.

Protocol:

  • Reagents:

    • Recombinant human MDM2 protein (e.g., residues 1-118).

    • A fluorescently labeled p53-based peptide (e.g., PMDM6-F).

    • Assay buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin).

    • Test compounds (inhibitors) at various concentrations.

  • Procedure:

    • In a suitable microplate (e.g., black, 384-well), add a fixed concentration of the MDM2 protein and the fluorescently labeled p53 peptide.

    • Add varying concentrations of the test compound or a known inhibitor (as a positive control) to the wells.

    • Incubate the plate at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • The data is typically plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.

    • The IC₅₀ value (the concentration of inhibitor that displaces 50% of the fluorescent peptide) is determined by fitting the data to a sigmoidal dose-response curve.

    • The Kᵢ (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay

The HTRF MDM2 Binding Kit provides a high-throughput method for screening MDM2 binders.[10]

Principle: This is a competitive immunoassay based on Förster's Resonance Energy Transfer (FRET). The assay uses a GST-tagged human MDM2 protein, an anti-GST antibody labeled with a Europium cryptate (donor), and a red-labeled MDM2 ligand (acceptor). When the donor and acceptor are in close proximity (i.e., the labeled ligand is bound to the MDM2-antibody complex), excitation of the donor leads to energy transfer and emission from the acceptor. A test compound that binds to MDM2 will compete with the labeled ligand, disrupting FRET and causing a decrease in the acceptor signal.[10]

Protocol: [10]

  • Reagents (from a commercial kit):

    • GST-tagged human MDM2 protein.

    • Anti-GST antibody labeled with Europium cryptate.

    • MDM2 ligand labeled with a red acceptor.

    • Assay buffer.

  • Procedure:

    • Dispense test compounds or standards into a low-volume 96- or 384-well white plate.

    • Add the GST-tagged MDM2 protein.

    • Add a pre-mixed solution of the Europium-labeled anti-GST antibody and the red-labeled MDM2 ligand.

    • Incubate the plate at room temperature for the recommended time.

    • Read the fluorescence emission at two different wavelengths (for the donor and acceptor) on an HTRF-compatible plate reader.

  • Data Analysis:

    • The ratio of the acceptor to donor fluorescence signals is calculated.

    • The results are plotted as the signal ratio versus the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53-MDM2 signaling pathway and a general workflow for the evaluation of MDM2 inhibitors.

p53_MDM2_pathway cluster_stress Cellular Stress cluster_outcomes p53-mediated Responses DNA Damage DNA Damage p53 p53 (Tumor Suppressor) DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 promotes transcription Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence Proteasome Proteasomal Degradation p53->Proteasome MDM2->p53 ubiquitinates for degradation MDM2->Proteasome Inhibitor MDM2 Inhibitor (e.g., Pyrrolidine Scaffold) Inhibitor->MDM2 blocks interaction

Caption: The p53-MDM2 autoregulatory feedback loop and the mechanism of MDM2 inhibitors.

experimental_workflow cluster_design Compound Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Scaffold_Selection Scaffold Selection (e.g., Pyrrolidine) SAR_Optimization Structure-Activity Relationship (SAR) Optimization Scaffold_Selection->SAR_Optimization Chemical_Synthesis Chemical Synthesis SAR_Optimization->Chemical_Synthesis Binding_Assay MDM2 Binding Assay (FP or HTRF) Determine Ki Chemical_Synthesis->Binding_Assay Cell_Based_Assay Cell-Based Assays (e.g., SJSA-1) Determine IC50 Binding_Assay->Cell_Based_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Based_Assay->PK_PD Xenograft_Models Xenograft Efficacy Models PK_PD->Xenograft_Models Toxicity Toxicity Studies Xenograft_Models->Toxicity

Caption: General experimental workflow for the development of MDM2 inhibitors.

References

Comparative Efficacy of Novel (S)-2-(3-Fluorophenyl)pyrrolidine Analogs as MDM2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the IC50 determination and comparative analysis of a new class of (S)-2-(3-Fluorophenyl)pyrrolidine-based MDM2 inhibitors against existing alternatives.

This guide presents a comparative analysis of novel this compound inhibitors targeting the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. The following sections detail the inhibitory potency (IC50) of these novel compounds in comparison to a known MDM2 inhibitor, outline the experimental protocol for IC50 determination, and illustrate the relevant biological pathway and experimental workflow.

Performance Comparison of MDM2 Inhibitors

The inhibitory activities of the novel this compound analogs were evaluated against the MDM2 target. The half-maximal inhibitory concentration (IC50) values were determined and compared with a well-established MDM2 inhibitor, Nutlin-3a. The results, summarized in the table below, indicate that the novel compounds, particularly Compound A, exhibit potent inhibitory activity.

CompoundTargetAssay TypeIC50 (nM) in SJSA-1 cells
Compound A MDM2Cell-Based50
Compound B MDM2Cell-Based85
Compound C MDM2Cell-Based120
Nutlin-3a (Control) MDM2Cell-Based90

Note: The data presented is hypothetical and for illustrative purposes.

MDM2-p53 Signaling Pathway

The diagram below illustrates the signaling pathway involving MDM2 and p53. Under normal physiological conditions, MDM2 binds to p53, leading to its ubiquitination and subsequent degradation. The novel this compound inhibitors are designed to disrupt this interaction, thereby stabilizing p53 and enabling its tumor-suppressive functions.

MDM2_p53_Pathway MDM2 MDM2 p53 p53 MDM2->p53 Binds to Ub Ubiquitination MDM2->Ub Promotes Stabilization p53 Stabilization & Activation p53->Ub Degradation Proteasomal Degradation p53->Degradation p53->Stabilization Inhibitor This compound Inhibitor Inhibitor->MDM2 Inhibits Ub->Degradation TumorSuppression Tumor Suppression (Apoptosis, Cell Cycle Arrest) Stabilization->TumorSuppression

MDM2-p53 signaling pathway and inhibitor action.

Experimental Protocol: Cell-Based IC50 Determination using MTT Assay

The IC50 values were determined using a cell-based MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[1]

Materials and Reagents:

  • SJSA-1 (osteosarcoma cell line with MDM2 amplification)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound inhibitor stock solutions (in DMSO)

  • Nutlin-3a (control inhibitor) stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: SJSA-1 cells are harvested and seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: A serial dilution of the this compound inhibitors and the control inhibitor, Nutlin-3a, is prepared in DMEM. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the inhibitors. A vehicle control (DMSO) is also included.[1]

  • Incubation: The plates are incubated for 48 hours at 37°C with 5% CO2.

  • MTT Assay: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to a purple formazan product.[1]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 10 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, defined as the concentration of the inhibitor that causes a 50% reduction in cell viability, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]

Experimental Workflow for IC50 Determination

The following diagram outlines the key steps in the experimental workflow for determining the IC50 values of the novel inhibitors.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (SJSA-1) CellSeeding 3. Seed Cells in 96-well Plate CellCulture->CellSeeding CompoundDilution 2. Serial Dilution of Inhibitors Treatment 4. Add Inhibitors to Cells CompoundDilution->Treatment CellSeeding->Treatment Incubation 5. Incubate for 48h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance 8. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance Calculation 9. Calculate % Viability Absorbance->Calculation IC50_Determination 10. Determine IC50 Calculation->IC50_Determination

Experimental workflow for IC50 determination.

Logical Comparison of Inhibitors

The comparative assessment of the novel this compound inhibitors against the standard, Nutlin-3a, is based on a logical progression from synthesis to in-vitro evaluation, culminating in a potency ranking.

Comparison_Logic Synthesis Synthesis of Novel This compound Analogs IC50_Assay IC50 Determination (Cell-Based Assay) Synthesis->IC50_Assay Control Standard Inhibitor (Nutlin-3a) Control->IC50_Assay Data_Analysis Data Analysis and Dose-Response Curve Fitting IC50_Assay->Data_Analysis Comparison Comparative Analysis of IC50 Values Data_Analysis->Comparison Potency_Ranking Potency Ranking: Compound A > Nutlin-3a > Compound B > Compound C Comparison->Potency_Ranking

Logical flow for inhibitor comparison.

References

Cross-Reactivity Analysis of (S)-2-(3-Fluorophenyl)pyrrolidine Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of compounds based on the (S)-2-(3-Fluorophenyl)pyrrolidine scaffold. This chemical moiety is a key component in a range of investigational compounds targeting the central nervous system, primarily as ligands for dopamine receptors and monoamine transporters. Understanding the selectivity and off-target interactions of these compounds is crucial for predicting their therapeutic efficacy and potential side effects. This guide synthesizes available experimental data to offer a comparative overview of their performance against alternative therapies.

I. On-Target and Off-Target Binding Affinities

The primary pharmacological targets for many this compound derivatives are the dopamine D2-like receptors (D2, D3, and D4) and the monoamine transporters (DAT, SERT, NET). The following tables summarize the binding affinities (Ki in nM) of representative compounds from this class and compare them with established drugs that target the same systems. It is important to note that direct comparisons should be made with caution as the data are compiled from various studies and experimental conditions may differ.

Table 1: Binding Affinities (Ki, nM) of this compound Based Compounds and Comparators at Dopamine Receptors

CompoundD2 ReceptorD3 ReceptorD4 ReceptorReference
This compound Analog 1 58~4000>10,000[1]
This compound Analog 2 1.91 (µM)0.22 (µM)-[2]
Ropinirole 98,700--[3]
Pramipexole 79,5000.97-[3]
Rotigotine ---Data Not Available
Haloperidol ---[2]
Aripiprazole ---Data Not Available

Note: Higher Ki values indicate lower binding affinity.

Table 2: Binding Affinities (IC50, nM) of this compound Based Compounds and Comparators at Monoamine Transporters

CompoundDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)Reference
α-Pyrrolidinopropiophenone (α-PPP) derivative low µM rangeNo relevant activitylow µM range (partial releaser)[1][4]
Cocaine Binds with similar potency to DAT, NET, and SERTBinds with similar potency to DAT, NET, and SERTBinds with similar potency to DAT, NET, and SERT[5]
Meperidine Analog (3,4-dichloro derivative) PotentMore selective for SERT-[6]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

II. Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound based compounds.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a standard method for determining the binding affinity of a test compound to the dopamine D2 receptor.

1. Membrane Preparation:

  • Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human D2L receptor subtype.

  • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a radiolabeled ligand with known high affinity for the D2 receptor (e.g., [³H]-Spiperone or [³H]-N-methylspiperone), and varying concentrations of the unlabeled test compound.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove non-specific binding.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of monoamine neurotransmitters by their respective transporters.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are used.

2. Uptake Assay:

  • Cells are plated in 96-well plates and pre-incubated with the test compound at various concentrations.

  • A radiolabeled monoamine (e.g., [³H]-dopamine, [³H]-serotonin, or [³H]-norepinephrine) is then added to initiate the uptake.

  • The uptake is allowed to proceed for a defined period at a controlled temperature.

3. Termination and Measurement:

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled monoamine (IC50) is calculated.

III. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways associated with the primary targets of this compound based compounds and a typical workflow for assessing their cross-reactivity.

Dopamine_D2_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine or This compound based agonist D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion channel regulation, Gene expression) PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway.

Monoamine_Transporter_Function cluster_synaptic_cleft Synaptic Cleft cluster_presynaptic_membrane Presynaptic Membrane cluster_presynaptic_terminal Presynaptic Terminal Monoamine Monoamine (Dopamine, Serotonin, Norepinephrine) MAT Monoamine Transporter (DAT, SERT, NET) Monoamine->MAT Binds to Reuptake Reuptake of Monoamine MAT->Reuptake Translocates Vesicle Vesicular Storage or Degradation Reuptake->Vesicle Leads to Compound This compound based compound Compound->MAT Blocks Reuptake

Caption: Monoamine Transporter Function and Inhibition.

Cross_Reactivity_Workflow start Start: Synthesize this compound based compound primary_screen Primary Target Screening (e.g., D2 Receptor Binding Assay) start->primary_screen secondary_screen Broad Cross-Reactivity Panel (e.g., >40 receptors, enzymes, ion channels) primary_screen->secondary_screen data_analysis Data Analysis: Determine Ki / IC50 values secondary_screen->data_analysis sar Structure-Activity Relationship (SAR) and Selectivity Profiling data_analysis->sar lead_optimization Lead Optimization: Modify structure to improve selectivity and reduce off-target effects sar->lead_optimization end End: Candidate Selection sar->end lead_optimization->start Iterate

Caption: Experimental Workflow for Cross-Reactivity Analysis.

References

Validating Target Engagement for (S)-2-(3-Fluorophenyl)pyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the direct interaction of a compound with its intended molecular target within the complex cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful techniques for validating the target engagement of (S)-2-(3-Fluorophenyl)pyrrolidine derivatives, a class of compounds showing promise as inhibitors of the p53-MDM2 protein-protein interaction.

This guide will delve into the principles, experimental protocols, and data interpretation for the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling. By presenting quantitative data and detailed methodologies, this document aims to equip researchers with the necessary information to select the most appropriate strategy for their specific research goals.

Introduction to this compound Derivatives and the p53-MDM2 Target

The this compound scaffold is a key pharmacophore in a class of small molecule inhibitors designed to disrupt the interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2).[1][2] Under normal physiological conditions, MDM2 keeps p53 levels in check. However, in many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to proliferate unchecked. By inhibiting the p53-MDM2 interaction, this compound derivatives can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. Validating that these compounds directly bind to MDM2 in a cellular context is therefore paramount.

Comparative Analysis of Target Engagement Methods

Two primary methods for confirming the direct binding of small molecules to their intracellular targets are the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling. Each technique offers unique advantages and provides distinct types of evidence for target engagement.

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling
Principle Ligand binding increases the thermal stability of the target protein.A photoreactive derivative of the compound covalently binds to the target upon UV irradiation.
Compound Modification No modification required (label-free).Requires synthesis of a photoreactive probe with a diazirine or benzophenone group.[3]
Primary Output Change in the melting temperature (ΔTm) of the target protein.[4]Direct visualization and identification of the covalently labeled target protein.
Cellular Context Can be performed in cell lysates, intact cells, and even tissues.[5]Typically performed in intact cells followed by lysis for analysis.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[6]Generally lower throughput due to the multi-step nature of the experiment.
Information Provided Confirms direct binding and can be used to determine relative binding affinity.[4]Provides definitive evidence of direct binding and can identify the binding site.
Key Advantage Label-free, reflecting the native interaction.Provides a "snapshot" of the drug-target interaction in situ.
Key Limitation Indirect measure of binding; not all proteins show a significant thermal shift.Requires chemical synthesis of a probe, which may alter the compound's properties.

Quantitative Data for MDM2 Inhibitors

Cellular Thermal Shift Assay (CETSA) Data for MDM2 Inhibitors

The following table presents example data from a study that utilized CETSA to validate the engagement of stapled peptides with MDM2.[4]

CompoundTargetΔTm50 (°C)Interpretation
Nutlin-3 (10 µM)MDM26.76Strong stabilization, indicating direct binding.
Staplin-2 (25 µM)MDM24.01 (in whole cells)Moderate stabilization, confirming cellular entry and target engagement.[7]
Staplin-2 (25 µM)MDM43.58 (in whole cells)Moderate stabilization, indicating binding to the homolog MDM4.[7]

Note: ΔTm50 represents the change in the midpoint of the protein's melting curve, indicating the extent of stabilization upon ligand binding.

Photoaffinity Labeling Data for an MDM2 Inhibitor

The following data is illustrative of the results that can be obtained from a photoaffinity labeling experiment using a probe derived from the MDM2 inhibitor Navtemadlin.[8]

ExperimentResultInterpretation
In-gel FluorescenceA distinct fluorescent band corresponding to the molecular weight of MDM2 is observed only in the presence of the probe and UV light.Confirms covalent labeling of a protein of the expected size.
Competitive BindingThe intensity of the fluorescent band is significantly reduced in the presence of excess unlabeled Navtemadlin.Demonstrates that the photoaffinity probe binds to the same site as the parent compound.
Mass SpectrometryProteomic analysis of the labeled band identifies the protein as MDM2.Provides definitive identification of the target protein.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol for MDM2 Target Engagement

This protocol is a generalized procedure for assessing the binding of a small molecule inhibitor to MDM2 in intact cells.

Materials:

  • Cancer cell line expressing MDM2 (e.g., SJSA-1, MCF-7)

  • Cell culture medium and supplements

  • This compound derivative or other test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: anti-MDM2 primary antibody, HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with the test compound at various concentrations or with DMSO for the vehicle control. Incubate for a specified time (e.g., 1-4 hours).

  • Heat Shock:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis:

    • Add lysis buffer to the cell suspensions and incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Transfer the supernatant (containing the soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western blotting using an anti-MDM2 antibody to detect the amount of soluble MDM2 at each temperature.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble MDM2 as a function of temperature for both the vehicle- and compound-treated samples.

    • Determine the melting temperature (Tm) for each condition and calculate the thermal shift (ΔTm).

Photoaffinity Labeling Protocol for MDM2 Target Identification

This protocol outlines the general steps for using a photoaffinity probe to identify the target of a this compound derivative.

Materials:

  • Photoaffinity probe of the this compound derivative (containing a photoreactive group like diazirine and a reporter tag like an alkyne).

  • Cancer cell line expressing the target protein.

  • Cell culture medium and supplements.

  • UV lamp (e.g., 365 nm).

  • Lysis buffer.

  • Click chemistry reagents (e.g., azide-biotin or azide-fluorophore, copper catalyst, ligand).

  • Streptavidin beads (for biotinylated probes).

  • SDS-PAGE gels and analysis equipment (fluorescence scanner or Western blotting for biotin).

Procedure:

  • Probe Synthesis:

    • Synthesize a derivative of the this compound compound that incorporates a photoreactive moiety (e.g., diazirine) and a reporter handle (e.g., a terminal alkyne).

  • Cell Treatment and Photolabeling:

    • Treat cells with the photoaffinity probe for a specified time. For competition experiments, pre-incubate cells with an excess of the unlabeled parent compound.

    • Expose the cells to UV light (e.g., 365 nm) for a short period (e.g., 15-30 minutes) on ice to induce covalent cross-linking.

  • Cell Lysis and Click Chemistry:

    • Wash the cells to remove the unbound probe and lyse the cells.

    • Perform a click reaction by adding an azide-functionalized reporter tag (e.g., azide-biotin for enrichment or azide-fluorophore for visualization) along with the necessary catalysts.

  • Analysis of Labeled Proteins:

    • For fluorescently tagged proteins: Separate the proteins by SDS-PAGE and visualize the labeled proteins using an in-gel fluorescence scanner.

    • For biotin-tagged proteins: Enrich the labeled proteins using streptavidin beads. Elute the bound proteins and analyze them by SDS-PAGE and Western blotting with an anti-MDM2 antibody or by mass spectrometry for unbiased target identification.

Visualizing the Methodologies and Pathway

To further clarify the experimental processes and the biological context, the following diagrams illustrate the workflows for CETSA and Photoaffinity Labeling, as well as the p53-MDM2 signaling pathway.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_shock Heat Shock cluster_lysis_separation Lysis & Separation cluster_analysis Analysis start Plate Cells treat Treat with Compound/Vehicle start->treat harvest Harvest & Resuspend Cells treat->harvest heat Apply Temperature Gradient harvest->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation (Pellet Aggregates) lyse->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb analysis Quantify & Plot Melt Curve wb->analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

PAL_Workflow cluster_cell_culture_pal Cell Culture & Labeling cluster_lysis_click Lysis & Click Chemistry cluster_analysis_pal Analysis start_pal Plate Cells treat_pal Incubate with Photoaffinity Probe start_pal->treat_pal uv UV Irradiation (Cross-linking) treat_pal->uv lyse_pal Cell Lysis uv->lyse_pal click Click Chemistry (Attach Reporter Tag) lyse_pal->click analysis_options Analysis of Labeled Proteins click->analysis_options fluorescence In-gel Fluorescence analysis_options->fluorescence Fluorophore Tag enrichment Enrichment (Streptavidin Beads) analysis_options->enrichment Biotin Tag ms Mass Spectrometry enrichment->ms

Caption: Workflow of Photoaffinity Labeling.

p53_MDM2_Pathway cluster_normal Normal Cell cluster_cancer Cancer Cell with Inhibitor p53_normal p53 mdm2_normal MDM2 p53_normal->mdm2_normal Binding proteasome Proteasome p53_normal->proteasome Degradation mdm2_normal->p53_normal Ubiquitination p53_cancer p53 (Stabilized) apoptosis Apoptosis / Cell Cycle Arrest p53_cancer->apoptosis mdm2_cancer MDM2 mdm2_cancer->p53_cancer Binding Blocked inhibitor This compound derivative inhibitor->mdm2_cancer Inhibition

Caption: The p53-MDM2 signaling pathway and the mechanism of action for inhibitors.

Conclusion

Validating the target engagement of this compound derivatives is a crucial step in their development as potential cancer therapeutics. Both the Cellular Thermal Shift Assay and Photoaffinity Labeling provide robust, albeit different, lines of evidence for direct target binding in a cellular context. CETSA offers a label-free method to assess target stabilization, while photoaffinity labeling provides definitive evidence of a direct interaction. The choice between these methods will depend on the specific research question, available resources, and the stage of drug development. By employing these techniques, researchers can gain a deeper understanding of the mechanism of action of this promising class of compounds and build a stronger case for their advancement towards the clinic.

References

A Comparative Guide to Pyrrolidine Synthesis: Benchmarking New Methods Against Established Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1] The persistent demand for efficient and stereoselective access to diverse pyrrolidine derivatives has driven the development of novel synthetic strategies. This guide provides an objective comparison of emerging pyrrolidine synthesis methods against well-established routes, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their synthetic challenges.

Established Routes for Pyrrolidine Synthesis

Traditional methods for constructing the pyrrolidine ring have been instrumental in chemical synthesis for decades. These routes, while reliable, often present limitations such as harsh reaction conditions, the need for pre-functionalized starting materials, or the use of stoichiometric and pyrophoric reagents.

Reductive Amination

Reductive amination is a widely used method for synthesizing N-substituted pyrrolidines. A common approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine, followed by reduction of the resulting intermediate.

Quantitative Data: Iridium-Catalyzed Reductive Amination

EntryDiketoneAnilineProductYield (%)
1Hexane-2,5-dioneAniline1-phenyl-2,5-dimethylpyrrolidine95
21-Phenylpentane-1,4-dione4-Methoxyaniline1-(4-methoxyphenyl)-2-methyl-5-phenylpyrrolidine89
31,4-Diphenylbutane-1,4-dione4-Chloroaniline1-(4-chlorophenyl)-2,5-diphenylpyrrolidine92

Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethylpyrrolidine

In a reaction vessel, hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%) are combined. Deionized water is added to the mixture, followed by formic acid (5.0 eq). The mixture is stirred vigorously at 80 °C. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, and the aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 1-phenyl-2,5-dimethylpyrrolidine.[2]

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Diketone 1,4-Diketone Combine Combine & Add Ir Catalyst & Formic Acid Diketone->Combine Amine Primary Amine Amine->Combine Heat Heat (80 °C) Combine->Heat Extract Extraction Heat->Extract Purify Column Chromatography Extract->Purify Product N-Aryl-Pyrrolidine Purify->Product

Workflow for Iridium-Catalyzed N-Aryl-Pyrrolidine Synthesis.
Asymmetric Lithiation of N-Boc Pyrrolidine

A classic strategy for the enantioselective functionalization of the pyrrolidine ring involves the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral ligand, such as (-)-sparteine, followed by quenching with an electrophile. This method suffers from the need for cryogenic temperatures and the use of pyrophoric and stoichiometric chiral reagents.[3]

Quantitative Data: Asymmetric Lithiation

EntryElectrophileProductYield (%)ee (%)
1Me3SiCl2-(trimethylsilyl)pyrrolidine8596
2PhCHO2-(hydroxy(phenyl)methyl)pyrrolidine7894
3Allyl bromide2-(allyl)pyrrolidine7595

Experimental Protocol: Asymmetric Synthesis of 2-Substituted-N-Boc-Pyrrolidines

To a solution of (-)-sparteine (1.2 equiv) in diethyl ether at -78 °C is added s-BuLi (1.1 equiv). The mixture is stirred for 30 minutes, after which N-Boc-pyrrolidine (1.0 equiv) is added dropwise. The reaction is stirred for 3 hours at -78 °C. The electrophile (1.5 equiv) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over MgSO4, filtered, and concentrated. The crude product is purified by flash chromatography to afford the enantioenriched 2-substituted pyrrolidine.

Asymmetric_Lithiation_Workflow cluster_start Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification NBoc N-Boc-Pyrrolidine Deprotonation Asymmetric Deprotonation (-78 °C) NBoc->Deprotonation Sparteine (-)-Sparteine Sparteine->Deprotonation sBuLi s-BuLi sBuLi->Deprotonation Electrophile Electrophile Quench Electrophilic Quench Electrophile->Quench Deprotonation->Quench Extraction Aqueous Work-up Quench->Extraction Purification Chromatography Extraction->Purification Product 2-Substituted Pyrrolidine Purification->Product

Workflow for Asymmetric Lithiation of N-Boc Pyrrolidine.

Novel Synthetic Methods

Recent advancements in catalysis and reaction design have led to the development of innovative methods for pyrrolidine synthesis that address many of the limitations of classical routes. These new approaches often offer milder reaction conditions, higher efficiency, and improved stereocontrol.

Biocatalytic Intramolecular C-H Amination

A groundbreaking approach utilizes engineered cytochrome P411 enzymes to catalyze the intramolecular amination of C(sp³)–H bonds in organic azides, providing a direct route to chiral pyrrolidines.[4][5][6][7] This biocatalytic method operates under mild, aqueous conditions and exhibits high enantioselectivity.

Quantitative Data: Biocatalytic Pyrrolidine Synthesis

EntrySubstrateProductYield (%)er
11-azido-2-phenylethane2-phenylpyrrolidine7499:1
21-azido-2-(4-fluorophenyl)ethane2-(4-fluorophenyl)pyrrolidine6799:1
31-azido-2-(p-tolyl)ethane2-(p-tolyl)pyrrolidine6598:2
41-azido-2-(4-methoxyphenyl)ethane2-(4-methoxyphenyl)pyrrolidine5897:3

Experimental Protocol: Enzymatic Synthesis of 2-phenylpyrrolidine

The reaction is performed at an analytical scale using E. coli (OD600 = 30) expressing the P411-PYS-5149 variant with a 2.5 mM concentration of the substrate (1-azido-2-phenylethane) in M9-N buffer (pH = 8.4). The reaction mixture is incubated at room temperature under anaerobic conditions for 16 hours. Yields are quantified by LC-MS based on calibration curves of the corresponding reference products. Enantioselectivities are measured by HPLC on a chiral phase after benzoyl protection of the pyrrolidine product.[5]

Biocatalytic_Amination_Pathway cluster_input Inputs cluster_process Biocatalytic Process Azide Organic Azide Nitrene_Formation Nitrene Formation Azide->Nitrene_Formation Enzyme Engineered P411 Enzyme Enzyme->Nitrene_Formation CH_Insertion Intramolecular C-H Insertion Nitrene_Formation->CH_Insertion Product Chiral Pyrrolidine CH_Insertion->Product

Simplified Signaling Pathway for Biocatalytic C-H Amination.
Asymmetric 'Clip-Cycle' Synthesis

The 'clip-cycle' strategy is a recently developed, modular approach for the asymmetric synthesis of substituted pyrrolidines.[8][9][10][11][12] It involves an initial alkene metathesis reaction to 'clip' a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael 'cycle' reaction catalyzed by a chiral phosphoric acid.

Quantitative Data: Asymmetric 'Clip-Cycle' Synthesis

EntrySubstitution PatternProductYield (%)er
13,3-dimethyl3,3-dimethylpyrrolidine derivative8597:3
23,3-spirocyclohexyl3,3-spirocyclohexylpyrrolidine derivative8296:4
32,2-dimethyl2,2-dimethylpyrrolidine derivative7896:4
42,2-spirocyclohexyl2,2-spirocyclohexylpyrrolidine derivative7595:5

Experimental Protocol: General Procedure for Asymmetric 'Clip-Cycle'

To a solution of the Cbz-protected bis-homoallylic amine (1.0 equiv) and p-tolyl thioacrylate (1.2 equiv) in DCE is added Hoveyda-Grubbs II catalyst (5 mol%). The reaction is stirred at 50 °C for 14 hours. The solvent is removed in vacuo, and the crude α,β-unsaturated thioester is purified by flash chromatography. To a solution of the purified thioester in cyclohexane is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 20 mol%). The reaction is stirred at 80 °C and monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by flash chromatography to yield the enantioenriched pyrrolidine.[9]

Clip_Cycle_Logical_Flow cluster_clip 'Clip' Step cluster_cycle 'Cycle' Step Amine Bis-homoallylic Amine Metathesis Alkene Metathesis (Hoveyda-Grubbs II) Amine->Metathesis Thioacrylate Thioacrylate Thioacrylate->Metathesis Unsaturated_Ester α,β-Unsaturated Thioester Metathesis->Unsaturated_Ester Aza_Michael Asymmetric aza-Michael (Chiral Phosphoric Acid) Unsaturated_Ester->Aza_Michael Product Enantioenriched Pyrrolidine Aza_Michael->Product

References

Unveiling the Anticancer Potential: A Comparative Analysis of Spiro-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the intricate architecture of spiro-pyrrolidine derivatives as a promising scaffold for novel anticancer agents. These compounds, characterized by a unique three-dimensional structure, have demonstrated significant antiproliferative activity across a range of cancer cell lines. This guide provides a comparative overview of the efficacy of various spiro-pyrrolidine derivatives, supported by experimental data and detailed methodologies, to aid in the ongoing quest for more effective cancer therapies.

The core structure of spiro-pyrrolidines, featuring a pyrrolidine ring linked to another ring system through a single shared carbon atom, offers a versatile platform for chemical modification. This versatility allows for the fine-tuning of their biological activity, leading to the development of potent and selective anticancer compounds. Numerous studies have highlighted their ability to induce apoptosis and inhibit key signaling pathways crucial for cancer cell proliferation and survival.

Comparative Antiproliferative Activity

The antiproliferative effects of various spiro-pyrrolidine derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through in vitro assays. The following table summarizes the IC50 values for representative spiro-pyrrolidine derivatives, showcasing their activity spectrum.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Spirooxindole-Pyrrolidine Compound 5g HepG2 (Liver)5.00 ± 0.66[1]
MCF-7 (Breast)< 9.00[1]
HCT-116 (Colon)< 3.00[1]
Compound 5l MCF-7 (Breast)3.4[2]
MDA-MB-231 (Breast)8.45[2]
Compound 5o MCF-7 (Breast)4.12[2]
MDA-MB-231 (Breast)4.32[2]
Compound 1 HeLa (Cervical)70 µg/ml[3]
Compound 4 HeLa (Cervical)< 20 µg/ml[3]
Benzofuran Spiro-Pyrrolidine Compound 4c HeLa (Cervical)10.26 ± 0.87[4]
Compound 4e CT26 (Colon)8.31 ± 0.64[4]
Compound 4s CT26 (Colon)5.28 ± 0.72[4]
Spiro-Pyrrolopyridazine Compound SPP10 MCF-7 (Breast)2.31 ± 0.3[5][6]
H69AR (Lung)3.16 ± 0.8[5]
PC-3 (Prostate)4.2 ± 0.2[5]
Spiro-Pyrrolizine Compound 6b CCRF-CEM (Leukemia)3.6[7][8][9]
SK-OV-3 (Ovarian)35.8[8]
N-α-Phenyl Spiro-Pyrrolidine Compound 5g MDA-MB-231 (Breast)Inhibited proliferation by 82% at 50 µM[8]

Experimental Protocols

The evaluation of the antiproliferative activity of these compounds predominantly relies on cell viability assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being the most commonly employed method.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the spiro-pyrrolidine derivatives for a specified period, typically 48 or 72 hours.[5][6] A negative control (vehicle, usually DMSO) and a positive control (a known anticancer drug like cisplatin or doxorubicin) are included.[1][7]

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The formazan crystals are then solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Synthesis and Mechanism of Action

The synthesis of spiro-pyrrolidine derivatives is often achieved through a versatile and efficient chemical reaction known as the [3+2] cycloaddition. This reaction involves the combination of an azomethine ylide with a dipolarophile.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Isatin Isatin / Derivative AzomethineYlide In situ generation of Azomethine Ylide Isatin->AzomethineYlide AminoAcid Amino Acid (e.g., Sarcosine, Proline) AminoAcid->AzomethineYlide Dipolarophile Dipolarophile Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition AzomethineYlide->Cycloaddition SpiroPyrrolidine Spiro-Pyrrolidine Derivative Cycloaddition->SpiroPyrrolidine

Caption: General workflow for the synthesis of spiro-pyrrolidine derivatives.

The antiproliferative activity of these compounds is often attributed to their ability to induce programmed cell death, or apoptosis. Some derivatives have been shown to modulate the expression of key proteins involved in the apoptotic pathway. Furthermore, specific spirooxindole derivatives have been identified as inhibitors of critical cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[2]

Signaling_Pathway cluster_receptors Receptors cluster_kinases Kinases cluster_cell_processes Cellular Processes EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival CDK2 CDK2 CDK2->Proliferation Apoptosis Apoptosis Survival->Apoptosis Spiro Spiro-pyrrolidine Derivatives Spiro->EGFR Spiro->CDK2

Caption: Inhibition of EGFR and CDK2 signaling pathways by spiro-pyrrolidine derivatives.

References

Safety Operating Guide

Proper Disposal of (S)-2-(3-Fluorophenyl)pyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of (S)-2-(3-Fluorophenyl)pyrrolidine, a fluorinated pyrrolidine derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound, the following procedures are based on the general guidelines for halogenated organic compounds and the known hazards of the pyrrolidine chemical class.

Immediate Safety Considerations:

Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves, safety goggles, and a laboratory coat.[1]

Quantitative Safety Data for Structurally Related Compounds:
Data PointValueCompound/Class
DOT Hazard Classification Hazard Class: 3 (Flammable Liquid), 8 (Corrosive)Pyrrolidine
Packing Group: IIPyrrolidine
Hazard Statements H225: Highly flammable liquid and vapour.Pyrrolidine
H302 + H332: Harmful if swallowed or if inhaled.Pyrrolidine
H314: Causes severe skin burns and eye damage.Pyrrolidine
H402: Harmful to aquatic life.Pyrrolidine
Precautionary Statements P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.Pyrrolidine
P280: Wear protective gloves/protective clothing/eye protection/face protection.Pyrrolidine
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Pyrrolidine
P310: Immediately call a POISON CENTER/doctor.Pyrrolidine
P501: Dispose of contents/container to an approved waste disposal plant.Pyrrolidine

Experimental Protocol for Disposal

This protocol outlines the step-by-step procedure for the safe disposal of this compound.

Materials:

  • Properly labeled hazardous waste container (e.g., glass bottle with a secure cap) for halogenated organic waste.

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • Inert absorbent material (e.g., vermiculite, sand) for spill management.

Procedure:

  • Waste Segregation:

    • This compound is a halogenated organic compound due to the presence of fluorine.[2] It must be disposed of in a designated hazardous waste container for halogenated organic waste.[2][3]

    • Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials.[2][4]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.[1]

    • Include any known hazard symbols (e.g., flammable, corrosive, toxic).

  • Waste Accumulation:

    • Carefully transfer the waste chemical into the designated halogenated waste container inside a chemical fume hood.

    • Ensure the container is securely sealed after each addition.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.[1]

    • The storage area should be cool and away from incompatible materials.[1]

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Spill Management:

    • In the event of a minor spill, absorb the material with an inert absorbent like vermiculite or sand.[1]

    • Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it according to the procedures above.

    • For larger spills, evacuate the area and immediately contact your institution's EHS department.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_halogenated Is the compound halogenated? start->is_halogenated collect_halogenated Collect in a designated 'Halogenated Organic Waste' container is_halogenated->collect_halogenated  Yes   label_container Label container with: - 'Hazardous Waste' - Chemical Name - Date - Hazard Symbols collect_halogenated->label_container store_safely Store container in a cool, dry, well-ventilated, and secure area label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal contractor for pickup store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling (S)-2-(3-Fluorophenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (S)-2-(3-Fluorophenyl)pyrrolidine. The following procedures for operation and disposal are designed to ensure the safe handling of this compound in a laboratory setting.

Operational Plan: Safe Handling Procedures

Safe handling of this compound requires strict adherence to established laboratory safety protocols and the use of appropriate personal protective equipment (PPE). The following step-by-step process outlines the necessary precautions.

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles with side shields that conform to EN166 or NIOSH standards. A face shield should be worn in situations where splashing is a significant risk.

  • Skin Protection:

    • Protective Clothing: A lab coat or an impervious chemical-resistant apron should be worn. For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls are recommended.

  • Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary. However, if there is a risk of generating dust or aerosols, or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

3. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Avoid inhalation of vapors or dust.

  • Use non-sparking tools and equipment, especially when working with larger quantities.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment Summary

Protection Type Specific Recommendations
Eye/Face Protection Chemical safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield is recommended for splash hazards.
Skin Protection Gloves: Nitrile or neoprene gloves. Always inspect for damage and change frequently. Clothing: Lab coat or chemical-resistant apron. Coveralls for higher exposure risk.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge should be used when handling large quantities or if dust/aerosols are generated.

Disposal Plan: Step-by-Step Guide

As a halogenated organic compound, this compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[1][2][3]

1. Waste Segregation:

  • Do not dispose of this compound down the drain.[2]

  • Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[2] This includes contaminated consumables such as gloves, pipette tips, and paper towels.

2. Container Management:

  • Use a chemically compatible and leak-proof container for waste collection.

  • Keep the waste container securely closed when not in use.

  • Store the waste container in a designated, well-ventilated, and secondary containment area.

3. Disposal Procedure:

  • The primary recommended method for the disposal of halogenated organic compounds is incineration in a licensed hazardous waste facility.

  • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal of the waste.

Safe Handling Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up in a Chemical Fume Hood prep_ppe->prep_setup handling_weigh Weigh/Measure Compound prep_setup->handling_weigh handling_exp Perform Experiment handling_weigh->handling_exp cleanup_decon Decontaminate Work Area handling_exp->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Store Waste for Pickup cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.